Product packaging for Boc-NH-PEG7-azide(Cat. No.:)

Boc-NH-PEG7-azide

Cat. No.: B611225
M. Wt: 494.6 g/mol
InChI Key: ZNEWYWROTJUFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

t-boc-N-amido-PEG7-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42N4O9 B611225 Boc-NH-PEG7-azide

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWYWROTJUFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-NH-PEG7-azide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-NH-PEG7-azide

Introduction

This compound is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in chemistry, biology, and pharmaceutical sciences. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive azide group at the other, separated by a seven-unit PEG chain, makes it an invaluable tool for molecular synthesis and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core functionalities, and detailed protocols for its application in key chemical transformations.

The molecule serves as a versatile linker, enabling the covalent connection of two different molecular entities.[1] The Boc group provides a stable, temporary protection for a primary amine, which can be selectively removed under acidic conditions to reveal the reactive amine.[3] The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][4] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These characteristics make this compound particularly well-suited for applications in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the modification of biomolecules and materials.[1][5][6]

Chemical Structure and Properties

The structure of this compound consists of three key components: the Boc-protected amine, the hydrophilic PEG7 spacer, and the terminal azide group.

boc Boc-NH- peg_start boc->peg_start peg_end peg_start->peg_end (OCH2CH2)7 azide -N3 peg_end->azide

Caption: Schematic of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₁H₄₂N₄O₉[1][5]
Molecular Weight 494.58 g/mol [1][2][5]
CAS Number 206265-96-5[1][7]
Appearance Light Yellowish Viscous Liquid[5]
SMILES O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-][1]
Storage 2-8°C (short-term, sealed, dry); -20°C to -80°C (long-term)[8][9]

Core Functionalities and Reactions

The utility of this compound stems from its two terminal functional groups, which can be addressed in a controlled, sequential manner.

The Boc-Protected Amine: Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.[10] It can be readily and cleanly removed under acidic conditions through a simple carbamate hydrolysis mechanism.[11][12] This process yields the free primary amine, carbon dioxide, and tert-butanol (which typically fragments to isobutylene).[11]

The general workflow for the deprotection of the Boc group is straightforward.

Caption: General workflow for Boc deprotection.

This protocol describes a general procedure for removing the Boc group using trifluoroacetic acid (TFA).

  • Preparation: Dissolve the this compound substrate in an appropriate anhydrous organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a clean, dry flask.[11] A typical concentration is 0.1-0.5 M.

  • Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common approach is to use a solution of 20-50% TFA in DCM. Alternatively, concentrated hydrochloric acid can be used.[11] The reaction is usually performed at room temperature.[11]

  • Reaction Monitoring: Allow the reaction to stir for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure (in vacuo). If necessary, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.

  • Isolation: The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) followed by extraction to yield the free amine.

Note: For substrates sensitive to strong acids, milder deprotection methods using reagents like aqueous phosphoric acid or oxalyl chloride in methanol may be considered.[10][13]

The Azide Group: Click Chemistry

The azide (N₃) functional group is exceptionally stable and largely unreactive towards common biological functional groups, making it bioorthogonal.[4] Its primary application is in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.[14][15]

The CuAAC reaction is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions.[16] The required Cu(I) catalyst is typically generated in situ from a Cu(II) source, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[16] A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reaction rate, especially in biological applications.[14][17]

The following diagram illustrates a typical workflow for a CuAAC bioconjugation reaction.

Caption: General workflow for a CuAAC reaction.

This protocol is a general guide for conjugating an alkyne-modified molecule to this compound.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).[16]

    • Dissolve this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in water.[16]

    • Prepare a 50 mM stock solution of a ligand like THPTA in water.[16]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[16][17]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

    • Add the this compound solution. A slight molar excess (e.g., 2-10 equivalents) relative to the alkyne is often used.[16]

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[16] Let this mixture stand for a few minutes to allow for complex formation.[16]

    • Add the premixed catalyst to the reaction tube containing the azide and alkyne.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock).[16]

    • Gently mix the components. Protect the reaction from light and allow it to proceed at room temperature for 1 to 2 hours.[16]

  • Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[16]

Applications in Drug Development: PROTAC Synthesis

A prominent application of this compound is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

This compound serves as a versatile PEG-based linker, connecting the two distinct ligands. The synthetic strategy often involves:

  • Deprotecting the Boc group to reveal the amine.

  • Coupling the resulting amine to the E3 ligase ligand.

  • Using the azide terminus to "click" onto an alkyne-functionalized target protein ligand (or vice versa).

linker This compound step1 1. Boc Deprotection 2. Amide Coupling linker->step1 ligand1 E3 Ligase Ligand (with Carboxylic Acid) ligand1->step1 ligand2 Target Protein Ligand (with Alkyne) step2 3. CuAAC Click Reaction ligand2->step2 intermediate Ligand1-NH-PEG7-Azide intermediate->step2 protac Final PROTAC Molecule step1->intermediate step2->protac

Caption: Logical workflow for PROTAC synthesis.

References

An In-depth Technical Guide to Boc-NH-PEG7-azide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties, synthesis, and applications of N-Boc-7-amino-4-azaheptyl-azide, commonly referred to as Boc-NH-PEG7-azide. This heterobifunctional linker has emerged as a valuable tool in bioconjugation and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a polyethylene glycol (PEG) based linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and an azide group at the other. The PEG chain enhances solubility and provides a flexible spacer arm.

PropertyValueReference
Molecular Formula C₂₁H₄₂N₄O₉[1]
Molecular Weight 494.58 g/mol [1]
Appearance Viscous Liquid
Solubility Soluble in a wide range of organic solvents and aqueous solutions

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available amino-PEG-alcohol. The general synthetic route involves two key steps: protection of the amine group followed by conversion of the terminal hydroxyl group to an azide.

G cluster_synthesis Synthesis Workflow start Amino-PEG7-alcohol boc_protection Boc Protection (Boc)₂O, Base start->boc_protection boc_protected_peg Boc-NH-PEG7-OH boc_protection->boc_protected_peg mesylation Mesylation MsCl, Base boc_protected_peg->mesylation mesylated_peg Boc-NH-PEG7-OMs mesylation->mesylated_peg azidation Azidation NaN₃ mesylated_peg->azidation final_product This compound azidation->final_product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Boc-Protected PEG-Azide

This protocol is a general representation for the synthesis of a Boc-protected PEG-azide from a corresponding PEG-amine.

1. Boc Protection of the Amine Group:

  • Dissolve the starting amino-PEG derivative in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, diisopropylethylamine (DIPEA).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction for the disappearance of the starting material, for instance, by using a Kaiser test to detect the presence of free primary amines.[2]

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product can be purified if necessary.

2. Conversion of the Hydroxyl Group to Azide:

  • The Boc-protected PEG-alcohol is first converted to a better leaving group, commonly a mesylate. The Boc-protected PEG-alcohol is dissolved in an appropriate solvent (e.g., DCM) and cooled in an ice bath.

  • A base, such as triethylamine (TEA), is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • After workup to remove the excess reagents and byproducts, the resulting Boc-protected PEG-mesylate is dissolved in a solvent like dimethylformamide (DMF).

  • Sodium azide (NaN₃) is added, and the mixture is heated to facilitate the nucleophilic substitution.

  • After the reaction is complete, the final product, Boc-NH-PEG-azide, is isolated and purified.

Applications in Bioconjugation and PROTAC Synthesis

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, most notably in "click chemistry" and the construction of PROTACs.

Click Chemistry

The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This highly efficient and specific reaction allows for the covalent linkage of the PEG chain to molecules containing a terminal alkyne.

G cluster_click_chemistry CuAAC Bioconjugation Workflow boc_peg_azide This compound click_reaction Click Reaction boc_peg_azide->click_reaction alkyne_molecule Alkyne-functionalized Biomolecule alkyne_molecule->click_reaction copper_catalyst Cu(I) Catalyst copper_catalyst->click_reaction boc_protected_conjugate Boc-Protected Bioconjugate click_reaction->boc_protected_conjugate deprotection Boc Deprotection (e.g., TFA) boc_protected_conjugate->deprotection final_conjugate Amine-Functionalized Bioconjugate deprotection->final_conjugate

Workflow for bioconjugation using this compound via CuAAC.
PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. This compound is an ideal building block for PROTAC synthesis due to its defined length and the orthogonal reactivity of its two functional groups.

The synthesis of a PROTAC using this linker typically involves a stepwise approach:

  • One of the ligands (either for the target protein or the E3 ligase) is conjugated to one end of the linker.

  • The protecting group on the other end of the linker is removed.

  • The second ligand is then attached.

The use of "click chemistry" with azide-functionalized linkers provides a highly efficient method for the final conjugation step in PROTAC synthesis.

G cluster_protac_synthesis PROTAC Synthesis Logical Flow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry poi_ligand Protein of Interest (POI) Ligand with Alkyne click_reaction CuAAC Reaction poi_ligand->click_reaction poi_ligand->click_reaction e3_ligand E3 Ligase Ligand with Amine amide_coupling Amide Bond Formation e3_ligand->amide_coupling boc_peg_azide This compound deprotection Boc Deprotection boc_peg_azide->deprotection linker_e3_conjugate E3 Ligand-PEG-azide amide_coupling->linker_e3_conjugate amine_peg_azide H₂N-PEG7-azide deprotection->amine_peg_azide amine_peg_azide->amide_coupling linker_e3_conjugate->click_reaction linker_e3_conjugate->click_reaction protac Final PROTAC click_reaction->protac

A logical flow diagram for the synthesis of a PROTAC molecule.

Characterization

The synthesis and subsequent reactions of this compound and its conjugates are typically monitored and characterized by a suite of analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and purity of the linker and its conjugates.
Mass Spectrometry (MS) To determine the exact molecular weight of the synthesized molecules.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compounds and to purify the final products.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the fields of bioconjugation and drug discovery. Its well-defined structure, enhanced solubility, and orthogonal reactive ends make it an ideal linker for creating complex biomolecules and novel therapeutics like PROTACs. The synthetic and application protocols outlined in this guide provide a foundation for the successful utilization of this important reagent.

References

Synthesis and Purification of Boc-NH-PEG7-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-azide is a valuable heterobifunctional linker commonly employed in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis, purification, and characterization, intended to equip researchers with the necessary technical details for its successful preparation and application. The molecule features a Boc-protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG chain enhances solubility and provides spatial separation, the Boc-protected amine allows for selective deprotection and subsequent conjugation, and the azide group enables efficient ligation via click chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-NH-PEG7-OH. The first step involves the conversion of the terminal hydroxyl group to a good leaving group, typically a mesylate. The second step is the nucleophilic substitution of the mesylate with an azide salt.

Experimental Protocols

Step 1: Mesylation of Boc-NH-PEG7-OH

This procedure converts the terminal alcohol of Boc-NH-PEG7-OH into a methanesulfonate (mesylate) ester, which is an excellent leaving group for the subsequent azidation step.

  • Materials:

    • Boc-NH-PEG7-OH

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Separatory funnel

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Boc-NH-PEG7-OMs as a crude product. This intermediate is often used directly in the next step without further purification.

Step 2: Azidation of Boc-NH-PEG7-OMs

This step involves the nucleophilic displacement of the mesylate group with sodium azide to introduce the terminal azide functionality.

  • Materials:

    • Boc-NH-PEG7-OMs (crude from Step 1)

    • Anhydrous Dimethylformamide (DMF)

    • Sodium azide (NaN₃)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Heating mantle or oil bath

    • Dichloromethane (DCM)

    • Deionized water

    • Separatory funnel

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude Boc-NH-PEG7-OMs (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add sodium azide (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with DCM.

    • Wash the organic mixture several times with deionized water to remove DMF and excess sodium azide, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified by silica gel column chromatography to obtain the final product with high purity.

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Eluent system (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol gradient)

    • Glass column

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates and chamber

    • UV lamp for TLC visualization (or appropriate staining solution)

    • Rotary evaporator

  • Procedure:

    • Prepare a silica gel column using a suitable slurry packing method with the chosen eluent system. A gradient of increasing polarity is often effective. A common starting point is a mixture of ethyl acetate and hexane (e.g., starting from 20% ethyl acetate in hexane and gradually increasing the polarity).

    • Dissolve the crude this compound in a minimal amount of the eluent or DCM.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Boc-NH-PEG7-OHC₁₉H₃₉NO₉425.511292268-13-3
This compoundC₁₉H₃₈N₄O₈450.53206265-96-5
Reaction Step Typical Reagents Typical Solvent Typical Temperature Typical Reaction Time Typical Yield
Mesylation MsCl, TEADCM0 °C to RT2-4 hours>90% (crude)
Azidation NaN₃DMF60-80 °C12-24 hours70-90%
Purification Silica GelEthyl Acetate/HexaneRoom Temperature-60-80% (overall)
¹H NMR (400 MHz, CDCl₃) δ (ppm) Assignment Multiplicity Integration
~5.0-NH- (Boc)br s1H
~3.64-O-CH₂-CH₂-O- (PEG backbone)s24H
~3.38-CH₂-N₃t2H
~3.3-3.4-CH₂-NH-m2H
~1.44-C(CH₃)₃ (Boc)s9H

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Purification Boc_NH_PEG7_OH Boc-NH-PEG7-OH Reagents1 MsCl, TEA DCM, 0°C Boc_NH_PEG7_OH->Reagents1 Boc_NH_PEG7_OMs Boc-NH-PEG7-OMs Reagents1->Boc_NH_PEG7_OMs Reagents2 NaN₃ DMF, 60-80°C Boc_NH_PEG7_OMs->Reagents2 Boc_NH_PEG7_Azide_crude Crude Product Reagents2->Boc_NH_PEG7_Azide_crude Purification Silica Gel Chromatography Boc_NH_PEG7_Azide_crude->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Application in PROTAC Signaling Pathway

This compound serves as a linker to connect a target protein binder and an E3 ligase ligand in a PROTAC molecule. The following diagram illustrates the general mechanism of action for a PROTAC, using the Androgen Receptor (AR) as an example target protein, which is relevant for PROTACs like ARV-110.

PROTAC_Pathway cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase binds Target_Protein Target Protein (e.g., Androgen Receptor) PROTAC->Target_Protein binds E3_Ligase_Ligand E3 Ligase Ligand PEG7_Linker This compound (after conjugation) E3_Ligase_Ligand->PEG7_Linker Target_Binder Target Protein Binder (e.g., AR binder) PEG7_Linker->Target_Binder Ubiquitin Ubiquitin E3_Ligase->Ubiquitin recruits Proteasome Proteasome Target_Protein->Proteasome degradation Ubiquitin->Target_Protein polyubiquitination

Caption: PROTAC mechanism of action.

An In-Depth Technical Guide to the Mechanism of Action of Boc-NH-PEG7-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-azide is a heterobifunctional linker widely utilized in bioconjugation, a process that chemically links two or more molecules, at least one of which is a biomolecule. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the roles of its constituent parts, its application in advanced bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs), and the influence of its polyethylene glycol (PEG) linker on the properties of the resulting bioconjugates. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to aid researchers in the successful application of this versatile linker.

The Core Components of this compound

The functionality of this compound stems from its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the seven-unit polyethylene glycol (PEG7) spacer, and the terminal azide group. Each component plays a distinct and crucial role in the bioconjugation process.

1. The Boc Protecting Group: The Boc group serves as a temporary protecting group for the primary amine. This protection is essential for controlled, stepwise conjugation reactions. The amine is rendered unreactive by the Boc group, preventing unwanted side reactions during the initial stages of a multi-step synthesis. The Boc group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the reactive primary amine for subsequent conjugation steps.

2. The PEG7 Linker: The seven-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the bioconjugate. These include:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[1]

  • Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.[1]

  • Improved Pharmacokinetics: While long PEG chains are known to prolong the circulation half-life of bioconjugates, shorter PEG linkers, such as PEG7, can lead to faster clearance from the blood, which can be advantageous for applications like immuno-PET imaging where high contrast is desired early on.[2][3]

  • Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity.[1][4]

3. The Azide Functional Group: The azide group is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The azide group is largely unreactive with most functional groups found in biological systems, but it can participate in highly specific and efficient "click chemistry" reactions.[5] This allows for the precise and stable ligation of the this compound linker to a molecule of interest.

Mechanism of Action in Bioconjugation

The use of this compound in bioconjugation typically follows a two-step process:

Step 1: Boc Deprotection

The first step involves the removal of the Boc protecting group to expose the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). The deprotection reaction proceeds via acid-catalyzed cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and isobutylene.

Step 2: Bioconjugation via the Azide Group

Once the amine is deprotected (or if the azide end is to be reacted first), the terminal azide group is used to covalently link the molecule to a complementary functional group on a target biomolecule. The two most common and efficient methods for this are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click chemistry" reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6] The reaction is highly specific, proceeds under mild conditions, and offers high yields.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with the azide without the need for a metal catalyst.[8] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.

The choice between CuAAC and SPAAC depends on the specific application. CuAAC is often preferred for in vitro conjugations due to its faster reaction kinetics, while SPAAC is the method of choice for applications in living cells or organisms.

Application in PROTAC Development

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][9][10][11][12]

This compound serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand. The stepwise synthesis of a PROTAC using this linker would typically involve:

  • Conjugation of one of the ligands (e.g., the E3 ligase ligand) to the deprotected amine of the this compound linker.

  • Reaction of the azide terminus of the resulting conjugate with an alkyne-modified target protein ligand via CuAAC or SPAAC.

The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the spatial orientation of the target protein and the E3 ligase in the ternary complex.[4]

Data Presentation

Table 1: Quantitative Data for Boc Deprotection

Parameter Value Conditions Reference
Yield >95% (product) Thermolytic deprotection of various Boc-protected compounds. [13]
Yield 90-95% Deprotection of N-Boc sulfamides using a heteropolyacid catalyst in CH2Cl2 at room temperature. [14]
Yield 78% (incomplete) 50% TFA/DCM for 5 minutes in solid-phase peptide synthesis. [15]

| Yield | Clean end product | 50% TFA/DCM for longer deprotection times in solid-phase peptide synthesis. |[15] |

Table 2: Quantitative Data for CuAAC Reactions

Parameter Value Conditions Reference
Yield Quantitative 2 mol % copper catalyst in choline chloride and glycerol (1:2) at room temperature for 8 hours. [7]
Yield Quantitative 0.05 mol % copper catalyst in choline chloride and glycerol (1:2) at 70°C for 24 hours. [7]

| Yield | >90% | 0.005 mol % catalyst with para-substituted phenylacetylene derivatives at room temperature for 24 hours. |[8] |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of NH2-PEG7-azide can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule (e.g., NH2-PEG7-azide)

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the azide component is often used.

  • Prepare a premixed solution of CuSO4 and the stabilizing ligand. A 1:5 molar ratio of copper to ligand is common.

  • Add the copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[16]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or gel electrophoresis.

  • Once the reaction is complete, the bioconjugate can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the bioconjugate.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized molecule (e.g., NH2-PEG7-azide)

  • Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, dissolve the azide-functionalized molecule and the cyclooctyne-functionalized biomolecule in the reaction buffer. A molar excess (typically 1.5 to 10-fold) of the azide or cyclooctyne component is used, depending on which species is more precious.

  • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Purify the bioconjugate using a suitable method as described for the CuAAC protocol.

Mandatory Visualization

Boc_Deprotection Boc_Protected This compound TFA TFA (Trifluoroacetic Acid) Deprotected H3N+-PEG7-Azide (TFA Salt) Boc_Protected->Deprotected  Acidic  Cleavage TFA->Boc_Protected Byproducts CO2 + Isobutylene

Caption: Boc deprotection mechanism.

Click_Chemistry_Pathways cluster_start Starting Materials cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide Azide-PEG7-NH-R CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Azide->CuAAC_Catalyst SPAAC_Product Triazole-Linked Bioconjugate (mixture of regioisomers) Azide->SPAAC_Product  Strain-Promoted  Click Reaction Alkyne Alkyne-Biomolecule Alkyne->CuAAC_Catalyst Cyclooctyne Cyclooctyne-Biomolecule Cyclooctyne->SPAAC_Product CuAAC_Product Triazole-Linked Bioconjugate (1,4-regioisomer) CuAAC_Catalyst->CuAAC_Product  Click Reaction

Caption: Click chemistry bioconjugation pathways.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI  Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC  Recycled Degradation Degraded Peptides Proteasome->Degradation  Degradation

Caption: PROTAC mechanism of action.

Conclusion

This compound is a highly versatile and valuable tool in the field of bioconjugation. Its well-defined structure, combining a cleavable protecting group, a beneficial PEG spacer, and a bioorthogonal reactive handle, allows for the precise and efficient synthesis of a wide range of bioconjugates. This guide has provided an in-depth overview of its mechanism of action, key applications, and detailed experimental protocols to assist researchers in harnessing the full potential of this powerful linker in their drug discovery and development efforts. The continued exploration of bioconjugation strategies utilizing such linkers will undoubtedly lead to the creation of novel therapeutics and research tools with enhanced properties and efficacy.

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design. Far from being a simple spacer, the PEG linker critically influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy.[2] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[3][4] This addresses a primary challenge in PROTAC development: their tendency to be large, lipophilic molecules with poor solubility and limited cell permeability.[5]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in the development of PROTACs is their often-low aqueous solubility, stemming from their high molecular weight and lipophilicity.[5] PEG linkers, with their hydrophilic ether oxygens, can significantly improve the solubility of PROTACs, which is crucial for their formulation and bioavailability.[3][5] The repeating ethylene glycol units create a hydration shell that can sequester hydrophobic regions of the PROTAC, preventing aggregation.[4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[2] PEG linkers can adopt a folded conformation, effectively shielding the PROTAC's polar surface area. This creates a more compact and less polar structure that can more readily traverse the lipophilic cell membrane.[2] However, it is crucial to strike a balance, as excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[2]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6] The length and flexibility of the PEG linker are critical determinants in this process.[7] An optimal linker length is essential to induce the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.[3] A linker that is too short may cause steric clashes, preventing ternary complex formation, while an excessively long linker can result in inefficient ubiquitination.[7][8]

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[3] The optimal linker length, which is determined experimentally, directly impacts these key parameters.[6]

Quantitative Analysis of PEG Linker Length on PROTAC Activity

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficacy and permeability of different PROTACs.

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERαPEG9>1000<20MCF7[9]
ERαPEG12~500~60MCF7[9]
ERαPEG16~100>80MCF7[9]
ERαPEG19~500~60MCF7[9]
ERαPEG21>1000<20MCF7[9]
TBK1PEG/Alkyl<12No degradation--[10]
TBK1PEG/Alkyl12-29Submicromolar--[10]
TBK1PEG/Alkyl21396-[10]
TBK1PEG/Alkyl2929276-[10]
BTKPEG-2.297Mino[11]

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. This table illustrates the critical influence of linker length on the DC50 and Dmax values for various target proteins. Optimal degradation is often achieved within a specific range of linker lengths.

PROTACLinker TypeA2B Permeability (10⁻⁶ cm/s)B2A Permeability (10⁻⁶ cm/s)Efflux RatioReference
20bAlkyl0.350.24~0.7[12]
20dPEG<0.78.6>12[12]

Table 2: Comparative Permeability of PROTACs with Different Linkers in a Caco-2 Cell Assay. This table highlights how the linker composition can significantly affect the permeability and efflux of PROTACs. A higher efflux ratio (B2A/A2B) suggests the compound is a substrate for active efflux transporters.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy. The following are generalized protocols for key experiments in PROTAC development.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[13]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[13] Scrape the cells and collect the lysate.[13] Incubate on ice and then centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[13] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis: Wash the membrane and then apply the chemiluminescent substrate.[13] Capture the signal using an imaging system.[13] Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.[13] Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a PROTAC.[14]

Materials:

  • Caco-2 cells

  • Transwell™ plates

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • PROTAC compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to form a confluent monolayer.[14]

  • Assay Initiation: On the day of the experiment, wash the cell monolayers with transport buffer.[1]

  • Apical to Basolateral (A-B) Permeability: Add the PROTAC compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.[1]

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the PROTAC compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.[1]

  • Sampling: Incubate the plates at 37°C. At specified time points, collect samples from the receiver compartment and replace with fresh buffer.[1]

  • Analysis: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.[15]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation.[16]

Materials:

  • SPR instrument and sensor chips

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[16]

  • Binary Interaction: Inject the PROTAC over the surface to measure its binding affinity to the E3 ligase.[17]

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the POI over the E3 ligase-immobilized surface. The increase in response compared to the PROTAC alone indicates the formation of the ternary complex.[17]

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the affinity of the ternary complex. The cooperativity of the complex can also be determined by comparing the affinity of the PROTAC to the E3 ligase in the presence and absence of the POI.[16]

Cell Viability Assay (MTS/MTT)

This assay is used to assess the cytotoxic effects of the PROTAC on cultured cells.[5]

Materials:

  • Cultured cells

  • 96-well plates

  • PROTAC compound

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).[2]

  • Reagent Incubation: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This data can be used to determine the IC50 value of the PROTAC.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation and the typical workflow for their development.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, TR-FRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Permeability Assay (e.g., Caco-2) Degradation_Assay->Permeability_Assay Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Permeability_Assay->Viability_Assay SAR Structure-Activity Relationship (SAR) Viability_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable components in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path to designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear. This guide provides a foundational understanding and practical protocols to empower researchers in the rational design of the next generation of protein degraders.

References

An In-depth Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1] First conceptualized by K. Barry Sharpless, this methodology provides a powerful toolkit for covalently linking molecules in complex biological environments.[2][3] This guide delves into the core principles of click chemistry, with a focus on its application in bioconjugation for research and drug development. We will explore the mechanisms of the most prominent click reactions, provide a quantitative comparison of their performance, and offer detailed experimental protocols for their implementation.

Core Principles of Click Chemistry

The philosophy behind click chemistry is to utilize reactions that are:

  • Modular and Wide in Scope: Capable of joining a diverse range of molecular building blocks.

  • High-Yielding: Proceeding to completion or near completion.

  • Devoid of Offensive Byproducts: Generating only inert or easily removable byproducts.[1]

  • Stereospecific: Producing a single, well-defined product isomer.

  • Bioorthogonal: Occurring without interfering with or being affected by the complex chemical environment of biological systems.[4]

Two main categories of click chemistry reactions have become indispensable in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction is characterized by its remarkable efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2] The key to this transformation is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[5]

The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate, which is believed to be the kinetically favored pathway.[2][4] This mechanism helps to explain the high reaction rate and fidelity of the CuAAC reaction.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI_1 Cu(I) CuI_2 Cu(I) Alkyne R₁-C≡CH Cu_Acetylide Dinuclear Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + 2Cu(I) Azide R₂-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle + R₂-N₃ Triazolide Dinuclear Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI_1 Regeneration Triazolide->CuI_2 Triazolide->Product + H⁺

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the concerns of copper cytotoxicity in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative.[] SPAAC utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide to release its ring strain and form a stable triazole.[] This reaction is bioorthogonal and can be carried out in living cells and organisms without the need for a toxic catalyst.[7]

The driving force for SPAAC is the high internal energy of the strained alkyne. The transition state of the cycloaddition is significantly lowered in energy compared to that of a linear alkyne, leading to a rapid reaction rate at physiological temperatures.[8]

SPAAC_Mechanism cluster_reaction SPAAC Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State [3+2] Cycloaddition Transition State Cyclooctyne->Transition_State Azide R-N₃ Azide->Transition_State Product Stable Triazole Transition_State->Product Ring Strain Release

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, with a primary trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data for these two reactions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited in vivo due to copper cytotoxicity.[9]Excellent for in vivo and live-cell applications.[10]
Second-Order Rate Constant (k₂) Typically 1-100 M⁻¹s⁻¹[10]Highly dependent on cyclooctyne structure, generally 10⁻³ to 1 M⁻¹s⁻¹[3]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.Physiological temperature and conditions.[11]
Reactant Stability Terminal alkynes are generally stable and easy to synthesize.[11]Strained cyclooctynes can be less stable and more complex to synthesize.[11]
Byproducts Minimal, easily removable.[11]No byproducts.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in bioconjugation. Below are representative protocols for protein bioconjugation using CuAAC and live-cell labeling using SPAAC.

Protocol 1: Protein Bioconjugation using CuAAC

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing cargo molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Azide-containing cargo molecule (e.g., fluorescent dye, drug molecule).

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).

  • Aminoguanidine hydrochloride stock solution (100 mM in water).

  • Microcentrifuge tubes.

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with buffer to achieve the desired final concentration. For example, to a final volume of 437.5 µL, add the protein solution to be 28.6 µM in alkyne.[12]

  • Add the azide-containing cargo molecule. For instance, add 5 µL of a 5 mM stock solution of the azide cargo.[12]

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[12] Add this mixture to the reaction tube. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA (a 1:5 copper to ligand ratio).[12]

  • Add 25 µL of 100 mM aminoguanidine hydrochloride to the reaction mixture.[13]

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[13]

  • Gently mix the solution by inverting the tube and incubate at room temperature for 1-2 hours, protected from light.

  • The conjugated protein can be purified from excess reagents using standard techniques such as size-exclusion chromatography or dialysis.

CuAAC_Workflow cluster_workflow CuAAC Bioconjugation Workflow Start Start Prepare_Protein Prepare Alkyne-Protein & Azide-Cargo Start->Prepare_Protein Prepare_Catalyst Premix CuSO₄ & THPTA Ligand Prepare_Protein->Prepare_Catalyst Add_Reagents Add Aminoguanidine Prepare_Catalyst->Add_Reagents Initiate_Reaction Add Sodium Ascorbate Add_Reagents->Initiate_Reaction Incubate Incubate at RT (1-2 hours) Initiate_Reaction->Incubate Purify Purify Conjugate Incubate->Purify End End Purify->End

General experimental workflow for a CuAAC bioconjugation reaction.
Protocol 2: Live-Cell Labeling using SPAAC

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a fluorescent strained alkyne probe.

Materials:

  • Live cells metabolically labeled with an azide-containing precursor.

  • Fluorescent strained alkyne probe (e.g., DBCO-fluorophore).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) or other imaging buffer.

  • Fluorescence microscope.

Procedure:

  • Culture and metabolically label cells with an appropriate azide-containing precursor (e.g., an azide-modified sugar for glycan labeling) for a sufficient period to allow for incorporation into cellular biomolecules.

  • Wash the cells twice with pre-warmed complete cell culture medium to remove any unincorporated azide precursor.[14]

  • Prepare a solution of the fluorescent strained alkyne probe in complete cell culture medium at the desired final concentration (typically 10-25 µM).[14]

  • Add the probe-containing medium to the cells.

  • Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[14]

  • Remove the probe-containing medium and wash the cells three times with pre-warmed medium or imaging buffer to remove any unbound probe.[14]

  • The labeled cells can now be visualized using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

SPAAC_Workflow cluster_workflow SPAAC Live-Cell Labeling Workflow Start Start Metabolic_Labeling Metabolically Label Cells with Azide Precursor Start->Metabolic_Labeling Wash_Cells_1 Wash Cells Metabolic_Labeling->Wash_Cells_1 Add_Probe Add Strained Alkyne Fluorescent Probe Wash_Cells_1->Add_Probe Incubate Incubate at 37°C (30-120 min) Add_Probe->Incubate Wash_Cells_2 Wash Cells Incubate->Wash_Cells_2 Image_Cells Image Cells with Fluorescence Microscope Wash_Cells_2->Image_Cells End End Image_Cells->End

General experimental workflow for a SPAAC live-cell labeling experiment.

Conclusion

Click chemistry, particularly CuAAC and SPAAC, has become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. The high efficiency, selectivity, and bioorthogonality of these reactions have enabled a wide range of applications, from the construction of antibody-drug conjugates to the in vivo imaging of biological processes.[2] By understanding the core principles, mechanisms, and practical considerations of these powerful bioconjugation techniques, researchers can continue to push the boundaries of chemical biology and therapeutic development. The choice between CuAAC and SPAAC will ultimately depend on the specific experimental context, balancing the need for rapid kinetics with the imperative of biocompatibility.

References

The Gatekeeper of Amine Reactivity: A Technical Guide to the Boc Protecting Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step chemical synthesis, particularly in the realms of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group stands out as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption stems from its ease of introduction, general stability to a range of reaction conditions, and facile, yet selective, removal under acidic conditions. This technical guide provides an in-depth exploration of the Boc group's function, application, and associated experimental methodologies.

Core Function and Mechanism of Action

The primary role of the Boc group is to temporarily render an amine nucleophile inert, preventing it from participating in undesired side reactions while chemical transformations are carried out elsewhere in the molecule.[1][2] This is achieved by converting the amine into a carbamate, which significantly diminishes its nucleophilicity and basicity.[3]

Boc Protection of Amines

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the innocuous byproducts tert-butanol and carbon dioxide gas.[1][5]

The reaction can be performed under various conditions, often facilitated by a base such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), sodium bicarbonate, or sodium hydroxide, particularly when starting with an amine salt.[5][6] However, catalyst-free and aqueous conditions have also been proven effective, offering a "greener" alternative.[4][7]

Boc Deprotection

The removal of the Boc group is its defining characteristic: it is readily cleaved under acidic conditions.[8] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate, are standard reagents for this transformation.[6][9][10]

The mechanism of acid-catalyzed deprotection involves several key steps[10]:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

  • Formation of a tert-butyl cation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.

  • Amine Salt Formation: In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).

Applications in Chemical Synthesis

The utility of the Boc group is most prominently demonstrated in solid-phase peptide synthesis (SPPS), but its application extends to the synthesis of a wide array of complex organic molecules and pharmaceuticals.[2][11]

Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl (benzyl) protection strategy for SPPS, the Boc group serves as a temporary protecting group for the α-amino group of the incoming amino acid.[12] Side-chain functional groups are protected with more acid-stable groups, such as benzyl esters or ethers. The synthesis cycle involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[12]

The key steps in a single cycle of Boc-SPPS are:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically TFA.

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain.

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize representative quantitative data for these transformations.

Table 1: N-Boc Protection of Various Primary Amines with Boc₂O

SubstrateBase/CatalystSolventTemp. (°C)TimeYield (%)Reference
BenzylamineNoneWater/AcetoneRT8 min96[7]
AnilineNoneWater/AcetoneRT10 min94[7]
Glycine methyl esterNoneWater/AcetoneRT10 min98[7]
(S)-Alanine methyl esterNoneWater/AcetoneRT12 min97[7]
1,2,3,6-TetrahydropyridineNoneTHF0 to RTOvernight89[13]
Various aminesTriethylamineTHF or DCMRTVariesHigh[4]

This table is a compilation of representative data; yields and reaction times may vary based on specific experimental conditions and scale.[5]

Table 2: Deprotection of N-Boc Amines under Various Acidic Conditions

SubstrateAcidic ReagentSolventTemp. (°C)TimeYield (%)Reference
N-Boc benzylaminepTSA (in DES)ChCl:pTSART10 min98[3]
N-Boc anilinepTSA (in DES)ChCl:pTSART10 min99[3]
N-Boc piperidinepTSA (in DES)ChCl:pTSART15 min99[3]
Various N-Boc amines25% TFADCMRT2 hHigh[14]
Various N-Boc amines4M HClDioxaneRT1-4 hHigh[6]
Boc-L-AlanineWaterIonic Liquid1502.5 h>99[15]

This table presents a selection of deprotection methods. The choice of reagent depends on the substrate's sensitivity and the presence of other functional groups.[9]

Experimental Protocols

The following are generalized, step-by-step protocols for the protection of a primary amine and the deprotection of a Boc-protected amine.

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[5]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or aqueous acetone)

  • Base (optional, e.g., Triethylamine (TEA), 1.1 mmol, 1.1 equiv.)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM) in a round-bottom flask equipped with a magnetic stir bar. If using a base, add it to the solution at this stage.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from minutes to several hours.[7]

  • Quenching and Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. If an amine base like TEA was used, an initial wash with 1 M HCl may be performed.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol for Boc Deprotection using TFA in DCM

This protocol outlines a standard procedure for the removal of a Boc group using trifluoroacetic acid in dichloromethane.[9][14]

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (visualized with ninhydrin for primary/secondary amines) indicates reaction completion.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.

  • Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may also be isolated as its hydrochloride salt by using 4M HCl in dioxane for deprotection, which often precipitates and can be collected by filtration.[6]

Conclusion

The Boc protecting group is an indispensable tool in modern organic synthesis. Its reliable introduction and, most importantly, its selective removal under mild acidic conditions have cemented its role in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its function, the quantitative aspects of its application, and the detailed experimental protocols for its use and removal are essential for any researcher, scientist, or drug development professional working in the field of chemical synthesis.

References

The Architect's Toolkit: An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to selectively connect two different molecules is paramount. Heterobifunctional crosslinkers are the master architects of these connections, providing the chemical tools to build complex, functional biomolecular conjugates. This technical guide delves into the core principles of heterobifunctional crosslinkers, offering a comprehensive overview of their types, mechanisms, and applications, complete with detailed experimental protocols and quantitative data to empower your research.

Core Concepts: The Power of Two Faces

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct functional groups on biomolecules.[1][2] This "two-faced" nature is their primary advantage over homobifunctional crosslinkers, which have identical reactive groups and can lead to undesirable polymerization and self-conjugation.[3] The use of heterobifunctional reagents enables a more controlled, two-step reaction, minimizing these unwanted side reactions.[4]

The general structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive ends and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules, while the spacer arm's length and composition influence the properties of the final conjugate, such as its solubility and steric hindrance.[1][5]

A Universe of Reactivity: Classification of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, each targeting specific functional groups on proteins, nucleic acids, and other biomolecules.[1]

Amine-to-Sulfhydryl Crosslinkers

This is the most common and widely used class of heterobifunctional crosslinkers.[1] They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine residues and the N-terminus of proteins) and a maleimide group that specifically targets sulfhydryl groups (found on cysteine residues).[5][6]

Carbonyl-Reactive Crosslinkers

These crosslinkers are designed to react with carbonyl groups (aldehydes and ketones), which can be naturally present or introduced into biomolecules like glycoproteins.[1] One end typically contains a hydrazide or aminooxy group that reacts with the carbonyl, while the other end can have a variety of reactive groups, such as a maleimide for targeting sulfhydryls.[7]

Photoreactive Crosslinkers

Photoreactive crosslinkers possess a group that becomes reactive upon exposure to UV light.[1] This allows for the capture of transient or weak interactions. One end of the crosslinker can have a specific reactive group (e.g., an NHS ester for amines), while the other photoreactive end (e.g., an aryl azide or diazirine) can non-specifically insert into C-H or N-H bonds of a nearby molecule upon photoactivation.[1][8]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful conjugation. The following tables summarize key quantitative data for some commonly used heterobifunctional crosslinkers to aid in this selection process.

Table 1: Amine-to-Sulfhydryl Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavable
SMCC NHS ester, Maleimide8.3NoNo
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3YesNo
BMPS NHS ester, Maleimide6.9NoNo
GMBS NHS ester, Maleimide7.4NoNo
EMCS NHS ester, Maleimide9.4NoNo
LC-SPDP NHS ester, Pyridyldithiol15.7NoYes (Disulfide)
Sulfo-MBS Sulfo-NHS ester, Maleimide9.9YesNo

Data sourced from CovaChem and Thermo Fisher Scientific product information.[9][10][11]

Table 2: Photoreactive Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavable
Sulfo-SANPAH Sulfo-NHS ester, Phenyl azide18.2YesNo
SDA NHS ester, Diazirine3.9NoNo
Sulfo-SDA Sulfo-NHS ester, Diazirine3.9YesNo

Data sourced from Thermo Fisher Scientific product information.

Table 3: Carbonyl-Reactive Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavable
EMCH Hydrazide, Maleimide11.8NoNo

Data sourced from G-Biosciences product information.[12]

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Protocol 1: Antibody-Small Molecule Conjugation using Sulfo-SMCC

This protocol outlines the two-step process for conjugating a sulfhydryl-containing small molecule to an antibody using the water-soluble crosslinker Sulfo-SMCC.[11][13][14]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Sulfo-SMCC

  • Sulfhydryl-containing small molecule

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at an appropriate concentration.[15]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of Sulfo-SMCC in an aqueous buffer (e.g., 5-12 mM).[10][14]

  • Antibody Activation: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[11] The optimal molar excess depends on the antibody concentration.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[14]

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[14]

  • Conjugation to Sulfhydryl-Containing Molecule: Immediately add the sulfhydryl-containing molecule to the maleimide-activated antibody. A common starting point is a 1.5- to 2-fold molar excess of the small molecule over the antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

  • Purification: Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.

Protocol 2: Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for identifying protein-protein interactions using a heterobifunctional photoreactive crosslinker (e.g., Sulfo-SANPAH).[8][16]

Materials:

  • Purified "bait" protein

  • Cell lysate or purified "prey" protein

  • Photoreactive crosslinker (e.g., Sulfo-SANPAH)

  • Reaction Buffer (compatible with both reactive ends of the crosslinker)

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Bait Protein Labeling: In subdued light, react the purified bait protein with the photoreactive crosslinker. The NHS ester end will react with primary amines on the bait protein.

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column.

  • Interaction: Mix the labeled bait protein with the cell lysate or purified prey protein and incubate to allow for protein-protein interactions to occur. This step should be performed in the dark.

  • Photo-crosslinking: Expose the mixture to UV light to activate the photoreactive group on the crosslinker, which will then covalently bind to the interacting prey protein.[17]

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the prey protein, or by mass spectrometry to identify the crosslinked proteins.[18]

Protocol 3: Cell Surface Protein Labeling using a Water-Soluble, Membrane-Impermeable Crosslinker

This protocol describes the labeling of cell surface proteins using a water-soluble and membrane-impermeable heterobifunctional crosslinker like Sulfo-SMCC.[19]

Materials:

  • Suspension or adherent cells

  • Sulfo-SMCC

  • Labeling molecule with a sulfhydryl group (e.g., a fluorescent dye or biotin)

  • PBS (phosphate-buffered saline) or other appropriate physiological buffer

  • Quenching solution (e.g., Tris-buffered saline)

Procedure:

  • Cell Preparation: Wash the cells with ice-cold PBS to remove any amine-containing culture medium components.

  • Activation of Labeling Molecule (if necessary): If the labeling molecule does not already contain a sulfhydryl group, it may need to be modified to introduce one.

  • Cell Surface Amine Modification: Resuspend the cells in ice-cold PBS and add Sulfo-SMCC to a final concentration of 1-5 mM. Incubate for 30 minutes on ice. The water-solubility and membrane-impermeability of Sulfo-SMCC ensure that only cell surface proteins are modified.[19]

  • Washing: Wash the cells twice with ice-cold PBS to remove excess crosslinker.

  • Labeling: Resuspend the cells in PBS containing the sulfhydryl-activated labeling molecule. Incubate for 1-2 hours on ice.

  • Quenching and Washing: Quench the reaction with an appropriate quenching solution and wash the cells several times with PBS.

  • Analysis: The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or other downstream applications.

Visualizing the Process: Workflows and Pathways

Two-Step Heterobifunctional Crosslinking Workflow

The sequential nature of reactions with heterobifunctional crosslinkers is key to their utility. The following diagram illustrates a typical two-step conjugation process.

Two_Step_Crosslinking cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Molecule A\n(e.g., Antibody with -NH2) Molecule A (e.g., Antibody with -NH2) Activated Molecule A\n(Maleimide-functionalized) Activated Molecule A (Maleimide-functionalized) Molecule A\n(e.g., Antibody with -NH2)->Activated Molecule A\n(Maleimide-functionalized) + Heterobifunctional Crosslinker (e.g., NHS-Maleimide) Conjugate A-B Conjugate A-B Activated Molecule A\n(Maleimide-functionalized)->Conjugate A-B + Molecule B (e.g., Drug with -SH)

A typical two-step heterobifunctional crosslinking workflow.
Antibody-Drug Conjugate (ADC) Mechanism of Action

Heterobifunctional crosslinkers are central to the construction of Antibody-Drug Conjugates (ADCs). The linker plays a crucial role in the stability of the ADC in circulation and the release of the cytotoxic payload at the target tumor cell.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxicity

Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Conclusion

Heterobifunctional crosslinkers are indispensable tools in the modern life scientist's arsenal. Their ability to facilitate controlled and specific conjugation between diverse biomolecules has revolutionized fields from basic research to therapeutic development. By understanding the fundamental principles of their reactivity, carefully selecting the appropriate reagent based on quantitative data, and meticulously following optimized experimental protocols, researchers can unlock the full potential of these versatile molecular architects to build the next generation of diagnostics, therapeutics, and research tools.

References

An In-depth Technical Guide to Boc-NH-PEG7-azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG7-azide, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, proteomics, and drug discovery. This document details its chemical properties, supplier information, and key applications, with a focus on experimental protocols and its role in constructing targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a valuable chemical tool featuring a Boc-protected amine and a terminal azide group, separated by a seven-unit polyethylene glycol (PEG) spacer. This structure provides orthogonal reactivity, allowing for sequential and controlled conjugation of different molecules. The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an ideal component for biological applications.

The key functionalities of this compound are:

  • Boc-protected Amine: This group provides a stable, yet readily cleavable, masked primary amine. Deprotection under acidic conditions reveals the amine for subsequent conjugation, typically through amide bond formation with carboxylic acids or their activated esters.

  • Azide Group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.

Chemical Properties and Supplier Information

A crucial aspect for researchers is the reliable identification and sourcing of this reagent. While a universally registered CAS number can be elusive for some complex molecules, a commonly cited CAS number for the t-Boc-N-amido-PEG7-azide variant has been identified.

Table 1: Quantitative Data for this compound

PropertyValue
Synonyms t-boc-N-amido-PEG7-azide, Boc-PEG7-Azide
CAS Number 206265-96-5[1]
Molecular Formula C₂₁H₄₂N₄O₉
Molecular Weight 494.58 g/mol [2]
Purity Typically ≥95% - 98%
Appearance Varies, often a colorless to light yellow oil or liquid
Storage Conditions Recommended at -20°C for long-term stability

Table 2: Selected Suppliers of this compound

SupplierProduct Name
BroadPharmt-boc-N-amido-PEG7-azide
AxisPharmt-Boc-N-Amido-PEG7-Azide[3]
MedChemExpressThis compound
Universal BiologicalsThis compound[4]
Glycomindsyntht-boc-N-amido-PEG7-azide[5]
Biopharma PEGBOC-NH-PEG7-NH2 (Note: Amine variant)
PurePEGBoc-PEG-Azide BocNH-PEG7-CH2CHN3

Note: This is not an exhaustive list, and availability may vary. Researchers should consult individual supplier websites for the most current information.

Experimental Protocols and Methodologies

The utility of this compound lies in its sequential reactivity. The following sections provide generalized protocols for the key reactions involving this linker. Researchers should optimize these protocols for their specific substrates and experimental conditions.

Boc Deprotection to Reveal the Primary Amine

The Boc (tert-butyloxycarbonyl) protecting group is readily removed under acidic conditions to yield a free primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or Argon source

Protocol:

  • Dissolve the this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by Thin Layer Chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product, Azide-PEG7-Amine, by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be efficiently coupled with a terminal alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • This compound (or the deprotected Azide-PEG7-Amine)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand

  • Solvent (e.g., DMSO/water mixture, t-butanol/water)

Protocol:

  • Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst. For example, a 10 mM catalyst stock can be made by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM THPTA solution.

  • Add the copper catalyst solution to the reaction mixture (final concentration typically 50-250 µM).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction (final concentration typically 1-5 mM).

  • Stir the reaction at room temperature for 1-12 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified by methods such as column chromatography, HPLC, or precipitation.

Application in PROTAC Synthesis and Signaling

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in connecting the target-binding ligand ("warhead") and the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the PROTAC.

Logical Workflow for PROTAC Synthesis

The orthogonal nature of this compound allows for a modular and convergent synthesis of PROTACs.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of Ligands cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Final Assembly Warhead Target-Binding Ligand (Warhead) Alkyne_Warhead Alkyne-modified Warhead Warhead->Alkyne_Warhead Add Alkyne E3_Ligand E3 Ligase Ligand Linked_E3 Linker-E3 Ligand Conjugate E3_Ligand->Linked_E3 PROTAC Final PROTAC Alkyne_Warhead->PROTAC Click Chemistry (CuAAC) Boc_NH_PEG7_Azide This compound Deprotected_Linker Azide-PEG7-Amine Boc_NH_PEG7_Azide->Deprotected_Linker Boc Deprotection (TFA) Deprotected_Linker->Linked_E3 Amide Coupling Linked_E3->PROTAC

Caption: Modular synthesis of a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC enters the cell and simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E2_Enzyme E2-Ub Enzyme E2_Enzyme->Ternary_Complex Recruitment Ub Ubiquitin Ub->E2_Enzyme Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in drug development and chemical biology. Its defined structure, commercial availability, and orthogonal reactivity enable the streamlined synthesis of complex bioconjugates. The incorporation of a PEG spacer enhances the biocompatibility of the final products, making this linker particularly well-suited for the development of advanced therapeutics such as PROTACs. The experimental outlines provided in this guide serve as a starting point for the application of this compound in innovative research endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG7-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-azide is a versatile heterobifunctional linker commonly employed in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a Boc-protected amine and a terminal azide group, connected by a seven-unit polyethylene glycol (PEG) spacer. The azide group enables covalent ligation to alkyne-containing molecules via click chemistry, a set of rapid, specific, and high-yielding chemical reactions.[3][4][5] The PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules.[1][3] The Boc-protected amine offers a stable, orthogonal handle that can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization.[6][7]

This document provides detailed protocols for the use of this compound in the two main types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Chemical Structure and Properties

The structure of this compound facilitates its role as a molecular bridge.

boc Boc-NH- peg (CH₂CH₂O)₇- boc->peg azide N₃ peg->azide

Caption: Chemical structure of this compound.

Key Experimental Procedures

The application of this compound typically involves two key steps: the click chemistry reaction to conjugate the azide moiety, and the deprotection of the Boc group to enable further modification of the amine.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is readily cleaved under acidic conditions.[7] The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (DCM).[6][7]

Quantitative Data for Boc Deprotection

ParameterConditionYieldReference
Reagent20-50% TFA in DCMTypically >95%[6][8]
TemperatureRoom Temperature-[6][8]
Reaction Time30 min - 2 hours-[6]

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the this compound conjugate in anhydrous DCM at a concentration of 0.1-0.2 M.

  • Acid Addition: To the solution, add an equal volume of TFA (for a 50% TFA/DCM solution). For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20%) can be used, though this may require a longer reaction time.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Workup:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • To remove residual TFA, co-evaporate the residue with toluene (3x).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Click Chemistry: CuAAC and SPAAC

This compound is a versatile reagent for both copper-catalyzed and strain-promoted click chemistry reactions.[2] The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biomolecules involved to copper.

start Start with this compound decision Is the biomolecule sensitive to copper? start->decision cuaac CuAAC (Copper-Catalyzed) decision->cuaac No spaac SPAAC (Strain-Promoted) decision->spaac Yes end Conjugated Product cuaac->end spaac->end

Caption: Decision tree for choosing between CuAAC and SPAAC.

CuAAC is a highly efficient and regiospecific reaction that forms a 1,4-disubstituted triazole.[4] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA, is often used to protect the biomolecule from oxidative damage and enhance reaction efficiency.[9][10]

Quantitative Data for a Typical CuAAC Reaction

ComponentStock ConcentrationFinal ConcentrationEquivalents (relative to limiting reagent)
Alkyne-modified biomolecule-10-100 µM1
This compound10 mM in DMSO20-500 µM2-5
CuSO₄100 mM in H₂O0.1-1 mM10-20
THPTA200 mM in H₂O0.5-5 mM50-100
Sodium Ascorbate100 mM in H₂O1-5 mM100-200

Experimental Protocol: CuAAC

  • Reagent Preparation:

    • Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as indicated in the table above.

    • Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Catalyst Premix: In a microcentrifuge tube, mix the required volumes of the CuSO₄ and THPTA stock solutions. Allow to stand for 2-3 minutes to form the copper-ligand complex.

  • Reaction Mixture:

    • To the solution of the alkyne-modified biomolecule, add the this compound stock solution.

    • Add the premixed copper/ligand solution to the reaction mixture.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification: Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

start Prepare Reagents premix Premix CuSO₄ and THPTA start->premix mix Combine Alkyne, Azide, and Catalyst start->mix premix->mix initiate Add Sodium Ascorbate mix->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Conjugate incubate->purify

Caption: General workflow for a CuAAC reaction.

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[11][12] This method is ideal for applications involving live cells or other systems where copper is cytotoxic.[13] The inclusion of a PEG linker on the azide, as in this compound, can enhance the reaction rate by reducing steric hindrance.[14]

Quantitative Data for a Typical SPAAC Reaction

ComponentStock ConcentrationFinal ConcentrationEquivalents (relative to limiting reagent)
Strained Alkyne (e.g., DBCO)-modified biomolecule-10-100 µM1
This compound10 mM in DMSO20-500 µM2-5

Experimental Protocol: SPAAC

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of the strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide, as it will compete with the desired reaction.[14]

  • Reaction Mixture: Add the required volume of the this compound stock solution to the solution of the strained alkyne-modified biomolecule.

  • Incubation: Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C for an extended period (e.g., overnight). Reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[15]

  • Purification: Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess unreacted linker.

Troubleshooting

Low Yield in CuAAC:

  • Cause: Oxidation of Cu(I) to Cu(II).

  • Solution: Ensure the sodium ascorbate solution is freshly prepared. Degas solvents to remove oxygen. Increase the concentration of the stabilizing ligand.[9]

  • Cause: Sequestration of copper by the biomolecule.

  • Solution: Perform a test reaction with a small molecule alkyne. If this works, consider increasing the copper concentration for the biomolecule reaction.[16]

Non-specific Labeling in SPAAC:

  • Cause: Reaction of DBCO with cysteine residues.

  • Solution: While SPAAC is highly specific, some off-target reactions with thiols have been reported. Optimization of stoichiometry and reaction time may be necessary.[14]

  • Cause: Competing reaction with sodium azide in buffers.

  • Solution: Ensure all buffers are free of sodium azide.[14]

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and drug development, enabling the straightforward and efficient conjugation of molecules through click chemistry. By selecting the appropriate click chemistry method (CuAAC or SPAAC) and following the detailed protocols provided, researchers can successfully synthesize well-defined conjugates for a wide range of applications. Careful optimization of reaction conditions and appropriate purification are crucial for obtaining high-quality products.

References

Application Note and Protocol: A Step-by-Step Guide for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates (ADCs).[1] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] Polyethylene glycol (PEG) linkers are frequently incorporated into bioconjugates to enhance solubility, stability, and pharmacokinetic properties.[2][3] Therefore, the efficient and clean deprotection of Boc-protected PEG linkers is a critical step in the synthesis of these advanced therapeutics.

This document provides a detailed, step-by-step guide for the Boc deprotection of PEG linkers, intended for researchers, scientists, and drug development professionals. It includes a comprehensive experimental protocol, a summary of quantitative data for reaction optimization, and troubleshooting advice for common issues.

Chemical Reaction Pathway

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed carbamate hydrolysis. The reaction is typically fast and occurs at room temperature.[4] The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA), leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6] This intermediate subsequently decarboxylates to yield the free amine.[5][6]

Boc_Deprotection Boc_PEG Boc-NH-PEG-R Protonation Protonated Intermediate Boc_PEG->Protonation + H⁺ Carbamic_Acid Carbamic Acid Intermediate (HOOC-NH-PEG-R) Protonation->Carbamic_Acid - (CH₃)₃C⁺ tBu tert-butyl cation Protonation->tBu Deprotected_PEG H₃N⁺-PEG-R (TFA Salt) Carbamic_Acid->Deprotected_PEG - CO₂ CO2 CO₂ Carbamic_Acid->CO2 H_plus H⁺ (e.g., TFA) TFA_minus TFA⁻

Caption: Mechanism of Acidic Boc Deprotection.

Quantitative Data Summary

The selection of reagents and reaction conditions is critical for achieving complete deprotection while minimizing side reactions. The following tables summarize common conditions for the Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [7]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp
Trifluoroacetic Acid (TFA)95%Water / Scavengers1 - 2 hoursRoom Temp

Table 2: Common Scavengers for Boc Deprotection [7]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocol

This protocol describes a general procedure for the Boc deprotection of a PEG linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials
  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Analytical balance

  • Standard laboratory glassware

Experimental Workflow

workflow A Dissolve Boc-PEG in DCM B Cool to 0°C A->B C Add TFA (& Scavengers) B->C D Stir at 0°C then warm to RT C->D E Monitor Reaction (TLC/LC-MS) D->E F Reaction Complete? E->F F->D No G Concentrate in vacuo F->G Yes H Co-evaporate with Toluene G->H I Neutralization (Optional) H->I J Aqueous Workup I->J K Dry & Concentrate J->K L Purified Deprotected PEG K->L

References

Application Notes and Protocols for Boc-NH-PEG7-azide Conjugation to Antibodies for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its components: the monoclonal antibody (mAb), the potent payload, and the linker connecting them. The linker plays a pivotal role in the stability, solubility, and pharmacokinetic profile of the ADC. Polyethylene glycol (PEG) linkers are widely employed to enhance the hydrophilicity of ADCs, particularly when using hydrophobic payloads.[1][2] This can lead to improved solubility, reduced aggregation, and extended circulation half-life.[3][4]

This document provides detailed application notes and protocols for the conjugation of Boc-NH-PEG7-azide to antibodies for the development of ADCs. This compound is a heterobifunctional linker featuring a Boc-protected amine for further functionalization and a terminal azide group for "click chemistry" conjugation. The azide handle allows for highly specific and efficient coupling to an alkyne-modified payload or antibody via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]

Signaling Pathways and Experimental Workflows

The general workflow for the generation of an ADC using this compound involves a multi-step process, including antibody modification, linker conjugation, and subsequent payload attachment. The following diagrams illustrate the key steps in this process.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_final_conjugation Final ADC Assembly (Click Chemistry) Antibody Antibody Antibody_Modification Antibody Modification (e.g., with NHS-alkyne) Antibody->Antibody_Modification Modified_Antibody Alkyne-Modified Antibody Antibody_Modification->Modified_Antibody Click_Chemistry CuAAC or SPAAC Modified_Antibody->Click_Chemistry Boc_Linker This compound Deprotection Boc Deprotection Boc_Linker->Deprotection Amine_Linker H2N-PEG7-azide Deprotection->Amine_Linker Linker_Payload_Conjugation Linker-Payload Conjugation Amine_Linker->Linker_Payload_Conjugation Payload Payload Payload->Linker_Payload_Conjugation Azide_Linker_Payload Azide-PEG7-Payload Linker_Payload_Conjugation->Azide_Linker_Payload Azide_Linker_Payload->Click_Chemistry Purification Purification (e.g., SEC, HIC) Click_Chemistry->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: General workflow for ADC synthesis using this compound.

The choice between CuAAC and SPAAC for the final conjugation step is a critical decision. The following diagram outlines the key differences and considerations for each pathway.

Click_Chemistry_Comparison cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) CuAAC_Reactants->CuAAC_Catalyst CuAAC_Product 1,4-disubstituted triazole CuAAC_Catalyst->CuAAC_Product CuAAC_Pros Pros: - Fast kinetics - High efficiency CuAAC_Product->CuAAC_Pros CuAAC_Cons Cons: - Potential cytotoxicity of copper - May require ligands to stabilize Cu(I) CuAAC_Product->CuAAC_Cons SPAAC_Reactants Strained Alkyne (e.g., DBCO) + Azide SPAAC_Catalyst No Catalyst Required SPAAC_Reactants->SPAAC_Catalyst SPAAC_Product Regioisomeric mixture of triazoles SPAAC_Catalyst->SPAAC_Product SPAAC_Pros Pros: - Bioorthogonal - No metal catalyst cytotoxicity SPAAC_Product->SPAAC_Pros SPAAC_Cons Cons: - Slower kinetics than CuAAC - Strained alkynes can be bulky SPAAC_Product->SPAAC_Cons

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an antibody. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of a terminal alkyne group onto the antibody via reaction with an NHS-alkyne reagent.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Alkyne (or similar NHS-alkyne reagent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), exchange the buffer to the reaction buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • NHS-Alkyne Stock Solution: Prepare a 10 mM stock solution of NHS-PEG4-Alkyne in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Alkyne stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted NHS-alkyne reagent by buffer exchange into PBS, pH 7.4 using desalting columns.

  • Characterization: Determine the concentration of the alkyne-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Boc Deprotection and Linker-Payload Conjugation

This protocol describes the deprotection of the Boc group from this compound and subsequent conjugation to a payload containing a reactive group (e.g., an activated ester).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Payload with an NHS ester functional group

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous DMSO or DMF

  • Reverse-phase HPLC for purification

Procedure:

  • Boc Deprotection: Dissolve this compound in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Linker-Payload Conjugation: Dissolve the resulting H2N-PEG7-azide and a 1.1 molar equivalent of the NHS-ester functionalized payload in anhydrous DMSO or DMF.

  • Base Addition: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the azide-PEG7-payload conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.

Protocol 3: ADC Assembly via Click Chemistry (SPAAC and CuAAC)

This protocol provides methods for the final conjugation of the azide-functionalized linker-payload to the alkyne-modified antibody using either SPAAC or CuAAC.

A. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-PEG7-payload (from Protocol 2) with a strained alkyne (e.g., DBCO) modification on the payload instead of the antibody.

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a reaction tube, combine the DBCO-modified antibody with a 3- to 5-fold molar excess of the azide-PEG7-payload.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker-payload.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-PEG7-payload (from Protocol 2)

  • Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • PBS, pH 7.4

Procedure:

  • Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.

  • Reaction Setup: In a reaction tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the azide-PEG7-payload.

  • Catalyst Addition: Add the CuSO4/THPTA premix to the antibody-payload mixture to a final copper concentration of 100-200 µM.

  • Initiation: Add freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the resulting ADC using SEC or HIC to remove excess linker-payload and copper catalyst.

Protocol 4: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute of an ADC.[7][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the increased hydrophobicity conferred by the drug-linker.[9] This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method can be used to determine the DAR and the distribution of the drug-linker on the light and heavy chains of the antibody.[10]

  • UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload.[7]

B. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.[11]

C. In Vitro Cytotoxicity Assay

  • Cell-Based Assays: The potency of the ADC is evaluated using in vitro cytotoxicity assays on target cancer cell lines.[12][13] A common method is the MTT or MTS assay, which measures cell viability after treatment with serial dilutions of the ADC.

Data Presentation

The following tables present representative data that could be expected from the conjugation of this compound to an antibody. These are illustrative examples based on general trends observed for PEGylated ADCs.

Table 1: Comparison of Conjugation Efficiency and DAR for SPAAC and CuAAC

ParameterSPAACCuAAC
Reaction Time 4-12 hours1-2 hours
Molar Excess of Linker-Payload 3-5 fold5-10 fold
Average DAR Achieved 3.5 - 4.03.8 - 4.2
Conjugation Efficiency > 90%> 95%
Final ADC Yield 70-80%75-85%

Table 2: Characterization of a Purified ADC (DAR ≈ 4)

Analytical MethodResult
HIC-HPLC DAR distribution: DAR0 (<5%), DAR2 (~20%), DAR4 (~50%), DAR6 (~20%), DAR8 (<5%)
SEC-HPLC Monomer Purity: > 98%
Aggregates: < 2%
RP-LC-MS (reduced mAb) Light Chain: Unconjugated and singly conjugated species observed
Heavy Chain: Unconjugated and singly conjugated species observed
In Vitro Cytotoxicity (IC50) Target Cell Line: 1.5 nM
Non-Target Cell Line: > 1 µM

Table 3: Impact of PEG7 Linker on ADC Properties (Illustrative)

PropertyNon-PEGylated ADC (Control)ADC with PEG7 Linker
Aggregation Propensity (at 4°C, 1 month) 5-10% increase in aggregates< 2% increase in aggregates
Plasma Half-Life (in vivo model) ~150 hours~200 hours
Hydrophobicity (HIC retention time) HighModerate

Conclusion

The use of this compound offers a versatile and effective approach for the development of ADCs. The PEG7 linker can improve the physicochemical properties of the ADC, potentially leading to enhanced stability and a better pharmacokinetic profile.[14][15] The azide functionality allows for the use of highly efficient and specific click chemistry reactions for payload conjugation. The choice between SPAAC and CuAAC will depend on the specific requirements of the ADC, with SPAAC offering a bioorthogonal, copper-free approach and CuAAC providing faster kinetics and potentially higher efficiency.[6][16] Careful characterization of the final ADC, including DAR, purity, and in vitro potency, is essential to ensure the development of a safe and effective therapeutic.

References

Synthesis of PROTACs using a Boc-NH-PEG7-azide linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a Boc-NH-PEG7-azide linker. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1] The choice of linker is critical to the efficacy of a PROTAC, influencing its stability, solubility, and ability to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[2] The this compound linker offers a versatile platform for PROTAC synthesis, incorporating a polyethylene glycol (PEG) chain to enhance pharmacokinetic properties and a terminal azide group for efficient conjugation to a warhead or E3 ligase ligand via "click chemistry".

Overview of PROTAC Synthesis Strategy

The synthesis of a PROTAC using a this compound linker typically involves a modular approach. The core principle is the connection of a "warhead" (a ligand that binds to the protein of interest, POI) to an "E3 ligase ligand" (which recruits an E3 ubiquitin ligase) through the PEG7 linker. The azide functionality on the linker allows for its conjugation to an alkyne-modified binding partner via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The Boc protecting group on the amine terminus of the linker allows for orthogonal functionalization or can be deprotected to reveal a primary amine for further modification.

A general workflow for the synthesis is as follows:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead_Alkyne Alkyne-modified Warhead (POI Ligand) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Warhead_Alkyne->Click_Chemistry Linker This compound Boc_Deprotection Boc Deprotection (if necessary) Linker->Boc_Deprotection E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Click_Chemistry Boc_Deprotection->Click_Chemistry PROTAC_Conjugate Warhead-Linker-E3 Ligand (PROTAC) Click_Chemistry->PROTAC_Conjugate Purification Purification (e.g., HPLC) PROTAC_Conjugate->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

This section provides detailed protocols for the key steps in the synthesis of a PROTAC, using the example of a BRD4-targeting PROTAC. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a well-established target in oncology.[5][6] For this example, we will consider the conjugation of an alkyne-modified JQ1 analogue (a potent BRD4 inhibitor) to the this compound linker, followed by coupling to a VHL or CRBN E3 ligase ligand.

Boc Deprotection of this compound (if required)

If the synthetic strategy requires the free amine of the linker for conjugation, the Boc protecting group must be removed.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of linker).

  • Add an equal volume of TFA to the solution at room temperature.[7][8]

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected NH2-PEG7-azide linker. The product is typically used in the next step without further purification.

Synthesis of an Alkyne-Modified Warhead (Example: JQ1-alkyne)

The warhead must be functionalized with an alkyne group to react with the azide linker. This often involves modifying a known inhibitor. For JQ1, a common strategy is to introduce an alkyne-containing moiety at a solvent-exposed position that does not interfere with its binding to BRD4.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and efficient method for forming the triazole linkage between the azide-functionalized linker and the alkyne-functionalized warhead.[9]

Materials:

  • Alkyne-modified warhead (e.g., JQ1-alkyne)

  • NH2-PEG7-azide (or this compound if the amine is not needed for subsequent steps)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) as solvent

  • HPLC for purification

Procedure:

  • Dissolve the alkyne-modified warhead (1 equivalent) and the azide linker (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the warhead-linker conjugate.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative "click chemistry" reaction that does not require a copper catalyst, which can be advantageous when working with sensitive biomolecules. This method requires the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • Azide-functionalized component (e.g., this compound)

  • DBCO-functionalized component (e.g., DBCO-JQ1)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • HPLC for purification

Procedure:

  • Dissolve the azide-functionalized component (1 equivalent) and the DBCO-functionalized component (1.1 equivalents) in DMSO.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the product can be purified directly by preparative HPLC.

Final Coupling to the E3 Ligase Ligand and Purification

The final step involves coupling the warhead-linker conjugate to the E3 ligase ligand. This is typically achieved through an amide bond formation if the linker now has a free amine and the E3 ligase ligand has a carboxylic acid (or vice versa).

Materials:

  • Warhead-linker conjugate with a terminal amine

  • E3 ligase ligand with a carboxylic acid (e.g., a derivative of VHL or CRBN ligands like pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • HPLC for final purification

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) and HATU (1.2 equivalents) in DMF.

  • Add DIPEA (2 equivalents) and stir for 5 minutes.

  • Add the warhead-linker conjugate (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[11][12]

Data Presentation

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The following table summarizes representative data for BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and maximal degradation (Dmax). While specific data for a PEG7 linker is not available in the cited literature, the trend observed with other PEG linkers highlights the importance of linker optimization.

PROTAC (Target-Linker-E3 Ligase)Linker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4-PROTAC-1250>9022Rv1[13]
BRD4-PROTAC-2325>9522Rv1[13]
BRD4-PROTAC-3410>9522Rv1[13]
BRD4-PROTAC-4515>9022Rv1[13]
ARV-825 (BRD4-PEG-CRBN)3~1>98RS4;11[14]
dBET1 (BRD4-PEG-CRBN)4<1>9822Rv1[14]

Note: The data presented is a compilation from different studies and is intended for illustrative purposes to highlight the effect of linker length. Direct comparison requires standardized experimental conditions.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4 plays a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC. A BRD4-targeting PROTAC can effectively downregulate this pathway by inducing the degradation of BRD4.

BRD4_Signaling_Pathway cluster_Nucleus Nucleus BRD4 BRD4 Enhancer Enhancer Region BRD4->Enhancer Recruits Transcription Factors Degradation Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to cMYC_Gene c-MYC Gene Enhancer->cMYC_Gene Activates Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Induces

Caption: BRD4 signaling and PROTAC intervention.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dibenzocyclooctyne (DBCO) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique that enables the efficient and specific conjugation of biomolecules in complex biological environments.[1][2] Its biocompatibility makes it particularly suitable for applications in live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[3][4]

Introduction to SPAAC with DBCO

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that forms a stable triazole linkage between a strained alkyne, such as DBCO, and an azide-functionalized molecule.[1][5] The high ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2] This copper-free nature is a key advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), as it avoids cellular toxicity associated with copper.[6][7]

Key Features of DBCO-mediated SPAAC:

  • Biocompatible: The absence of a copper catalyst makes it ideal for in vivo and live-cell applications.[6][8]

  • High Specificity and Bioorthogonality: DBCO and azide groups are highly selective for each other and do not react with other functional groups found in biological systems.[8][]

  • Rapid Kinetics: The reaction proceeds quickly under mild, physiological conditions.[]

  • Stability: Both DBCO and azide-modified biomolecules exhibit long-term stability.[8][10]

  • Traceable Reaction: DBCO has a characteristic UV absorbance at approximately 310 nm, which can be used to monitor the progress of the reaction.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for SPAAC reactions involving DBCO, providing a basis for experimental design and comparison with other click chemistry methods.

ParameterValueConditionsNotes
Second-Order Rate Constant (k₂) ~0.34 M⁻¹s⁻¹HBS buffer (pH 7.4), 25°CReaction kinetics are influenced by the specific DBCO derivative and azide used.[11]
DBCO UV Absorbance Maximum ~310 nmAqueous bufferThe disappearance of this peak indicates the consumption of DBCO and reaction progression.[8]
Recommended Molar Excess of DBCO Reagent (for protein labeling) 10-30 foldAmine-free buffer (e.g., PBS)To achieve efficient labeling of primary amines on proteins with DBCO-NHS esters.[10][12]
Recommended Molar Excess of Azide-Molecule (for conjugation) 2-4 foldPBS or similar bufferFor the subsequent click reaction with the DBCO-labeled biomolecule.[8][12]
Solubility of DBCO-PEG4-NHS ester Up to 5.5 mMAqueous buffersThe PEG spacer enhances hydrophilicity.[13]
Stability of DBCO-NHS ester in DMSO 2-3 months-20°CStock solutions should be prepared fresh when possible.[12]
Visualizing the Workflow and Mechanisms

The following diagrams illustrate the SPAAC reaction mechanism, a typical experimental workflow for bioconjugation, and a comparison with CuAAC.

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition (Strain-promoted) DBCO->TransitionState Reacts with Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Conjugate TransitionState->Triazole Forms

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Azide Modification (Separate Prep) cluster_step3 Step 3: SPAAC Reaction cluster_step4 Step 4: Purification & Analysis BiomoleculeA Biomolecule A (e.g., Protein) DBCO_BiomoleculeA DBCO-labeled Biomolecule A BiomoleculeA->DBCO_BiomoleculeA + DBCO-NHS DBCO_NHS DBCO-NHS Ester Mix Mix DBCO-Biomolecule A and Azide-Biomolecule B DBCO_BiomoleculeA->Mix BiomoleculeB Biomolecule B (e.g., Oligonucleotide) Azide_BiomoleculeB Azide-labeled Biomolecule B BiomoleculeB->Azide_BiomoleculeB + Azide-NHS Azide_NHS Azide-NHS Ester Azide_BiomoleculeB->Mix Conjugate Final Conjugate Mix->Conjugate Incubate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, HPLC) Purification->Analysis

Caption: General experimental workflow for bioconjugation using SPAAC with DBCO.

SPAAC_vs_CuAAC Start Start: Choose a Click Chemistry Reaction LiveCells Live Cells or In Vivo Application? Start->LiveCells SPAAC SPAAC (DBCO) - Copper-free - Biocompatible LiveCells->SPAAC Yes Kinetics Fastest Kinetics Required? LiveCells->Kinetics No CuAAC CuAAC - Requires Copper Catalyst - Potential Cytotoxicity CuAAC_Advantage CuAAC may be faster Kinetics->CuAAC_Advantage Yes SPAAC_Sufficient SPAAC is often sufficient Kinetics->SPAAC_Sufficient No CuAAC_Advantage->CuAAC SPAAC_Sufficient->SPAAC

Caption: Decision tree for choosing between SPAAC and CuAAC.

Experimental Protocols

The following protocols provide a general framework for the labeling of a protein with a DBCO-NHS ester and its subsequent conjugation to an azide-modified molecule.

This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using a DBCO-N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)[12]

  • Purification system (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.[12] Avoid buffers containing sodium azide as it will react with the DBCO reagent.[8]

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12]

  • Reaction Setup:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[8][10]

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.[8][12]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[8][12]

  • Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[12][14]

  • Purification: Remove excess, unreacted DBCO-NHS ester and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.[14]

  • Characterization (Optional): The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and 310 nm (for DBCO).

This protocol describes the conjugation of the DBCO-activated protein (from Protocol 1) to a molecule containing an azide group.

Materials:

  • DBCO-activated protein solution

  • Azide-modified molecule (e.g., azide-functionalized oligonucleotide, peptide, or small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-activated protein with a 2-4 fold molar excess of the azide-modified molecule.[8][12]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing to ensure complete reaction.[8]

  • Purification:

    • The final conjugate can be purified from excess reagents using appropriate methods such as dialysis, desalting columns, or size-exclusion chromatography (SEC).[14]

  • Analysis and Validation:

    • Validate the formation of the conjugate using techniques like SDS-PAGE, where the conjugate should exhibit a higher molecular weight band compared to the unlabeled protein.[8]

    • Further characterization can be performed using HPLC or mass spectrometry.

Stability and Storage
  • DBCO-NHS esters: These are moisture-sensitive.[13] Store the solid form at -20°C, protected from light. Allow the vial to warm to room temperature before opening to prevent condensation.[15] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 2-3 months but should be prepared fresh for optimal reactivity.[12]

  • DBCO-labeled biomolecules: Can be stored at -20°C for up to a month. However, the reactivity of the DBCO group may decrease over time due to potential oxidation or hydration of the alkyne.[12]

Troubleshooting
IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive DBCO-NHS esterPrepare a fresh stock solution of the DBCO-NHS ester.
Presence of primary amines in the bufferExchange the protein buffer to an amine-free buffer (e.g., PBS).
Insufficient molar excess of DBCO reagentIncrease the molar excess of the DBCO-NHS ester.
Low Conjugation Yield Inaccurate quantification of reactantsRe-quantify the DBCO-labeled protein and the azide-modified molecule.
Insufficient incubation timeIncrease the incubation time or perform the reaction overnight at 4°C.
Protein Precipitation High concentration of organic solventEnsure the final concentration of DMSO or DMF is below 20%.
Protein instabilityOptimize buffer conditions (pH, salt concentration).
Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition with DBCO is a robust and versatile tool for bioconjugation. Its biocompatibility, high specificity, and favorable reaction kinetics make it an invaluable technique for researchers in life sciences and drug development. By following the detailed protocols and considering the quantitative data provided, scientists can effectively implement SPAAC in their research to create novel bioconjugates for a wide range of applications.

References

Application Notes and Protocols for Protein Labeling with Boc-NH-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. It enables a wide range of applications, from visualizing cellular processes to developing novel therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Boc-NH-PEG7-azide is a versatile heterobifunctional linker that facilitates a two-step labeling strategy. It features a Boc-protected amine for initial conjugation and a terminal azide for subsequent bioorthogonal "click" chemistry. The seven-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for protein modification.

These application notes provide a comprehensive guide to using this compound for protein labeling, including detailed protocols for protein modification, deprotection, and subsequent click chemistry ligation. A primary application focus will be on the construction of PROTACs, which utilize the ubiquitin-proteasome system to induce targeted protein degradation.

Principle of the Method

The labeling strategy involves three main stages:

  • Initial Conjugation: The Boc-protected amine end of this compound can be converted to a reactive group (e.g., an NHS ester) to react with primary amines (lysine residues and the N-terminus) on the protein of interest. Alternatively, the Boc-protected amine can be deprotected first, and the resulting primary amine can be reacted with a suitable functional group on the protein. This document will focus on the scenario where a pre-activated linker (e.g., this compound NHS ester) is used to label the protein.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the conjugated linker under acidic conditions to expose a primary amine. This step is crucial for subsequent modifications.

  • Click Chemistry Ligation: The now-exposed azide handle on the PEG linker is then available for highly specific and efficient covalent reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This is typically achieved through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow for protein labeling with this compound and the relevant biological pathway for a key application in PROTAC technology.

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Purification & Analysis Protein Protein of Interest (POI) Labeled_Protein This compound-POI Protein->Labeled_Protein Reaction with primary amines Boc_Linker This compound-NHS Boc_Linker->Labeled_Protein Deprotection TFA Treatment Labeled_Protein->Deprotection Deprotected_Protein H2N-PEG7-azide-POI Deprotection->Deprotected_Protein Acidic cleavage Alkyne_Molecule Alkyne-Probe/Ligand Final_Conjugate Probe/Ligand-PEG7-azide-POI Deprotected_Protein->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule->Final_Conjugate Purification Purification (SEC/Dialysis) Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Experimental workflow for protein labeling.

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) E3 E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Ub transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->E3 Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficiency of each step in the labeling process is critical for obtaining a homogenous and functional final product. The following tables provide representative data for the labeling of a hypothetical 30 kDa protein. Actual results will vary depending on the protein, linker, and reaction conditions.

Table 1: Labeling Efficiency with this compound-NHS

ParameterMethodResult
Molar Ratio (Linker:Protein)-20:1
Labeling EfficiencyMass Spectrometry>95%
Average Linkers per ProteinMass Spectrometry2-3
Protein RecoveryBCA Assay>90%

Table 2: Boc Deprotection Efficiency

ParameterMethodResult
Deprotection Reagent-50% TFA in DCM
Reaction Time-30 min
Deprotection EfficiencyMass Spectrometry>99%
Protein RecoveryBCA Assay>85%

Table 3: Click Chemistry (SPAAC) Efficiency with DBCO-Fluorophore

ParameterMethodResult
Molar Ratio (DBCO:Protein)-10:1
Reaction Time-2 hours
Conjugation EfficiencySDS-PAGE (Fluorescence)>90%
Final Labeled Protein PuritySEC-HPLC>95%

Experimental Protocols

Protocol 1: Labeling of Protein with this compound-NHS Ester

This protocol describes the labeling of primary amines on a protein of interest.

Materials:

  • Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • This compound-NHS Ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification tools: Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful labeling by mass spectrometry (MALDI-TOF or ESI-MS) to determine the number of linkers incorporated per protein molecule.

Protocol 2: Boc Deprotection of Labeled Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine. Caution: This procedure uses strong acid and should be performed in a chemical fume hood. Protein stability under acidic conditions should be considered and optimized.

Materials:

  • Boc-labeled protein.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM), anhydrous.

  • Cold diethyl ether.

  • Resuspension buffer (e.g., PBS, pH 7.4).

Procedure:

  • Lyophilization (Optional): For easier handling, the purified Boc-labeled protein can be lyophilized.

  • Deprotection Reaction: Dissolve the Boc-labeled protein in a minimal amount of anhydrous DCM. Add an equal volume of TFA (final concentration 50% v/v).

  • Incubation: Incubate for 30 minutes at room temperature with occasional gentle vortexing.

  • TFA Removal and Protein Precipitation: Remove the TFA and DCM under a stream of nitrogen. Add cold diethyl ether to precipitate the deprotected protein.

  • Pelleting and Washing: Centrifuge at high speed to pellet the protein. Carefully discard the supernatant. Wash the pellet with cold diethyl ether to remove residual TFA.

  • Resuspension and Purification: Air-dry the protein pellet and resuspend it in the desired buffer. Immediately purify the protein using a desalting column or dialysis to remove any remaining reagents and to refold the protein if necessary.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized protein and a DBCO-containing molecule.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-containing molecule (e.g., DBCO-fluorophore, DBCO-biotin, or a DBCO-functionalized E3 ligase ligand for PROTAC synthesis).

  • Anhydrous DMF or DMSO.

  • Purification tools: Desalting column or dialysis cassette.

Procedure:

  • Reagent Preparation: Dissolve the DBCO-containing molecule in anhydrous DMF or DMSO to a 10 mM stock solution.

  • Click Reaction: Add a 5- to 10-fold molar excess of the DBCO-containing molecule to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction time may vary depending on the specific reactants.

  • Purification: Purify the final protein conjugate using a desalting column or dialysis to remove unreacted DBCO-containing molecules.

  • Analysis: Analyze the final product by SDS-PAGE (with fluorescence imaging if a fluorophore was used) and mass spectrometry to confirm successful conjugation. For PROTACs, subsequent functional assays (e.g., Western blot for protein degradation) are necessary.[1][2]

Conclusion

This compound is a powerful and versatile tool for the multi-step labeling of proteins. The protocols provided herein offer a framework for the successful conjugation, deprotection, and subsequent click chemistry ligation. The application of this linker in the construction of PROTACs highlights its utility in advanced drug discovery, enabling the targeted degradation of disease-relevant proteins. Careful optimization of each step is crucial to ensure high efficiency and to maintain the integrity and function of the labeled protein.

References

Application Notes and Protocols for Boc-NH-PEG7-azide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-azide is a versatile, heterobifunctional linker molecule that has emerged as a critical tool in the development of sophisticated drug delivery systems. Its unique architecture, featuring a Boc-protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group, enables the precise and efficient conjugation of various molecular entities. This linker is particularly valuable for its role in "click chemistry," a suite of biocompatible reactions that facilitate the rapid and specific formation of stable covalent bonds.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the orthogonal reactive groups—a protected amine and an azide—allow for sequential and controlled bioconjugation.

These application notes provide a comprehensive overview of the utility of this compound in several key areas of drug delivery, including the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), functionalized nanoparticles, and advanced hydrogel systems. Detailed protocols for key experimental procedures are provided to guide researchers in the practical application of this linker.

Key Applications

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.[1]

This compound serves as an ideal PEG-based linker in PROTAC synthesis.[1][2] The Boc-protected amine can be deprotected to react with an E3 ligase ligand, while the azide group can be "clicked" onto an alkyne-modified target protein ligand (or vice versa) using copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2] The PEG7 spacer provides the necessary flexibility and length to facilitate the productive interaction between the target protein and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells by linking them to monoclonal antibodies (mAbs) that recognize tumor-specific antigens. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site.

This compound can be employed in the synthesis of ADCs through site-specific conjugation, which leads to more homogeneous and well-defined products compared to stochastic methods. The azide group allows for conjugation to an alkyne-modified antibody via click chemistry. The Boc-protected amine can be deprotected and conjugated to the cytotoxic payload. This approach ensures a controlled drug-to-antibody ratio (DAR) and preserves the antigen-binding affinity of the antibody.

Functionalization of Nanoparticles and Liposomes

Nanoparticles and liposomes are widely used as carriers for targeted drug delivery, enhancing drug solubility, stability, and circulation time. Surface functionalization of these nanocarriers with targeting ligands (e.g., antibodies, peptides) is essential for directing them to specific cells or tissues.

This compound is an excellent tool for surface modification. The azide group can be used to attach targeting moieties or imaging agents via click chemistry to alkyne-functionalized nanoparticles. Alternatively, the Boc-protected amine, after deprotection, can react with activated functional groups on the nanoparticle surface. The hydrophilic PEG7 chain helps to create a "stealth" effect, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation half-life.

Hydrogel-Based Drug Delivery Systems

Hydrogels are three-dimensional polymer networks that can encapsulate and provide sustained release of therapeutic agents. Their properties, such as swelling, degradation, and drug release, can be tuned by controlling the crosslinking chemistry.

This compound can be incorporated into hydrogel formulations to create functional and tunable drug delivery platforms. The azide group can participate in click-based crosslinking reactions to form the hydrogel matrix. The Boc-protected amine can be deprotected post-fabrication to allow for the conjugation of drugs or biomolecules within the hydrogel network, enabling controlled loading and release.

Quantitative Data Summary

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized Nanoparticles120.5 ± 2.80.15 ± 0.02-25.3 ± 1.5
This compound Functionalized NP135.2 ± 3.10.18 ± 0.03-20.1 ± 1.8
Targeted Ligand-Conjugated NP148.9 ± 3.50.21 ± 0.04-18.5 ± 2.1

Table 2: Drug Loading and In Vitro Release Characteristics

FormulationDrug Loading Efficiency (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (%)
Drug-Loaded Nanoparticles8.2 ± 0.585.3 ± 4.235.7 ± 2.9
Targeted Drug-Loaded NP7.9 ± 0.682.1 ± 3.832.4 ± 3.1

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the two-step process of deprotecting the Boc group on this compound and subsequently conjugating the resulting amine to carboxylated nanoparticles via EDC/NHS chemistry.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Deprotection of this compound: a. Dissolve this compound in a 1:1 (v/v) mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with DCM three times to ensure complete removal of TFA. f. The resulting product, NH2-PEG7-azide, can be used directly or after neutralization with a base like DIPEA.

  • Activation of Carboxylated Nanoparticles: a. Suspend the carboxylated nanoparticles in MES buffer. b. Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the carboxyl groups on the nanoparticles. c. Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation of NH2-PEG7-azide to Nanoparticles: a. Add a 20-fold molar excess of the deprotected NH2-PEG7-azide to the activated nanoparticle suspension. b. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4). c. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Functionalized Nanoparticles: a. Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes. b. Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by using centrifugal filter units to remove unreacted reagents. c. Resuspend the final this compound functionalized nanoparticles in the desired buffer for storage at 4°C.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the site-specific conjugation of a DBCO-modified drug to an azide-functionalized antibody, where the azide is introduced using a linker derived from this compound.

Materials:

  • Azide-functionalized antibody (prepared by reacting an antibody with a bifunctional linker derived from deprotected this compound)

  • DBCO-functionalized drug payload

  • Phosphate-buffered saline (PBS, pH 7.4)

  • DMSO (anhydrous)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Protein concentration determination assay (e.g., BCA assay)

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the DBCO-functionalized drug in DMSO (e.g., 10 mM). b. Prepare the azide-functionalized antibody in PBS at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: a. To the azide-functionalized antibody solution, add a 5- to 10-fold molar excess of the DBCO-functionalized drug stock solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity. b. Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using photosensitive compounds.

  • Purification of the ADC: a. Remove the excess, unreacted DBCO-drug by purifying the reaction mixture using a pre-equilibrated SEC column with PBS (pH 7.4). b. Collect the fractions containing the purified ADC.

  • Characterization of the ADC: a. Determine the protein concentration of the purified ADC using a BCA assay. b. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the drug. c. Analyze the purity and homogeneity of the ADC by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

Visualizations

Signaling Pathway for Targeted Drug Delivery

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Targeted_Nanoparticle Targeted Nanoparticle (Ligand-PEG7-Drug) Receptor Cell Surface Receptor Targeted_Nanoparticle->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Degradation & Payload Release Target_Protein Intracellular Target Protein Drug_Release->Target_Protein 5. Target Engagement Cellular_Response Therapeutic Effect (e.g., Apoptosis) Target_Protein->Cellular_Response 6. Downstream Signaling

Caption: Targeted drug delivery and cellular response pathway.

Experimental Workflow: Nanoparticle Functionalization

workflow_nanoparticle Start Start: Carboxylated Nanoparticles Activation Nanoparticle Activation (EDC/NHS) Start->Activation Deprotection This compound Deprotection (TFA/DCM) Conjugation Conjugation of NH2-PEG7-azide Deprotection->Conjugation Activation->Conjugation Purification Purification (Centrifugation) Conjugation->Purification Characterization Characterization (DLS, Zeta Potential) Purification->Characterization End End: Azide-Functionalized Nanoparticles Characterization->End

Caption: Workflow for nanoparticle functionalization.

Logical Relationship: PROTAC Synthesis Strategy

logical_relationship_protac POI_Ligand Protein of Interest (POI) Ligand + Alkyne Group Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction Linker This compound 1. Deprotection 2. Amide Coupling Linker->Click_Reaction E3_Ligand E3 Ligase Ligand + Carboxylic Acid E3_Ligand->Linker PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

Caption: PROTAC synthesis using this compound.

References

Application Notes and Protocols: Functionalizing Nanoparticles with Boc-NH-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with heterobifunctional polyethylene glycol (PEG) linkers is a cornerstone of modern nanomedicine. These linkers enhance nanoparticle stability, biocompatibility, and circulation time while providing reactive groups for the attachment of targeting ligands, therapeutic agents, or imaging probes. Boc-NH-PEG7-azide is a versatile linker featuring a Boc-protected amine and a terminal azide group. This configuration allows for a multi-step, controlled functionalization strategy. Initially, the linker is conjugated to the nanoparticle surface. Subsequently, the Boc protecting group is removed to reveal a primary amine, which can be used for further modification. The terminal azide group enables highly efficient and specific conjugation of alkyne-modified molecules via "click chemistry."

These application notes provide a comprehensive guide to the functionalization of carboxylated nanoparticles with this compound, including protocols for conjugation, deprotection, and subsequent click chemistry, as well as methods for nanoparticle characterization.

Key Applications

  • Targeted Drug Delivery: The azide group serves as a handle for attaching targeting moieties (e.g., antibodies, peptides, aptamers) modified with an alkyne group, enabling specific delivery of therapeutic payloads to diseased cells or tissues.[1][2][3]

  • Stealth Liposomes and Nanoparticles: The PEG component of the linker creates a hydrophilic shield on the nanoparticle surface, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.

  • Multifunctional Nanocarriers: The orthogonal reactivity of the amine (after deprotection) and azide groups allows for the sequential attachment of different molecules, leading to the creation of sophisticated, multifunctional nanoparticle systems for theranostic applications.

  • Bioimaging: Imaging agents functionalized with alkyne groups can be "clicked" onto the azide-terminated nanoparticles for in vivo tracking and diagnostic purposes.

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of the primary amine of the this compound linker to carboxyl groups on the surface of nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene beads, magnetic beads, silica nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifugal filter units or magnetic separator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Add EDC to a final concentration of 10 mM and NHS to a final concentration of 20 mM to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.[4][5]

  • Washing:

    • Pellet the nanoparticles by centrifugation or using a magnetic separator. Discard the supernatant.

    • Wash the activated nanoparticles twice with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Conjugation Reaction:

    • Immediately resuspend the activated nanoparticles in Coupling Buffer containing this compound at a 100-fold molar excess relative to the theoretical surface carboxyl groups.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.[4]

    • Pellet the nanoparticles and wash three times with Washing Buffer.

    • Resuspend the this compound functionalized nanoparticles in PBS for storage at 4°C.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound functionalized nanoparticles

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate

  • Washing Buffer: PBS, pH 7.4

  • Centrifuge and rotor compatible with organic solvents

Procedure:

  • Solvent Exchange:

    • Pellet the functionalized nanoparticles and resuspend them in DCM.

  • Deprotection Reaction:

    • Add the Deprotection Solution to the nanoparticle suspension.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[6]

  • Solvent Removal and Neutralization:

    • Pellet the nanoparticles by centrifugation. Carefully remove the acidic supernatant.

    • Wash the nanoparticles once with DCM.

    • Resuspend the nanoparticles in Neutralization Buffer and incubate for 5 minutes.

  • Final Washing:

    • Pellet the nanoparticles and wash three times with PBS.

    • Resuspend the amine- and azide-functionalized nanoparticles in PBS.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click" Reaction

This protocol details the copper-free click chemistry reaction to conjugate a dibenzocyclooctyne (DBCO)-modified molecule to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the DBCO-functionalized molecule to the nanoparticle suspension. A 5- to 10-fold molar excess of the DBCO-molecule over the estimated number of surface azide groups is recommended as a starting point.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light if using a fluorescent DBCO-reagent.[7][8]

  • Purification:

    • Purify the conjugated nanoparticles by repeated centrifugation and resuspension in fresh PBS to remove unreacted DBCO-molecules.

Characterization and Data Presentation

Thorough characterization at each stage of the functionalization process is crucial to ensure successful modification.

Characterization Technique Parameter Measured Unmodified Nanoparticles This compound NP Amine/Azide NP (Post-Deprotection) Clicked NP (Post-SPAAC)
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm) & Polydispersity Index (PDI)e.g., 100 nm, PDI < 0.1Increase in size (e.g., 110-120 nm), PDI remains lowMinimal change from previous stepFurther increase in size (e.g., 120-135 nm) depending on the clicked molecule
Zeta Potential Surface Charge (mV)Highly negative (e.g., -40 mV)Less negative (e.g., -25 mV) due to shielding of carboxyl groupsBecomes positive (e.g., +15 mV) due to exposed primary aminesChange in charge depends on the clicked molecule
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of Functional GroupsC=O stretch of carboxylic acidAppearance of azide peak (~2100 cm⁻¹) and amide bond peaksDisappearance of Boc-related peaks, retention of azide peakAppearance of peaks corresponding to the clicked molecule
Fluorometric/UV-Vis Assay Quantification of Surface GroupsN/AN/AQuantification of primary amines (e.g., Ninhydrin assay)Quantification of clicked molecule if it has a chromophore/fluorophore[6][9]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionC, OIncreased N signalFurther increase in N signalAppearance of unique elemental signals from the clicked molecule

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates the sequential steps involved in the functionalization and conjugation process.

experimental_workflow start Carboxylated Nanoparticles step1 EDC/NHS Activation start->step1 1. step2 Conjugation with This compound step1->step2 2. step3 Boc-Protected Azide-NP step2->step3 3. step4 TFA/DCM Deprotection step3->step4 4. step5 Amine/Azide-NP step4->step5 5. step6 SPAAC 'Click' Reaction with DBCO-Molecule step5->step6 6. end Final Conjugated Nanoparticle step6->end 7.

Sequential functionalization of nanoparticles.
Targeted Drug Delivery Signaling Pathway

This diagram illustrates the logical pathway for targeted drug delivery using the functionalized nanoparticles.

drug_delivery_pathway cluster_0 Systemic Circulation cluster_1 Target Tissue NP Targeted Nanoparticle (NP-PEG-Azide-Ligand-Drug) Receptor Cell Surface Receptor NP->Receptor 1. Recognition & Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release 3. Environmental Trigger (e.g., low pH, enzymes) Target Intracellular Target Release->Target 4. Drug interacts with target Action Therapeutic Action Target->Action

Targeted drug delivery and intracellular action.

References

Experimental Setup for Bioconjugation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common bioconjugation reactions. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and characterization of bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.

Introduction to Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule, to create a new hybrid with combined functionalities.[1] This powerful technique is central to numerous applications in medicine, diagnostics, and materials science, enabling the development of targeted therapies, advanced imaging agents, and novel research tools.[2]

This guide focuses on three widely used bioconjugation strategies:

  • EDC/NHS Chemistry: For the coupling of carboxyl groups to primary amines.

  • Maleimide-Thiol Chemistry: For the selective conjugation to cysteine residues.

  • Click Chemistry: Including both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions for highly efficient and bioorthogonal ligations.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described bioconjugation reactions to facilitate experimental design and comparison.

Table 1: EDC/NHS Coupling Reaction Parameters

ParameterRecommended Value/RangeNotes
Molar Ratio (Carboxyl:EDC:NHS) 1:2:5 to 1:10:25[3][4]Optimal ratios are system-dependent and require empirical determination.
Reaction pH (Activation) 4.5 - 6.0[5][6]MES buffer is commonly used. Avoid amine and carboxylate-containing buffers.[5]
Reaction pH (Coupling) 7.2 - 8.5[7]Phosphate-buffered saline (PBS) is a suitable coupling buffer.
Activation Time 15 - 30 minutes[6]At room temperature.
Coupling Time 2 hours to overnight[6]At room temperature or 4°C.
Typical Efficiency 68% - 79%[8]Can be influenced by factors such as pH, buffer composition, and steric hindrance.

Table 2: Maleimide-Thiol Conjugation Parameters

ParameterRecommended Value/RangeNotes
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1[1][9]Highly dependent on the protein and the number of available thiols.
Reaction pH 6.5 - 7.5[10]PBS or HEPES buffers are commonly used. Avoid thiol-containing buffers.[10]
Reaction Time 2 hours to overnightAt room temperature or 4°C.
Typical Efficiency 58% - 84%[1][11]Can be affected by maleimide hydrolysis and thiol oxidation.
Reducing Agent (optional) TCEP (10-100 fold molar excess)Used to reduce disulfide bonds and free up thiol groups.

Table 3: Click Chemistry Reaction Parameters

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Terminal Alkyne, AzideStrained Alkyne (e.g., DBCO), Azide
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None
Ligand (CuAAC) THPTA or TBTA to stabilize Cu(I)Not applicable
Molar Ratio (Alkyne:Azide) Typically near 1:1, with one component in slight excessTypically near 1:1, with one component in slight excess
Reaction Time Minutes to a few hoursMinutes to a few hours
Typical Yield Often quantitative (>95%)[8][12]High to quantitative
Second-Order Rate Constant ~10² - 10³ M⁻¹s⁻¹~10⁻¹ - 10¹ M⁻¹s⁻¹ (can be higher with optimized cyclooctynes)[13][14][15][16][17]

Experimental Protocols

EDC/NHS Coupling Protocol

This two-step protocol is designed for conjugating a molecule with a primary amine to a molecule containing a carboxyl group.

Materials:

  • Molecule with carboxyl group (e.g., protein, carboxylated nanoparticle)

  • Molecule with primary amine (e.g., amine-modified oligo, protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (optional): Hydroxylamine or Tris buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Carboxylated Molecule: Dissolve the carboxyl-containing molecule in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 5-25 fold molar excess of Sulfo-NHS to the carboxylated molecule solution.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated carboxyl molecule solution. A 1:1 to 1:1.5 molar ratio of activated carboxyl to amine is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add a quenching solution to a final concentration of 10-50 mM to stop the reaction.

  • Purification: Purify the bioconjugate from unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Maleimide-Thiol Conjugation Protocol

This protocol is for the selective labeling of proteins or other biomolecules containing free thiol groups.

Materials:

  • Thiol-containing protein or molecule

  • Maleimide-activated molecule (e.g., fluorescent dye, drug)

  • Conjugation Buffer: Degassed PBS or HEPES, pH 7.0-7.5[10]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Organic Solvent (if needed): Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Protein:

    • Dissolve the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[9]

    • (Optional) If reduction of disulfide bonds is required, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Preparation of Maleimide Solution: Immediately before use, dissolve the maleimide-activated molecule in an appropriate solvent (e.g., DMSO or DMF for hydrophobic molecules) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the maleimide solution to the protein solution to achieve the desired molar ratio (start with a 10-20 fold molar excess of maleimide). The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

  • Purification: Separate the labeled protein from unreacted maleimide and byproducts using size-exclusion chromatography or dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule using a copper catalyst.

Materials:

  • Alkyne-modified molecule

  • Azide-modified molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand: THPTA or TBTA

  • Reaction Buffer: PBS or other suitable aqueous buffer

  • Purification system

Procedure:

  • Preparation of Reactants: Dissolve the alkyne- and azide-modified molecules in the Reaction Buffer.

  • Preparation of Catalyst Solution:

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

  • Conjugation Reaction:

    • To the solution containing the alkyne and azide molecules, add the pre-mixed catalyst solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of reactants and catalyst components should be optimized for the specific system.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the resulting triazole-linked bioconjugate to remove the copper catalyst, unreacted starting materials, and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the catalyst-free conjugation of an azide-modified molecule to a strained alkyne-modified molecule.

Materials:

  • Strained alkyne-modified molecule (e.g., DBCO-functionalized)

  • Azide-modified molecule

  • Reaction Buffer: PBS or other suitable aqueous buffer

  • Purification system

Procedure:

  • Preparation of Reactants: Dissolve the strained alkyne- and azide-modified molecules in the Reaction Buffer.

  • Conjugation Reaction:

    • Mix the solutions of the two reactants. A 1:1 to 1:1.5 molar ratio is a good starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the bioconjugate using an appropriate method to remove any unreacted starting materials.

Characterization of Bioconjugates

Thorough characterization is crucial to confirm successful conjugation and to determine the properties of the final product.

Table 4: Common Analytical Techniques for Bioconjugate Characterization

TechniqueInformation Provided
UV-Vis Spectroscopy Determination of Drug-to-Antibody Ratio (DAR) by measuring absorbance at two wavelengths (e.g., 280 nm for protein and a specific wavelength for the conjugated molecule).[][19][20]
Mass Spectrometry (MS) Precise mass determination to confirm conjugation and identify different species with varying numbers of conjugated molecules (drug load distribution).[][21]
Size-Exclusion Chromatography (SEC) Assessment of aggregation and purity of the bioconjugate.
Hydrophobic Interaction Chromatography (HIC) Separation of species with different DARs based on hydrophobicity.[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation and quantification of different conjugated species, often after reduction of the bioconjugate.[20]
Capillary Electrophoresis (CE) High-resolution separation of charge variants and determination of drug load distribution.[20]
Enzyme-Linked Immunosorbent Assay (ELISA) Assessment of the binding activity of the biomolecule (e.g., antibody) after conjugation.[22]

Visualizations

Experimental Workflows

Bioconjugation_Workflows cluster_edc_nhs EDC/NHS Coupling Workflow cluster_maleimide Maleimide-Thiol Workflow cluster_click Click Chemistry Workflow edc_start Carboxyl-containing Molecule edc_activation Activation with EDC and Sulfo-NHS edc_start->edc_activation edc_purify1 Optional: Removal of excess reagents edc_activation->edc_purify1 edc_coupling Coupling Reaction edc_purify1->edc_coupling edc_amine Amine-containing Molecule edc_amine->edc_coupling edc_quench Optional: Quenching edc_coupling->edc_quench edc_purify2 Purification edc_quench->edc_purify2 edc_product Amide-linked Bioconjugate edc_purify2->edc_product maleimide_start Thiol-containing Protein maleimide_reduce Optional: Reduction with TCEP maleimide_start->maleimide_reduce maleimide_conjugation Conjugation Reaction maleimide_reduce->maleimide_conjugation maleimide_reagent Maleimide-activated Molecule maleimide_reagent->maleimide_conjugation maleimide_purify Purification maleimide_conjugation->maleimide_purify maleimide_product Thioether-linked Bioconjugate maleimide_purify->maleimide_product click_azide Azide-modified Molecule click_reaction Cycloaddition Reaction (CuAAC or SPAAC) click_azide->click_reaction click_alkyne Alkyne-modified Molecule click_alkyne->click_reaction click_purify Purification click_reaction->click_purify click_product Triazole-linked Bioconjugate click_purify->click_product

Caption: General experimental workflows for common bioconjugation reactions.

Signaling Pathways Targeted by Bioconjugates

Antibody-drug conjugates (ADCs) are a prominent class of bioconjugates designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface antigens, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds ADC Anti-EGFR ADC ADC->EGFR Targets & Blocks Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Regulates

Caption: Simplified EGFR signaling pathway and the action of an anti-EGFR ADC.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway HER2->Ras_Raf_MEK_ERK PI3K PI3K HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Targets AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Survival, Proliferation mTOR->Cell_Growth Promotes Ras_Raf_MEK_ERK->Cell_Growth Promotes

Caption: Simplified HER2 signaling pathway and the targeting action of an anti-HER2 ADC.[23][24][25][26][27]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-NH-PEG7-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG7-azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It consists of three key parts:

  • Boc-NH- : A tert-butyloxycarbonyl (Boc) protected amine. This group is stable under many reaction conditions and can be removed later using acid to reveal a primary amine for further functionalization.[1]

  • -PEG7- : A polyethylene glycol (PEG) spacer with seven ethylene oxide units. This PEG chain enhances solubility in aqueous media, reduces aggregation, minimizes immunogenicity, and provides a flexible spacer between conjugated molecules.[2][3]

  • -azide (-N3) : A functional group that is highly specific for "click chemistry" reactions.[4]

This linker is primarily used to connect two different molecules. The azide group allows for highly efficient and specific conjugation to a molecule containing an alkyne group.[4]

Q2: What are the primary methods for conjugating the azide group of this linker?

The azide group is almost exclusively used in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." There are two main variants:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to rapidly and efficiently join the azide with a terminal alkyne, forming a stable triazole ring.[5] It is known for high yields and mild reaction conditions.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction uses a strained cyclooctyne (e.g., DBCO or BCN) instead of a simple terminal alkyne.[4] The ring strain provides the energy to drive the reaction without the need for a potentially cytotoxic copper catalyst, making it ideal for bioconjugation in living systems.[7]

Q3: When should I choose CuAAC versus SPAAC for my conjugation?

The choice depends primarily on the nature of your substrate and the experimental context.

  • Choose CuAAC when:

    • Your biomolecule (e.g., protein, peptide) is stable in the presence of copper ions.

    • You are working in a controlled, in vitro setting.

    • You are conjugating small molecules and reaction speed is a priority.

    • Cost is a concern, as terminal alkynes are generally less expensive than strained cyclooctynes.

  • Choose SPAAC when:

    • You are working with live cells, in vivo models, or other biological systems where copper toxicity is a concern.[7]

    • Your biomolecule is sensitive to copper ions, which can cause denaturation or aggregation.[5]

    • Simplicity is key, as SPAAC avoids the need for a catalyst, reducing agent, and ligands.

Q4: How do I remove the Boc protecting group after conjugation?

The Boc group is reliably removed under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9] A typical procedure involves using 20-50% TFA in DCM and reacting at room temperature for 30-60 minutes.[10]

Q5: What is the best way to purify the final conjugated product?

PEGylation reactions often result in a mixture of the desired product, unreacted starting materials, and potential side products.[] The choice of purification method depends on the properties of your conjugate:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein and smaller molecules, as PEGylation significantly increases the hydrodynamic radius (size) of the molecule.[][12]

  • Ion Exchange Chromatography (IEX): This technique is highly effective and widely used.[12] The attachment of the PEG linker can shield surface charges on a protein, altering its isoelectric point and allowing for separation from the unmodified protein. IEX can even separate species with different numbers of PEG chains attached (e.g., mono-PEGylated vs. di-PEGylated).[13]

  • Reverse Phase Chromatography (RP-HPLC): Often used for smaller molecules and peptides, RP-HPLC separates based on hydrophobicity. It can be a powerful analytical tool to monitor reaction progress and can also be used for purification.[14]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
(CuAAC) Inactive Copper(I) Catalyst The Cu(I) catalyst can be oxidized to inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. Ensure all buffers are degassed to remove oxygen.
(CuAAC) Copper-Coordinating Buffers Buffers like PBS can contain phosphate, which can coordinate with copper and inhibit the reaction. Use non-coordinating buffers such as HEPES or Tris.
(SPAAC) Low Reactivity of Strained Alkyne The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[15] If the reaction is too slow, consider switching to a more reactive cyclooctyne (e.g., a dibenzocyclooctyne derivative).
(General) Steric Hindrance The PEG chain or the substrate itself may be sterically hindering the azide and alkyne groups from approaching each other. Consider using a linker with a longer PEG chain to increase the distance between the molecules.
(General) Incorrect Stoichiometry Ensure the molar ratio of reactants is optimized. For CuAAC, a slight excess (1.2-2 equivalents) of the smaller molecule (e.g., the PEG-azide) is often used.[16]
(General) pH is Not Optimal The optimal pH for most bioconjugations is between 7 and 8. For SPAAC, pH can significantly affect reaction rates by altering the charge state of the reactants.[17]
Problem 2: Incomplete Boc Deprotection
Potential Cause Recommended Solution
Insufficient Acid Concentration or Time Deprotection is a kinetic process. Increase the reaction time or the concentration of TFA (e.g., from 20% to 50%). Monitor the reaction by LC-MS or TLC to confirm the disappearance of the starting material.[10]
Presence of Acid-Sensitive Groups If your molecule has other acid-labile groups, harsh deprotection can cause side reactions. Use milder acidic conditions (e.g., 4M HCl in dioxane) or reduce the reaction temperature to 0°C.[9]
Scavengers Needed During deprotection, the released tert-butyl cation can react with electron-rich residues (like tryptophan or methionine). Add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap these cations.[10]
Problem 3: Product Aggregation or Precipitation
Potential Cause Recommended Solution
Hydrophobic Substrate If you are conjugating a very hydrophobic molecule, the resulting PEGylated product may still have low aqueous solubility. The PEG7 linker helps, but may not be sufficient.[2]
(CuAAC) Protein Denaturation by Copper Copper ions can cause some proteins to denature and aggregate. Use a copper-chelating ligand like TBTA or THPTA to stabilize the Cu(I) ion and protect the protein.[5][16]
Incorrect Buffer/pH Ensure the final product is in a buffer where it is most stable, which is often near its isoelectric point (pI).

Experimental Protocols & Data

Data Presentation: Comparing CuAAC and SPAAC
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Azide + Terminal Alkyne Azide + Strained Cyclooctyne (e.g., DBCO)
Catalyst Required: Cu(I) source (e.g., CuSO₄) + Reducing Agent (e.g., Sodium Ascorbate)None required
Ligand Recommended: TBTA, THPTA to stabilize copper and protect biomoleculesNot applicable
Reaction Speed Very Fast (typically 1-4 hours)Moderate to Fast (can range from <1 to 24 hours depending on cyclooctyne reactivity)
Biocompatibility Lower, due to potential copper cytotoxicityHigh, widely used in living systems
Typical Solvents Aqueous buffers (Tris, HEPES), DMF, DMSO/water mixturesAqueous buffers, DMSO, DMF
Protocol 1: General CuAAC Conjugation

This protocol describes the conjugation of this compound to an alkyne-functionalized protein.

  • Preparation:

    • Dissolve the alkyne-functionalized protein in a non-coordinating buffer (e.g., 100 mM HEPES, pH 7.5) to a final concentration of 5-10 mg/mL.

    • Prepare stock solutions:

      • This compound: 10 mM in DMSO.

      • CuSO₄: 50 mM in water.

      • Sodium Ascorbate: 100 mM in water (prepare fresh).

      • THPTA Ligand: 100 mM in DMSO.

  • Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add this compound to achieve a 5-10 fold molar excess over the protein.

    • Prepare the catalyst premix: combine the CuSO₄ and THPTA solutions at a 1:5 molar ratio and vortex briefly.

    • Add the catalyst premix to the reaction tube to achieve a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove unreacted small molecules and catalyst using a desalting column or dialysis.

    • Purify the PEGylated conjugate from the unreacted protein using Size Exclusion or Ion Exchange Chromatography.[12][13]

Protocol 2: General Boc Deprotection
  • Preparation:

    • Lyophilize the purified, Boc-protected conjugate to remove all water.

    • Prepare the deprotection reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v). If needed, add 5% Triisopropylsilane (TIS) as a scavenger.

  • Reaction:

    • Dissolve the dried conjugate in the TFA/DCM reagent.

    • Let the reaction proceed at room temperature for 30-60 minutes. Monitor by LC-MS if possible.[10]

  • Workup:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[10]

    • The final product will be the TFA salt of the amine. It can be used directly or neutralized by dissolving in a suitable buffer or by washing with a mild base (e.g., saturated sodium bicarbonate) during an extraction.[10]

Visualizations

G cluster_prep 1. Preparation of Reactants cluster_react 2. Conjugation Reaction (CuAAC) cluster_purify 3. Purification cluster_deprotect 4. Boc Deprotection p_prot Alkyne-Substrate (e.g., Protein) r_mix Combine Reactants & Initiate p_prot->r_mix p_peg This compound p_peg->r_mix p_cat Catalyst Premix (CuSO₄ + Ligand) p_cat->r_mix p_red Reducing Agent (Sodium Ascorbate) p_red->r_mix u_desalt Desalting / Dialysis (Remove Small Molecules) r_mix->u_desalt 1-4 hours @ RT u_chrom Chromatography (SEC or IEX) u_desalt->u_chrom u_prod1 Boc-Protected Conjugate u_chrom->u_prod1 d_react Treat with TFA/DCM u_prod1->d_react d_workup Evaporate & Neutralize d_react->d_workup 30-60 min @ RT d_prod2 Final Amine Conjugate d_workup->d_prod2

Caption: Experimental workflow for CuAAC conjugation and subsequent Boc deprotection.

G cluster_cuaac CuAAC Path cluster_spaac SPAAC Path start Reaction Failed (Low Yield) q1 Which reaction type? start->q1 q_cuaac1 Used fresh reducing agent (e.g., Na Ascorbate)? q1->q_cuaac1 CuAAC q_spaac1 Is the cyclooctyne highly reactive (e.g., DBCO)? q1->q_spaac1 SPAAC a_cuaac1_no FIX: Prepare fresh reducing agent and degas buffers. q_cuaac1->a_cuaac1_no No q_cuaac2 Buffer is non-coordinating (e.g., HEPES, not PBS)? q_cuaac1->q_cuaac2 Yes a_cuaac2_no FIX: Switch to a non-coordinating buffer. q_cuaac2->a_cuaac2_no No q_cuaac3 Used a Cu(I) stabilizing ligand (e.g., THPTA)? q_cuaac2->q_cuaac3 Yes a_cuaac3_no FIX: Add a ligand to protect protein and stabilize Cu(I). q_cuaac3->a_cuaac3_no No end_check Still low yield? Check stoichiometry, steric hindrance, and substrate stability. q_cuaac3->end_check Yes a_spaac1_no CONSIDER: Switch to a more reactive strained alkyne. q_spaac1->a_spaac1_no No q_spaac2 Is the reaction pH optimal (pH 7-8)? q_spaac1->q_spaac2 Yes a_spaac2_no FIX: Adjust pH. Note that charge state can affect rate. q_spaac2->a_spaac2_no No q_spaac2->end_check Yes

Caption: Troubleshooting flowchart for low-yield conjugation reactions.

References

Technical Support Center: Purification of Boc-NH-PEG7-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with Boc-NH-PEG7-azide. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound labeled proteins?

The primary challenges stem from the heterogeneity of the reaction mixture, which can contain the desired labeled protein, unreacted protein, excess this compound reagent, and potentially aggregated or multi-PEGylated species. The key is to select a purification strategy that effectively separates these components while maintaining the integrity and activity of the target protein.

Q2: Is it necessary to remove the Boc protecting group? If so, when is the best time to do it?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. Whether and when to remove it depends on the downstream application.

  • If the terminal amine is required for subsequent conjugation or functional studies: The Boc group must be removed. This is typically done after the initial purification of the Boc-protected labeled protein using acidic conditions, such as treatment with trifluoroacetic acid (TFA).[][2]

  • If the azide functionality is the sole point of subsequent reaction (e.g., via click chemistry): The Boc group can be left in place if it does not interfere with the protein's function or the downstream application.

Q3: What are the most common methods for purifying PEGylated proteins?

The most effective purification methods for PEGylated proteins leverage the change in size and charge imparted by the PEG chain. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unreacted protein.[3][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin and enabling separation from the unlabeled protein.[][5][6] IEX is particularly powerful for separating positional isomers of PEGylated proteins.[][5]

  • Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecules like excess, unreacted PEG linkers and salts from the labeled protein solution.[7]

Q4: How does the azide group influence the purification strategy?

The azide group is generally considered bio-orthogonal, meaning it is unreactive with most biological functional groups under typical physiological conditions.[8] Therefore, it does not usually necessitate special purification conditions. However, it is crucial to avoid reagents and conditions that could potentially react with the azide, such as reducing agents, if the azide is intended for subsequent click chemistry.

Troubleshooting Guides

Issue 1: Low Yield of Labeled Protein After Purification
Possible Cause Troubleshooting Steps
Inefficient Labeling Reaction - Optimize the labeling reaction conditions (e.g., pH, temperature, reaction time, and molar ratio of labeling reagent to protein).- Confirm the reactivity of your this compound reagent.
Protein Precipitation During Labeling or Purification - Perform all steps at a low temperature (e.g., 4°C) to minimize aggregation.[3]- Screen different buffer conditions (pH, ionic strength) for optimal protein stability.[3]
Loss of Protein on the Chromatography Column - Ensure the column is properly equilibrated with a compatible buffer.- Check for non-specific binding of the protein to the column matrix. Consider adding a non-ionic detergent to the buffer or changing the column type.
Inappropriate Purification Method - The chosen method may not be suitable for your specific protein. For example, if the size difference between the labeled and unlabeled protein is small, SEC may not provide adequate resolution.[9] In such cases, IEX might be a better choice.[][5]
Issue 2: Presence of Unreacted this compound in the Final Product
Possible Cause Troubleshooting Steps
Inefficient Removal by Dialysis/Ultrafiltration - Increase the dialysis time and perform multiple buffer exchanges with a larger volume of fresh buffer.[3]- Use a dialysis membrane or ultrafiltration cassette with an appropriate molecular weight cut-off (MWCO) that allows the small PEG linker to pass through while retaining the protein.
Poor Resolution in Size Exclusion Chromatography (SEC) - Use a longer column or a column with a smaller pore size to enhance resolution between the larger labeled protein and the small unreacted reagent.[3]- Optimize the flow rate; a slower flow rate often improves resolution.[3]
Issue 3: Protein Aggregation Observed During or After Purification
Possible Cause Troubleshooting Steps
Harsh Purification Conditions - High pressure during SEC can induce aggregation; reduce the flow rate.[3]- High salt concentrations in HIC can sometimes promote aggregation. Optimize the salt gradient.
Instability of the Labeled Protein - The PEGylation may have altered the stability of your protein. Perform purification at a lower temperature (4°C).[3]- Screen for buffer additives (e.g., arginine, glycerol) that are known to stabilize proteins.
Inappropriate Buffer Conditions - Ensure the pH of your buffers is not near the isoelectric point (pI) of your protein, as this can lead to precipitation.
Issue 4: Incomplete Boc Deprotection
Possible Cause Troubleshooting Steps
Insufficient Acid Concentration or Reaction Time - Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. A common condition is 50% TFA in a suitable solvent like dichloromethane (DCM) for 15-30 minutes.[10]- Ensure the reaction is performed under anhydrous conditions if using methods sensitive to water.
Acid-Labile Protein - If your protein is sensitive to strong acids, consider milder deprotection methods.[11]

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound Labeled Protein

This protocol outlines a general strategy. Specific parameters should be optimized for your protein of interest.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_deprotection Boc Deprotection (Optional) cluster_final_product Final Product start Protein of Interest labeling Incubate with This compound start->labeling quench Quench Reaction (Optional) labeling->quench sec Size Exclusion Chromatography (SEC) quench->sec Primary Purification (Removes excess reagent) iex Ion Exchange Chromatography (IEX) sec->iex Secondary Purification (Separates isomers) analysis1 Purity Analysis (e.g., SDS-PAGE) iex->analysis1 deprotection Treat with Trifluoroacetic Acid (TFA) analysis1->deprotection desalting Desalting/Buffer Exchange deprotection->desalting analysis2 Final Product Analysis desalting->analysis2 final_product Purified Azide-Labeled Protein analysis2->final_product

Caption: General workflow for labeling and purification.

Protocol 2: Size Exclusion Chromatography (SEC)

Objective: To separate the labeled protein from unreacted protein and excess labeling reagent.

Parameter Recommendation
Column Select a column with a fractionation range appropriate for the size of your protein and the PEGylated conjugate (e.g., Superdex 200).
Mobile Phase Phosphate-buffered saline (PBS) or another buffer that maintains protein stability.
Flow Rate 0.5 mL/min (can be optimized).[12]
Detection UV absorbance at 280 nm.[3]
Sample Preparation Filter the sample through a 0.22 µm filter before injection.

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject the filtered protein sample.

  • Collect fractions as the sample elutes. The larger PEGylated protein will elute before the smaller, unlabeled protein.

  • Analyze the collected fractions by SDS-PAGE or other methods to identify those containing the purified labeled protein.

Protocol 3: Ion Exchange Chromatography (IEX)

Objective: To separate the labeled protein from unlabeled protein and positional isomers.

Parameter Recommendation
Column Cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose), depending on the pI of your protein.
Binding Buffer (Buffer A) A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
Elution Buffer (Buffer B) Binding buffer with high ionic strength (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
Gradient A linear gradient from 0-100% Buffer B over a specified number of column volumes.
Detection UV absorbance at 280 nm.

Procedure:

  • Equilibrate the IEX column with Binding Buffer.

  • Load the protein sample onto the column.

  • Wash the column with Binding Buffer to remove unbound molecules.

  • Elute the bound proteins using a linear salt gradient. The PEGylated protein is expected to elute at a different salt concentration than the unlabeled protein due to the charge-shielding effect of the PEG chain.[]

  • Collect and analyze fractions to identify the purified labeled protein.

Protocol 4: Boc Deprotection

Objective: To remove the Boc protecting group from the terminal amine of the PEG linker.

Materials:

  • Purified Boc-protected labeled protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Desalting column or dialysis cassette

Procedure:

  • Lyophilize the purified Boc-protected protein if it is in an aqueous buffer.

  • Resuspend the protein in a solution of 50% TFA in DCM.[10]

  • Incubate at room temperature for 30 minutes.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Immediately perform a buffer exchange into a suitable storage buffer using a desalting column or dialysis to remove residual TFA and byproducts.

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Objective: To conjugate the azide-labeled protein with an alkyne-containing molecule (e.g., a fluorescent dye or biotin).

click_chemistry_workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product protein Azide-Labeled Protein reaction_mix Combine Reactants and Catalyst System protein->reaction_mix alkyne Alkyne-Containing Molecule alkyne->reaction_mix copper CuSO4 copper->reaction_mix reducing_agent Sodium Ascorbate reducing_agent->reaction_mix ligand THPTA/TBTA ligand->reaction_mix incubation Incubate at Room Temperature reaction_mix->incubation product Conjugated Protein incubation->product

Caption: Workflow for a typical CuAAC "click" reaction.

Reagent Preparation:

  • Azide-labeled protein: 1-5 mg/mL in PBS.

  • Alkyne detection reagent: 2.5 mM in DMSO or water.

  • Copper(II) sulfate (CuSO4): 20 mM in water.

  • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • THPTA ligand: 100 mM in water.

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer.

  • Add 20 µL of the 2.5 mM alkyne detection reagent.

  • Add 10 µL of the 100 mM THPTA solution and mix briefly.

  • Add 10 µL of the 20 mM CuSO4 solution and mix.

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and mix.

  • Incubate the reaction at room temperature for 30 minutes, protected from light.

  • The labeled protein is now ready for downstream analysis or further purification to remove excess reagents.

References

Identifying and minimizing side products in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize side products during their experiments, ensuring the synthesis of high-purity and effective PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in PROTAC synthesis?

A1: Due to their complex, multi-component nature, PROTACs present unique synthetic challenges.[1] Impurities often arise from several key areas:

  • Incomplete Reactions: Given the multi-step nature of PROTAC synthesis, incomplete conversion at any stage (e.g., linker attachment, final coupling of the warhead or E3 ligase ligand) is a primary source of impurities.

  • Side Reactions from Coupling Reagents: The reagents used to form amide or other bonds can generate byproducts. For example, carbodiimide reagents like DCC and EDC can form corresponding urea byproducts (e.g., dicyclohexylurea) which can be difficult to remove.[2][3]

  • Side Reactions in "Click Chemistry": While generally efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can have side reactions, such as oxidative homocoupling of the alkyne starting material, especially if oxygen is not excluded.[4]

  • Degradation of Starting Materials or Product: The complex nature of PROTACs can make them susceptible to degradation under certain reaction or purification conditions. The linker, in particular, can be a fragile part of the molecule.[5]

  • Residual Solvents and Catalysts: As with any chemical synthesis, residual solvents and catalysts used in the reaction and purification steps can remain as impurities.

Q2: How do these impurities affect my experimental results?

A2: Synthetic impurities can have significant and varied impacts on the biological evaluation of PROTACs:

  • Reduced Potency: Unreacted starting materials or byproducts can compete with the PROTAC for binding to the target protein or the E3 ligase, which can inhibit the formation of the productive ternary complex and lead to reduced degradation efficiency.[6]

  • Inaccurate Bioassay Results: Impurities may possess their own biological activity or interfere with assay readouts, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Byproducts from coupling reagents or other synthetic steps could be toxic to cells, confounding cytotoxicity assessments of the PROTAC itself.

  • Poor Physicochemical Properties: Impurities can affect the solubility and stability of the final compound, complicating formulation and downstream experiments.

Q3: What are the primary analytical techniques for identifying PROTACs and their side products?

A3: A combination of chromatographic and spectroscopic methods is essential for the complete characterization of PROTACs and the identification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse technique for PROTAC analysis. It allows for the separation of the main product from impurities and provides mass information for identification. Optimization of LC-MS parameters is crucial to prevent in-source fragmentation of the PROTAC molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is unparalleled for the complete structural elucidation of the final PROTAC and any isolated impurities.[7][8] It is a powerful tool for identifying and characterizing unknown byproducts.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is used to assess the purity of the final compound and can be used for purification at a preparative scale.

Troubleshooting Guides

This section addresses specific issues that may be encountered during PROTAC synthesis and analysis.

Issue 1: Low Yield of Final PROTAC Product
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Amide Coupling 1. Increase the equivalents of the coupling reagent (e.g., HATU, HOBt/EDC).[9]2. Ensure the amine starting material is a free base; if it is a salt (e.g., HCl or TFA salt), add an appropriate amount of a non-nucleophilic base (e.g., DIPEA, NMM).[9]3. Extend the reaction time or slightly increase the temperature.Increased conversion to the desired amide-linked product, as monitored by LC-MS.
Poor Solubility of Intermediates 1. Screen different solvent systems for the reaction.2. Consider a convergent synthetic route where the final coupling step joins two large, more soluble fragments.Improved reaction kinetics and higher isolated yield of the final product.
Steric Hindrance 1. Re-evaluate the linker attachment points on the warhead and E3 ligase ligand.2. Utilize a more reactive coupling agent or a different ligation chemistry that is less sensitive to steric effects.Successful formation of the sterically challenging bond.
Issue 2: Presence of Unexpected Side Products in LC-MS
Observed Side Product Potential Cause Corrective Action
Mass corresponding to urea byproduct (e.g., M+182 for DCC) Use of a carbodiimide coupling reagent (DCC, EDC).1. For DCC, the urea is poorly soluble and can often be removed by filtration.2. For EDC, the urea is water-soluble and can be removed by aqueous workup.[3]3. Utilize preparative HPLC for final purification.
Mass corresponding to homocoupled alkyne (dimer of starting material) Oxygen present during a CuAAC (click chemistry) reaction.1. Degas all solvents thoroughly before use.2. Run the reaction under an inert atmosphere (Nitrogen or Argon).3. Add a mild reducing agent like sodium ascorbate to the reaction mixture to maintain copper in the Cu(I) state.[4]
Mass corresponding to starting materials Incomplete reaction.Refer to the troubleshooting guide for Issue 1: Low Yield of Final PROTAC Product .

Experimental Protocols

Protocol 1: General Procedure for PROTAC Purification by Preparative HPLC

This protocol outlines a general method for purifying a final PROTAC compound. The specific gradient and column will need to be optimized for each unique PROTAC.

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient:

    • Start with a shallow gradient to elute highly polar impurities (e.g., 10-40% B over 5 minutes).

    • Run a linear gradient to elute the product (e.g., 40-95% B over 30 minutes).

    • Include a high organic wash step (e.g., 95% B for 5 minutes) to clean the column.

    • Re-equilibrate the column at the initial conditions.

  • Detection: Monitor at an appropriate UV wavelength (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the pure PROTAC, often as a TFA or formate salt.

Protocol 2: Analytical Characterization by LC-MS/MS

This protocol provides a starting point for the analytical characterization of a purified PROTAC.

  • Sample Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM). Dilute to a working concentration (e.g., 1-10 µM) in a 1:1 mixture of water/acetonitrile. For plasma samples, protein precipitation with acetonitrile or methanol is a common extraction method.[10][11]

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical starting gradient would be 5% to 95% B over 5-10 minutes.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is common for PROTACs.

    • Scan Type: Full scan to identify the parent ion [M+H]⁺ or multiply charged ions (e.g., [M+2H]²⁺), followed by a product ion scan (MS/MS) on the parent ion to confirm its identity.

    • Parameter Optimization: It is crucial to optimize MS parameters like collision energy and ion source temperature to prevent in-source fragmentation of the often-fragile linker.[5]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_qc Quality Control start Starting Materials (Warhead, Linker, E3 Ligand) coupling Coupling Reaction (e.g., Amide, CuAAC) start->coupling crude Crude PROTAC coupling->crude prep_hplc Preparative HPLC crude->prep_hplc fractions Collect Pure Fractions prep_hplc->fractions lyophilize Lyophilization fractions->lyophilize pure_protac Pure PROTAC lyophilize->pure_protac lcms LC-MS/MS (Purity & Identity) pure_protac->lcms nmr NMR (Structure Elucidation) pure_protac->nmr bioassay Biological Assay lcms->bioassay nmr->bioassay Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products start LC-MS shows low product purity incomplete High levels of starting materials? start->incomplete incomplete_yes Yes incomplete->incomplete_yes incomplete_no No incomplete->incomplete_no action_incomplete Optimize reaction: - Increase coupling reagent - Add base for amine salts - Change solvent/temp incomplete_yes->action_incomplete side_products Unexpected masses detected? incomplete_no->side_products side_products_yes Yes side_products->side_products_yes side_products_no No side_products->side_products_no action_side_products Identify byproduct structure (NMR). Adjust reaction conditions: - Inert atmosphere for CuAAC - Change coupling reagent side_products_yes->action_side_products end end side_products_no->end Check purification methodology

References

Technical Support Center: Boc Group Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its removal is typically achieved through acid-catalyzed hydrolysis. The process involves the protonation of the carbamate's carbonyl oxygen by an acid, followed by the cleavage of the C-O bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes into the free amine and carbon dioxide gas. The generated tert-butyl cation can be neutralized by a scavenger or can lose a proton to form isobutylene.[1][2]

Q2: Under what conditions is the Boc group generally considered stable?

A2: The Boc group is known for its stability under a range of conditions, which makes it a versatile protecting group in organic synthesis. It is generally stable to most nucleophiles and basic conditions.[3][4] It is also resistant to catalytic hydrogenation, a method often used to remove other protecting groups like the carboxybenzyl (Cbz) group.[2][4] This orthogonality allows for selective deprotection strategies in complex molecules.[3][4]

Q3: What are the most common causes of unwanted Boc deprotection?

A3: Unwanted cleavage of the Boc group is a common issue that can lead to side reactions and reduced yields. The primary causes include:

  • Acidic Conditions: Exposure to even mild acidic conditions can lead to premature deprotection. This can be problematic when other acid-labile groups are present in the molecule.[][]

  • Elevated Temperatures: Although generally considered thermally stable at moderate temperatures, the Boc group can be cleaved at higher temperatures, especially in the presence of certain solvents or catalysts.[7]

  • Lewis Acids: Some Lewis acids can facilitate the cleavage of the Boc group.[8]

Troubleshooting Guide: Unwanted Boc Deprotection

Problem: I am observing premature deprotection of my Boc group during a reaction.

This is a frequent challenge that can arise under various circumstances. The following troubleshooting guide will help you identify the cause and find a suitable solution.

Scenario 1: Unwanted Deprotection in the Presence of Acid-Sensitive Groups

Q4: How can I selectively deprotect another acid-labile group without cleaving the Boc group?

A4: Achieving selective deprotection requires careful choice of reagents and reaction conditions. The Boc group is generally more sensitive to acids than some other acid-labile groups.[9] For instance, if you need to remove a more labile group like trityl (Trt) in the presence of Boc, very mild acidic conditions, such as 1% TFA in dichloromethane, can sometimes be employed.[10] However, complete selectivity can be challenging. An alternative is to use an orthogonal protecting group strategy, where the other group is labile to conditions under which Boc is stable (e.g., a base-labile Fmoc group).[3][4][]

Q5: My reaction generates acidic byproducts, causing unintended Boc deprotection. How can I mitigate this?

A5: The in-situ generation of acidic species is a common cause of premature Boc cleavage. To address this, you can:

  • Add a Non-Nucleophilic Base: Including a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) in the reaction mixture can neutralize the acidic byproducts as they form.

  • Use a Buffered System: Employing a buffered solvent system can help maintain a stable pH throughout the reaction.

  • Purify Starting Materials: Ensure that your starting materials and solvents are free from acidic impurities.

Scenario 2: Side Reactions During Intentional Boc Deprotection

Q6: I am observing unexpected side products after treating my compound with a strong acid like TFA. What is causing this?

A6: The primary cause of side product formation during acid-mediated Boc deprotection is the generation of the reactive tert-butyl cation.[11] This carbocation is an electrophile and can alkylate nucleophilic sites on your substrate, leading to undesired byproducts.[11] Amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to t-butylation.[12]

Q7: How can I prevent the formation of these t-butylation side products?

A7: The most effective way to prevent side reactions from the tert-butyl cation is to use "scavengers" in your deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than your substrate and will effectively "trap" it.[11][12] The choice of scavenger depends on the nature of the sensitive functional groups in your molecule.

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationReference(s)
Triisopropylsilane (TIS)General purpose, Tryptophan2.5-5% (v/v)[11][12]
Triethylsilane (TES)Tryptophan5-10% (v/v)[12]
ThioanisoleMethionine, general purpose5% (v/v)[12][13]
1,2-Ethanedithiol (EDT)General purpose2.5% (v/v)[14]
AnisoleTryptophan, general purpose5% (v/v)[13]
WaterGeneral purpose2.5-5% (v/v)[11]
Scenario 3: Incomplete Boc Deprotection

Q8: My Boc deprotection reaction is sluggish or incomplete. What can I do?

A8: Incomplete deprotection can be caused by several factors, including insufficient acid strength, steric hindrance around the Boc-protected amine, or inadequate reaction time.[11] To address this, you can:

  • Increase Acid Concentration: For example, you can increase the concentration of TFA in DCM from 20% to 50%.[11]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time as needed.[11]

  • Use a Stronger Acid System: If your molecule is stable under harsher conditions, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1]

  • Elevate the Temperature: In some cases, a moderate increase in temperature can improve the rate of deprotection. However, be cautious as this can also lead to side reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is suitable for most substrates, especially those containing acid-sensitive residues that are prone to alkylation.

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Scavenger Addition: Add the appropriate scavenger (e.g., 5% v/v triisopropylsilane).

  • Acid Addition: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified, for example, by precipitation from cold diethyl ether.[12]

Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method can be useful for substrates that are sensitive to strong acids like TFA.[15][16]

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in methanol in a dry round-bottom flask.

  • Reagent Addition: Stir the solution at room temperature and carefully add oxalyl chloride (3 equivalents). An immediate temperature increase and gas evolution may be observed.[16]

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[16]

  • Work-up: Once the reaction is complete, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[14]

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting issues related to unwanted Boc deprotection.

Boc_Deprotection_Troubleshooting cluster_start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_end start Unwanted Boc Deprotection Observed reaction_conditions Review Reaction Conditions start->reaction_conditions acidic_byproducts Acidic Byproducts Generated? reaction_conditions->acidic_byproducts Check for acid source acid_sensitive_groups Other Acid-Sensitive Groups Present? reaction_conditions->acid_sensitive_groups Check for selectivity issues high_temp Elevated Temperature Used? reaction_conditions->high_temp Check for thermal lability add_base Add Non-Nucleophilic Base acidic_byproducts->add_base Yes orthogonal_protection Use Orthogonal Protecting Group acid_sensitive_groups->orthogonal_protection Yes milder_conditions Use Milder Conditions / Alternative Reagents acid_sensitive_groups->milder_conditions Yes lower_temp Lower Reaction Temperature high_temp->lower_temp Yes end Problem Resolved add_base->end Implement & Monitor orthogonal_protection->end Implement & Monitor milder_conditions->end Implement & Monitor lower_temp->end Implement & Monitor

Caption: Troubleshooting workflow for unwanted Boc deprotection.

References

Technical Support Center: Safe Handling and Disposal of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and disposal protocols for researchers, scientists, and drug development professionals working with azide-containing compounds. Adherence to these guidelines is critical to prevent accidents and ensure a safe laboratory environment.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving azide compounds.

Q1: I accidentally spilled a small amount of solid sodium azide powder inside the chemical fume hood. What is the correct cleanup procedure?

A1: For small spills of solid sodium azide inside a fume hood, you can proceed with cleanup if you are properly trained and equipped.[1][2] First, alert others in the immediate area.[3] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical safety goggles.[1][3][4] Carefully sweep up the solid material, trying to avoid dust formation.[5] You can dampen the material with an alkaline soap and water solution (pH > 9) to help prevent dust from becoming airborne.[2][6] Use non-metallic tools, such as a plastic or ceramic spatula and a plastic dustpan, for cleanup.[1][4] Place the collected azide and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, non-metal container for hazardous waste disposal.[3][5] Do not use a HEPA vacuum, as the azide could react with internal metal components.[7] After the bulk of the spill is removed, wipe the area thoroughly with the alkaline water solution, followed by 70% ethanol.[2][4] All cleanup materials are considered hazardous waste and must be disposed of accordingly.[2][8]

Q2: My azide-containing solution came into contact with a brass fitting on my equipment. What should I do?

A2: Immediate action is required. Sodium azide reacts with heavy metals like copper (a component of brass), lead, silver, and zinc to form highly shock-sensitive and explosive heavy metal azides.[5][9] Even dilute solutions can lead to a dangerous accumulation of these explosive salts over time.[5] The equipment should be taken out of service immediately and decontaminated. Thoroughly flush the affected parts with copious amounts of water, followed by a quenching solution if feasible.[5] If you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) office for guidance. Avoid scratching or applying friction to any corroded areas where azide salts may have formed.[1][10]

Q3: I noticed crystalline residue around the cap of my sodium azide stock bottle. Is this dangerous?

A3: Yes, this can be extremely dangerous. The residue could be hydrazoic acid, which is highly volatile and explosive, or shock-sensitive heavy metal azides if the cap has metal components or has been in contact with metal.[9][11] Do not attempt to open or clean the container. Cordon off the area, alert your colleagues and supervisor, and contact your EHS office immediately for emergency disposal.[1]

Q4: My reaction mixture containing an organic azide needs to be concentrated on a rotary evaporator. Is this safe?

A4: No, concentrating azide-containing mixtures using a rotary evaporator is strongly discouraged and has been the cause of documented explosions.[1][12] The friction from ground glass joints or the application of heat can be sufficient to initiate explosive decomposition.[1][12] Purification of organic azides should be limited to methods that do not involve elevated temperatures or friction, such as extraction or precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sodium azide?

A1: Sodium azide presents several major hazards:

  • High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[9] Ingestion of as little as 100-200 mg can be harmful, targeting the central nervous system and brain.[5][9]

  • Formation of Explosive Compounds: It reacts with heavy metals (e.g., lead, copper, silver, zinc, brass) to form extremely shock-sensitive explosive salts.[4][5][9] This is why azide solutions must never be poured down the drain, as they can react with metal pipes.[3][5][8]

  • Formation of Toxic/Explosive Gas: In the presence of acids or water, it rapidly hydrolyzes to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[5][9][11]

  • Thermal Instability: While more stable than many other azides, solid sodium azide can decompose violently when heated to its decomposition temperature of approximately 275°C (527°F).[4][5][9]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling azide compounds?

A2: The minimum required PPE for handling azides includes a fully buttoned lab coat, chemical safety glasses, and nitrile gloves.[1] For handling solid sodium azide or solutions with a concentration greater than 5%, double-gloving is recommended.[5][13] If there is a risk of splashing, chemical splash goggles and a face shield should be worn.[3][4] All work with solid azides or solutions that may generate aerosols should be conducted in a certified chemical fume hood.[4][5]

Q3: How should I properly store sodium azide and its solutions?

A3: Sodium azide should be stored in a cool, dry, and well-ventilated area away from heat, open flames, and sources of shock or friction.[4][14] It must be kept separate from incompatible materials, especially acids, heavy metals, halogenated solvents (like dichloromethane), and oxidizing agents.[5][9][15] Use secondary containment and avoid storing containers on metal shelves or using metal containers.[4][5] Containers should be sealed tightly and clearly labeled.[2]

Q4: Can I dispose of dilute azide solutions down the drain?

A4: No, under no circumstances should any solution containing sodium azide be poured down the drain.[5][6][8] The azide can react with lead or copper in the plumbing to form highly explosive metal azides, which can accumulate and detonate unexpectedly.[5][9] All azide waste, including dilute solutions and contaminated labware (pipette tips, gloves, etc.), must be collected as hazardous waste.[8][14]

Q5: Is there a way to chemically neutralize or "quench" azide waste before disposal?

A5: Yes, aqueous solutions of sodium azide at concentrations of 5% or less can be chemically destroyed (quenched) by reacting them with freshly prepared nitrous acid.[5][6] This procedure must be performed in a chemical fume hood.[5][16] The process involves the addition of sodium nitrite, followed by the slow addition of an acid (like sulfuric acid).[5][16] This converts the azide to nitrogen gas.[16] (See detailed protocol below).

Data Presentation

Table 1: Physical and Chemical Properties of Sodium Azide (NaN₃)

PropertyValueCitations
Appearance Colorless to white crystalline solid[4][11]
Molar Mass 65.02 g/mol [17]
Density 1.85 g/cm³[17][18]
Decomposition Temp. ~275 °C (527 °F)[4][5][9]
Solubility in Water 40.8 g/100 mL at 20 °C
Primary Hazard Highly toxic (P-listed waste, P105)[2][9]

Table 2: Summary of Key Incompatibilities

Incompatible Material ClassSpecific ExamplesResult of ContactCitations
Heavy Metals Lead, copper, silver, zinc, brass, mercuryFormation of shock-sensitive, explosive heavy metal azides[4][5][9][15]
Acids Sulfuric acid, nitric acid, hydrochloric acidFormation of highly toxic and explosive hydrazoic acid (HN₃) gas[5][9][15]
Halogenated Solvents Dichloromethane (DCM), chloroformFormation of explosive organic azides (e.g., diazidomethane)[1][9][12]
Other Reactants Carbon disulfide, bromine, dimethyl sulfateViolent or explosive reactions[5][9][11]

Experimental Protocols

Protocol: Chemical Destruction of Dilute Sodium Azide Solutions

This protocol is for the neutralization of aqueous solutions containing no more than 5% sodium azide .[5][6] This procedure generates toxic nitric oxide (NO) gas and must be conducted entirely within a certified chemical fume hood.[5][16]

Materials:

  • Azide waste solution (≤ 5% NaN₃)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide test paper

  • Three-necked flask equipped with a magnetic stirrer and an addition funnel

Procedure:

  • Place the dilute azide solution into the three-necked flask inside the chemical fume hood and begin stirring.[5][16]

  • For every 1 gram of sodium azide in your solution, add a 20% sodium nitrite solution containing 1.5 grams of sodium nitrite (this represents a 40% excess).[5][16]

  • Slowly and carefully add the 20% sulfuric acid solution dropwise from the addition funnel.[5][16] The order of addition is critical.[5][16] A vigorous evolution of gas (nitrogen and nitric oxide) will occur. Continue adding acid until the gas evolution ceases.[5][19]

  • Once the reaction appears complete, test the solution to ensure all azide has been destroyed. Dip a piece of starch-iodide paper into the solution. A blue color indicates that excess nitrite is present, confirming the decomposition of the azide is complete.[5][16]

  • If the test is negative (no blue color), add more sodium nitrite solution and then more sulfuric acid until the test is positive.

  • Once destruction is confirmed, the resulting solution must be neutralized to a pH between 6 and 10 with a base (e.g., sodium hydroxide) before it can be considered for drain disposal, provided it does not contain any other hazardous components like heavy metals.[5][6] If other hazardous materials are present, the neutralized solution must still be collected as hazardous waste.[5]

Visualizations

AzideWasteDisposalWorkflow start Start: Azide-Containing Waste Generated is_solid Is the waste solid or in a non-aqueous solvent? start->is_solid is_conc Is aqueous solution concentration > 5%? is_solid->is_conc No (Aqueous) collect_hw Collect in a designated, non-metal, sealed container. Label as 'Hazardous Azide Waste'. Arrange for EHS pickup. is_solid->collect_hw Yes contains_metals Does the solution contain heavy metals or other hazardous waste? is_conc->contains_metals No (≤ 5%) is_conc->collect_hw Yes contains_metals->collect_hw Yes quench Perform chemical destruction protocol with nitrous acid in a fume hood. contains_metals->quench No end End collect_hw->end check_quench Test for complete destruction (starch-iodide paper). quench->check_quench check_quench->quench Negative neutralize Neutralize solution to pH 6-10. check_quench->neutralize Positive final_check Does the neutralized solution contain heavy metals or other hazardous components? neutralize->final_check final_check->collect_hw Yes drain_disposal Permissible for drain disposal with copious amounts of water (check local regulations). final_check->drain_disposal No drain_disposal->end

Caption: Decision workflow for the safe disposal of azide waste.

AzideQuenchingReaction cluster_step1 Step 1: Generation of Nitrous Acid cluster_step2 Step 2: Destruction of Azide NaNO2 2NaNO₂ (Sodium Nitrite) HNO2 2HNO₂ (Nitrous Acid) NaNO2->HNO2 H2SO4 H₂SO₄ (Sulfuric Acid) H2SO4->HNO2 Na2SO4 Na₂SO₄ (Sodium Sulfate) HNO2_reac 2HNO₂ (from Step 1) HNO2->HNO2_reac Used in Step 2 NaN3 2NaN₃ (Sodium Azide) N2 3N₂ (Nitrogen Gas) NaN3->N2 HNO2_reac->N2 NO 2NO (Nitric Oxide Gas) NaOH 2NaOH (Sodium Hydroxide)

Caption: Chemical pathway for quenching sodium azide with nitrous acid.

References

Technical Support Center: Enhancing Bioconjugation Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the efficiency of your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low bioconjugation yield?

Low conjugate yield can be attributed to several factors, including suboptimal reaction conditions, inactive reagents, steric hindrance, and issues with the biomolecule itself. Key areas to investigate include the pH of the reaction buffer, the molar ratio of reactants, the presence of interfering substances, and the accessibility of the target functional groups on the protein.[1][2][3]

Q2: How does pH affect the efficiency of different bioconjugation chemistries?

The pH of the reaction buffer is a critical parameter that directly influences the reactivity of functional groups. For instance, NHS ester reactions with primary amines are most efficient at a pH of 8.3-8.5.[4] At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.[4][5] In contrast, maleimide-thiol chemistry is most selective and efficient at a pH range of 6.5-7.5.[6]

Q3: What is the ideal molar ratio of labeling reagent to biomolecule?

The optimal molar ratio is dependent on the specific biomolecule and labeling reagent. For NHS ester labeling, a molar excess of 8-fold is often recommended for mono-labeling of common proteins.[4][7] For maleimide-thiol conjugations, a 10 to 20-fold molar excess of the maleimide reagent is frequently used to drive the reaction to completion.[8][9] However, it is always best to perform small-scale trial conjugations to determine the optimal ratio for your specific system.[8][10]

Q4: How can I minimize non-specific binding and side reactions?

Achieving site-specificity is crucial for generating homogeneous conjugates.[11] Strategies to improve site-specificity include:

  • Engineering Cysteine Residues: Introducing a cysteine residue at a specific site allows for targeted modification using thiol-reactive chemistry.[12][13]

  • Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a unique functional group provides a bioorthogonal handle for conjugation.[14][15]

  • Enzymatic Ligation: Enzymes like Sortase A can catalyze the formation of a peptide bond at a specific recognition sequence.[15][16]

Q5: What are common interfering substances in bioconjugation reactions?

Buffer components can significantly impact reaction efficiency. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule in NHS ester reactions.[1][17] Similarly, thiol-containing reagents (e.g., DTT, β-mercaptoethanol) will interfere with maleimide-thiol chemistry.[17] It is essential to use appropriate, non-reactive buffers for each specific chemistry.[18]

Q6: How can I overcome steric hindrance in my conjugation reaction?

Steric hindrance occurs when the three-dimensional structure of a biomolecule prevents the labeling reagent from accessing the target functional group.[14][19][20] To mitigate this, you can:

  • Use a Long, Flexible Linker: A spacer arm, such as polyethylene glycol (PEG), can increase the distance between the label and the biomolecule, improving accessibility.[14][21]

  • Optimize Linker Length: Experiment with different linker lengths to find the optimal balance for your specific application.[2][14]

  • Partial Denaturation: Mild, reversible denaturation can sometimes expose buried residues, but this must be done cautiously to avoid irreversible damage to the protein.[14]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is one of the most common problems encountered in bioconjugation. The following guide provides a systematic approach to troubleshooting low yield.

Potential Cause Recommended Solution
Suboptimal Reaction Conditions Optimize pH: Ensure the reaction buffer pH is within the optimal range for your specific chemistry (e.g., pH 8.3-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[4][6] Adjust Molar Ratio: Increase the molar excess of the labeling reagent. Perform a titration to find the optimal ratio.[8][10] Vary Reaction Time and Temperature: While many reactions proceed at room temperature, incubating at 4°C overnight can sometimes improve yield for sensitive biomolecules.[21][22]
Inactive Reagents Use Fresh Reagents: NHS esters and maleimides are moisture-sensitive. Use fresh, anhydrous reagents and prepare stock solutions immediately before use.[22] Proper Storage: Store reagents as recommended by the manufacturer, typically desiccated and at low temperatures.[23][24]
Problem with Biomolecule Confirm Protein Concentration: Inaccurate protein concentration will lead to incorrect molar ratio calculations. Use a reliable method to determine the concentration.[25] Check for Free Functional Groups: For thiol-maleimide chemistry, ensure that cysteine residues are not oxidized to disulfides. Reduce the protein with TCEP or DTT if necessary.[9][26][27] Assess Accessibility of Target Site: If steric hindrance is suspected, consider using a linker with a spacer arm or exploring site-directed mutagenesis to introduce a more accessible reactive site.[2][14]
Interfering Substances in Buffer Use Appropriate Buffers: Avoid buffers containing primary amines (Tris, glycine) for NHS ester reactions and thiols (DTT, β-mercaptoethanol) for maleimide reactions.[1][17] Purify the Biomolecule: Ensure your biomolecule is free from contaminants that might interfere with the reaction.[25]

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_conditions Verify Reaction Conditions (pH, Molar Ratio, Time, Temp) start->check_conditions check_reagents Assess Reagent Activity (Freshness, Storage) check_conditions->check_reagents Correct optimize_conditions Optimize Conditions (Titrate pH, Molar Ratio) check_conditions->optimize_conditions Incorrect check_biomolecule Evaluate Biomolecule (Concentration, Free Thiols, Accessibility) check_reagents->check_biomolecule Active new_reagents Use Fresh Reagents check_reagents->new_reagents Inactive check_buffer Analyze Buffer Composition (Interfering Substances) check_biomolecule->check_buffer OK modify_biomolecule Pre-treat or Modify Biomolecule (Reduce Disulfides, Use Spacers) check_biomolecule->modify_biomolecule Problematic check_buffer->start No Obvious Issue Re-evaluate Experiment change_buffer Switch to a Non-Interfering Buffer check_buffer->change_buffer Interference success Successful Conjugation optimize_conditions->success new_reagents->success modify_biomolecule->success change_buffer->success

Caption: A logical workflow for diagnosing and resolving low bioconjugation yield.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Reaction Efficiency
pHHalf-life of NHS Ester Hydrolysis (at 4°C)Relative Reaction Rate (Amine Reaction vs. Hydrolysis)Typical Conjugation Efficiency
7.0~4-5 hours[5]Slower reaction, but hydrolysis is also slow[17]Moderate
7.5~1 hourFavorable for amine reaction over hydrolysis[17]Good
8.0~30 minutesGood balance between reaction rate and hydrolysis[28]High
8.5~10 minutes[5]Fast reaction, but hydrolysis is significant[4][28]Optimal for many proteins[4]
9.0<10 minutesVery fast reaction, but rapid hydrolysis can reduce yield[28]Variable, can be lower due to hydrolysis
Table 2: Effect of Molar Ratio on Maleimide-Thiol Conjugation Efficiency
Maleimide:Thiol Molar RatioTarget BiomoleculeConjugation EfficiencyReference
2:1cRGDfK (cyclic peptide)84 ± 4%[29][30]
5:111A4 (nanobody)58 ± 12%[29][30]
10:1 - 20:1General Proteins/AntibodiesRecommended starting range for optimization[8][9][24]
40:1General Proteins/AntibodiesMay be necessary for less reactive thiols[10]

Key Experimental Protocols

Protocol 1: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-activated reagent.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • NHS ester of the desired label

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[4][22]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Adjust the protein concentration to 1-10 mg/mL.[4]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[23]

  • Reaction Setup: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[22]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[22][31] Protect from light if the label is light-sensitive.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Maleimide Labeling of an Antibody

This protocol describes the labeling of an antibody through its cysteine residues using a maleimide-activated reagent.

Materials:

  • Antibody (1-10 mg/mL in a thiol-free buffer)

  • Maleimide-activated label

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS or HEPES, pH 7.0-7.5[8][26]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., desalting column)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer.

  • Reduction (Optional): If targeting interchain disulfides, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[26][27]

  • Maleimide Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[8]

  • Reaction Setup: Add a 10-20 fold molar excess of the maleimide stock solution to the antibody solution.[8]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[26]

  • Purification: Purify the antibody-conjugate using a desalting column to remove excess maleimide reagent.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for CuAAC, a type of "click chemistry."

Materials:

  • Azide-modified biomolecule

  • Alkyne-modified label

  • Copper(II) sulfate (CuSO₄)

  • Ligand (e.g., THPTA)

  • Reducing Agent: Sodium Ascorbate

  • Reaction Buffer: PBS or other suitable buffer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of CuSO₄ (e.g., 20 mM), ligand (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM) in water.[32]

  • Catalyst Preparation: In a separate tube, mix CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is often used.[32]

  • Reaction Setup: In the main reaction tube, combine the azide-modified biomolecule and the alkyne-modified label in the reaction buffer.

  • Initiation: Add the premixed copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[33]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Purify the conjugate using a suitable method such as size exclusion chromatography to remove the copper catalyst and excess reagents.

Visualization of Experimental Workflows

Workflow for Antibody-Drug Conjugate (ADC) Production

The following diagram illustrates the general workflow for producing an antibody-drug conjugate.[6][34][35][36]

ADC_Production_Workflow cluster_mAb Monoclonal Antibody (mAb) Production cluster_drug_linker Drug-Linker Synthesis cell_culture Cell Culture mab_purification mAb Purification cell_culture->mab_purification conjugation_step Bioconjugation (mAb + Drug-Linker) mab_purification->conjugation_step drug_synthesis Drug Synthesis drug_linker_conjugation Drug-Linker Conjugation drug_synthesis->drug_linker_conjugation linker_synthesis Linker Synthesis linker_synthesis->drug_linker_conjugation drug_linker_conjugation->conjugation_step adc_purification ADC Purification conjugation_step->adc_purification formulation Formulation & Fill/Finish adc_purification->formulation final_adc Final ADC Product formulation->final_adc

Caption: A simplified workflow for the production of Antibody-Drug Conjugates (ADCs).

References

Technical Support Center: Troubleshooting PEG Linker Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG linker applications. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to aggregation during bioconjugation with polyethylene glycol (PEG) linkers. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during PEGylation?

Aggregation during the PEGylation process can be attributed to several factors, often related to the protein's stability and the reaction conditions. Key causes include:

  • High Protein Concentration: Increased proximity of protein molecules enhances the chances of intermolecular interactions, which can lead to aggregation.[1][2][3]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1][2]

  • Intermolecular Cross-linking: The use of bifunctional or homobifunctional PEG linkers can physically connect multiple protein molecules, resulting in the formation of large, often insoluble, aggregates.[1][2]

  • Poor Reagent Quality: Impurities in the PEG linker reagent, or a high percentage of diol in what is intended to be a monofunctional PEG, can cause unintended cross-linking.[1][2]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that favor aggregation.[2][4] The length of the PEG chain can influence these interactions.[2][4][5]

  • Disulfide Bond Scrambling: For proteins with free cysteine residues, the reaction conditions (typically neutral to slightly alkaline) can favor the formation of incorrect disulfide bonds, leading to dimerization and aggregation.[6][7]

Q2: How does the choice of PEG linker (e.g., length, structure, chemistry) affect aggregation?

The properties of the PEG linker play a crucial role in the stability and aggregation propensity of the resulting conjugate.

  • PEG Chain Length: The length of the PEG chain can have a variable impact. Longer PEG chains can offer better shielding of the protein surface, potentially reducing immunogenicity and aggregation.[8][9] However, in some cases, longer chains might also promote aggregation.[4][5] The optimal length is protein-dependent and often needs to be determined empirically.[4][5]

  • Linker Structure (Linear vs. Branched): Branched PEG linkers can provide superior shielding effects compared to linear PEGs of the same molecular weight.[10][11] This enhanced shielding can be more effective at preventing aggregation and can also lead to a longer circulation half-life in vivo.[10][11]

  • Conjugation Chemistry: The type of chemical bond used to attach the PEG linker can influence the stability of the conjugate.[12] For instance, linkers that form stable, rigid bonds close to the peptide backbone may enhance conformational stability and reduce the likelihood of aggregation.[12] The choice of reactive group (e.g., NHS ester for amines, maleimide for thiols) dictates the reaction conditions, which in turn affect protein stability.[13]

Q3: What analytical techniques can I use to detect and quantify aggregation?

Several analytical methods are available to characterize and quantify protein aggregation during and after PEGylation.

  • Size Exclusion Chromatography (SEC): This is a primary technique for separating molecules based on their size in solution. Aggregates, being larger, will elute earlier than the desired monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the overall polydispersity of the sample.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can be used to analyze the mass of the PEGylated product.[14][15] While challenging due to the polydispersity of PEG, these methods can help identify the presence of multimers.[14][15]

Troubleshooting Guides

Issue 1: Visible precipitation or increased turbidity is observed during the PEGylation reaction.

This is a clear indication of significant aggregation. The following steps can help diagnose and resolve the issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Precipitation Visible Precipitation/ Increased Turbidity Optimize_Conditions Optimize Reaction Conditions (See Table 1) Precipitation->Optimize_Conditions Start Here Add_Excipients Incorporate Stabilizing Excipients (See Table 2) Optimize_Conditions->Add_Excipients If issue persists Success Clear Solution/ Reduced Aggregation Optimize_Conditions->Success On Resolution Check_Reagents Verify Reagent Quality (PEG & Protein) Add_Excipients->Check_Reagents If issue persists Add_Excipients->Success On Resolution Check_Reagents->Success On Resolution

Caption: Troubleshooting workflow for visible aggregation.

Aggregation is often highly sensitive to the reaction environment. A systematic screening of key parameters is the first line of defense.

Table 1: Recommended Starting Points for Reaction Condition Optimization

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce intermolecular interactions.[1]
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A lower excess of PEG may reduce aggregation, while a higher ratio can sometimes improve solubility. This needs to be optimized.[1]
pH Screen ±1 unit around protein's pI and optimal stability pHProtein solubility is lowest at its isoelectric point (pI). Moving the pH away from the pI increases net charge and electrostatic repulsion, which can prevent aggregation.[1][3]
Temperature 4°C vs. Room Temperature (20-25°C)Lowering the temperature slows down the reaction rate, which can favor intramolecular PEGylation over intermolecular cross-linking.[1]
  • Preparation: Prepare a stock solution of your protein in a suitable buffer. Also, prepare a stock solution of the PEG linker in an appropriate solvent (e.g., anhydrous DMSO for NHS esters).[16]

  • Aliquoting: Aliquot the protein solution into separate reaction tubes for each condition to be tested (e.g., different pH values, different protein concentrations).

  • Parameter Variation:

    • pH Screen: Adjust the pH of the protein aliquots using small amounts of dilute acid or base.

    • Concentration Screen: Dilute the protein aliquots to the desired concentrations.

  • Initiate Reaction: Add the PEG linker stock solution to each reaction tube to achieve the desired molar ratio. Mix gently.[16]

  • Incubation: Incubate the reactions at the chosen temperatures (e.g., one set at 4°C and another at room temperature) for a set period (e.g., 2-4 hours or overnight).[1]

  • Analysis: After incubation, visually inspect for precipitation. Analyze each sample using SEC or DLS to quantify the amount of aggregate.

If optimizing primary reaction conditions is not sufficient, adding stabilizers to the reaction buffer can help maintain protein conformation and prevent aggregation.[1]

Table 2: Common Stabilizing Excipients

ExcipientTypical ConcentrationMechanism of Action
Sucrose / Trehalose 5-10% (w/v)Acts as a protein stabilizer through preferential exclusion, increasing the protein's conformational stability.[1]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can prevent aggregation.[1]
Polysorbate 20 / 80 0.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation.[1]
Glycerol 5-20% (v/v)A polyol that acts as a protein stabilizer.[1]
  • Buffer Preparation: Prepare reaction buffers containing the different excipients at the desired concentrations.

  • Protein Exchange: Exchange the protein into these new buffers using dialysis or a desalting column.

  • PEGylation Reaction: Perform the PEGylation reaction using the optimized conditions identified in Step 1.

  • Analysis: Analyze the reaction mixtures for aggregation using SEC or DLS and compare the results to the reaction without excipients.

Issue 2: SEC analysis shows high molecular weight species, but no visible precipitation.

This indicates the formation of soluble aggregates, which can still be detrimental to the therapeutic efficacy and safety of the product.[17]

G cluster_causes Potential Causes Native_Protein Native Protein Conjugation PEGylation Reaction Native_Protein->Conjugation PEG_Linker PEG Linker PEG_Linker->Conjugation Monomer Desired Monomeric PEG-Protein Conjugate Conjugation->Monomer Intramolecular Reaction Aggregate Soluble High MW Aggregates Conjugation->Aggregate Intermolecular Reaction Intermolecular Intermolecular Cross-linking Intermolecular->Aggregate Conformational_Change Conformational Instability Conformational_Change->Aggregate Hydrophobic_Interaction PEG-Induced Hydrophobic Interactions Hydrophobic_Interaction->Aggregate

Caption: Pathways leading to soluble aggregate formation.

The type of PEG linker can be a direct cause of soluble aggregate formation.

  • Homobifunctional Linkers: If you are using a PEG linker with identical reactive groups at both ends (e.g., NHS-PEG-NHS), intermolecular cross-linking is highly likely. Consider switching to a monofunctional PEG linker (e.g., mPEG-NHS) to prevent this.[1][2]

  • Linker Length and Structure: The PEG chain itself can mediate aggregation.

    • Test Different Lengths: Evaluate a panel of monofunctional PEG linkers with different chain lengths (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa).[5][17] A shorter or longer PEG may be more suitable for your specific protein.[5][17]

    • Consider Branched PEGs: Branched PEGs can offer a more effective steric shield around the protein, which may better prevent protein-protein interactions leading to aggregation.[10][11]

Random conjugation, such as targeting abundant lysine residues, results in a heterogeneous mixture of products. Some of these positional isomers may be more prone to aggregation than others.

  • Purification: If random conjugation is unavoidable, downstream purification methods like ion-exchange chromatography (IEX) may be able to separate different positional isomers, allowing for the isolation of the most stable species.[7][18]

  • Site-Specific Strategy: If possible, employ a site-specific conjugation strategy.[16]

    • Cysteine Targeting: Engineer a free cysteine residue at a site distant from the active site and regions known to be involved in protein-protein interactions. Use a thiol-reactive PEG linker (e.g., mPEG-Maleimide).[6][7]

    • N-Terminal Targeting: By lowering the reaction pH to around 7, you can often selectively target the N-terminal alpha-amino group, which typically has a lower pKa than the epsilon-amino groups of lysines.[7]

Removing aggregates from the final product is a critical step.

  • Size Exclusion Chromatography (SEC): Preparative SEC is the most direct method to separate monomers from aggregates based on size. However, it can be challenging to scale up.[19]

  • Ion-Exchange Chromatography (IEX): Aggregation can sometimes alter the surface charge of the protein complex, allowing for separation from the monomer by IEX.[19]

  • Hydrophobic Interaction Chromatography (HIC): If aggregation is driven by the exposure of hydrophobic patches, HIC can be an effective separation method.

This technical support center provides a starting point for addressing common aggregation issues. Successful PEGylation often requires empirical optimization tailored to the specific protein and linker being used.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Boc-NH-PEG7-azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Boc-NH-PEG7-azide, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. We present a comparative analysis with its common alternatives, Boc-NH-PEG7-amine and Boc-NH-PEG7-acid, detailing the expected quantitative data and experimental protocols for key analytical methods.

Core Analytical Techniques

The primary techniques for characterizing these PEGylated linkers are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the structure, purity, and identity of the conjugates.

Quantitative Data Summary

The following tables summarize the key molecular and expected analytical data for this compound and its common amine and acid alternatives. This data is essential for confirming the identity and purity of these reagents in research and development.

Table 1: Molecular Properties

PropertyThis compoundBoc-NH-PEG7-amineBoc-NH-PEG7-acid
Molecular Formula C₂₁H₄₂N₄O₉C₂₁H₄₄N₂O₉C₂₂H₄₃NO₁₁
Molecular Weight 494.58 g/mol 468.58 g/mol 497.58 g/mol
Purity (Typical) ≥95%≥95%≥95%

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentThis compound (Expected δ)Boc-NH-PEG7-amine (Expected δ)Boc-NH-PEG7-acid (Expected δ)
Boc (-C(CH₃)₃) ~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (m, 28H)~3.64 (m, 28H)~3.64 (m, 28H)
-CH₂-N₃ ~3.38 (t, 2H)--
-CH₂-NH₂ -~2.85 (t, 2H)-
-CH₂-COOH --~2.62 (t, 2H)
-NH- (Carbamate) ~5.3 (br s, 1H)~5.3 (br s, 1H)~5.3 (br s, 1H)

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentThis compound (Expected δ)Boc-NH-PEG7-amine (Expected δ)Boc-NH-PEG7-acid (Expected δ)
Boc (-C(CH₃)₃) ~28.4~28.4~28.4
Boc (-C(CH₃)₃) ~79.1~79.1~79.1
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5~70.5~70.5
-CH₂-N₃ ~50.7--
-CH₂-NH₂ -~41.7-
-CH₂-COOH --~35.1
-COOH --~174.5
-NH-COO- ~156.1~156.1~156.1

Table 4: Expected FTIR Absorption Bands

Functional GroupThis compound (Expected cm⁻¹)Boc-NH-PEG7-amine (Expected cm⁻¹)Boc-NH-PEG7-acid (Expected cm⁻¹)
N-H (Amine) -3300-3500 (m, sharp)-
O-H (Carboxylic Acid) --2500-3300 (s, broad)
C-H (Alkane) 2850-2950 (s)2850-2950 (s)2850-2950 (s)
N₃ (Azide) ~2100 (s, sharp)--
C=O (Carbamate) ~1690 (s)~1690 (s)~1690 (s)
C=O (Carboxylic Acid) --~1730 (s)
C-O (Ether) ~1100 (s)~1100 (s)~1100 (s)

Table 5: Mass Spectrometry Data

IonThis compound (Expected m/z)Boc-NH-PEG7-amine (Expected m/z)Boc-NH-PEG7-acid (Expected m/z)
[M+H]⁺ 495.58469.58498.58
[M+Na]⁺ 517.56491.56520.56

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and purity of the PEG conjugate.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the identity of the conjugate.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Analysis Mode: Positive ion mode is typically used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Identify the peaks corresponding to the expected molecular ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory is convenient for liquid or waxy samples.

  • Sample Preparation: Apply a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups (e.g., azide, carbonyl, ether).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the PEG conjugate.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: Start with 95% water / 5% acetonitrile, and ramp to 5% water / 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Detection at a low wavelength (e.g., 210-220 nm) may be possible for the amide bond.

    • ELSD: This detector is more universal for non-chromophoric compounds like PEGs.

  • Data Analysis: Purity is determined by the relative area of the main peak.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound conjugates and the relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Purification->HPLC Structure Structure Confirmation NMR->Structure Identity Identity Confirmation MS->Identity FTIR->Structure Purity Purity Assessment HPLC->Purity Final_Product Final_Product Structure->Final_Product Final Product Characterized Purity->Final_Product Final Product Characterized Identity->Final_Product Final Product Characterized

Caption: Workflow for the synthesis and characterization of this compound.

Analytical_Technique_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C) Structure Molecular Structure & Connectivity NMR->Structure Detailed Structure MS Mass Spec. MolWeight Molecular Weight & Formula MS->MolWeight Precise Mass FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups Vibrational Modes HPLC HPLC Purity Purity & Impurities HPLC->Purity Quantitative Purity Structure->MolWeight Structure->FuncGroups Purity->MolWeight

Caption: Relationship between analytical techniques and the information they provide.

A Researcher's Guide to Confirming the Purity of Boc-NH-PEG7-azide and Evaluating Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, ensuring the purity of linking agents is paramount for the synthesis of well-defined and effective therapeutic and diagnostic agents. Boc-NH-PEG7-azide is a commonly utilized heterobifunctional linker, featuring a Boc-protected amine and a terminal azide group, enabling its use in "click chemistry." This guide provides a comprehensive overview of the analytical methods to confirm the purity of this compound, alongside a comparison with alternative bioorthogonal conjugation reagents.

Confirming the Purity of this compound: A Multi-faceted Approach

A combination of analytical techniques is essential for the unambiguous confirmation of the purity of this compound. These methods provide orthogonal information on the structure, molecular weight, and presence of impurities.

Analytical TechniqueParameter AssessedExpected Results for this compound
¹H NMR Spectroscopy Structural integrity and presence of functional groupsSignals corresponding to the Boc protecting group (singlet, ~1.4 ppm), the PEG backbone (multiplet, ~3.6 ppm), and protons adjacent to the amine and azide functionalities.
HPLC (RP-HPLC) Purity and presence of impuritiesA single major peak with purity typically >95%.
Mass Spectrometry (MALDI-TOF) Molecular weight confirmationA peak corresponding to the calculated molecular weight of this compound (494.58 g/mol ) plus a cation (e.g., [M+Na]⁺).
FTIR Spectroscopy Presence of key functional groupsCharacteristic absorption bands for the azide group (~2100 cm⁻¹) and the carbamate group of the Boc protecting group (~1690 cm⁻¹).
Experimental Protocols

Objective: To verify the chemical structure and identify potential organic impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks and compare the chemical shifts to the expected values. The integration ratio of the protons of the Boc group to the protons of the PEG backbone should be consistent with the structure. Impurities may appear as additional peaks in the spectrum.

Expected ¹H NMR Peak Assignments for this compound (in CDCl₃):

  • ~1.44 ppm (s, 9H): tert-butyl protons of the Boc group.

  • ~3.38 ppm (t, 2H): -CH₂-N₃.

  • ~3.5-3.7 ppm (m, 24H): PEG backbone protons (-O-CH₂-CH₂-O-).

  • ~3.3-3.4 ppm (m, 2H): -NH-CH₂-.

  • ~5.3 ppm (br s, 1H): -NH- proton of the carbamate.

Objective: To determine the purity of the compound and quantify impurities.

Protocol:

  • System: A reverse-phase HPLC (RP-HPLC) system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated from the peak area of the main component relative to the total peak area.

Objective: To confirm the molecular weight of the compound.

Protocol:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water with 0.1% TFA.

  • Cationizing Agent: A sodium salt (e.g., sodium trifluoroacetate) can be added to the matrix solution to promote the formation of [M+Na]⁺ ions, which are often more stable for PEG compounds.[1]

  • Sample Preparation: Mix the sample solution (in a suitable solvent) with the matrix solution at a 1:1 ratio directly on the MALDI target plate.

  • Analysis: Allow the spot to dry completely before analysis in a MALDI-TOF mass spectrometer in positive ion mode.

Objective: To confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands. A strong, sharp peak around 2100 cm⁻¹ is indicative of the azide stretching vibration.[2][3][4] The disappearance of this peak after a click reaction confirms successful conjugation.[2]

Workflow for Purity Confirmation of this compound

cluster_0 Purity Analysis Workflow start This compound Sample nmr ¹H NMR Spectroscopy start->nmr Structural Verification hplc RP-HPLC start->hplc Purity Assessment ms MALDI-TOF MS start->ms Molecular Weight Confirmation ftir FTIR Spectroscopy start->ftir Functional Group ID pass Purity Confirmed (>95%) nmr->pass fail Further Purification Required nmr->fail hplc->pass hplc->fail ms->pass ms->fail ftir->pass

Caption: Workflow for the comprehensive purity analysis of this compound.

Comparison with Alternative Bioorthogonal Reagents

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used reaction, concerns about the cytotoxicity of the copper catalyst have led to the development of copper-free click chemistry alternatives. The most prominent alternatives include reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions.

FeatureThis compound (for CuAAC)DBCO-PEG Linkers (for SPAAC)TCO-PEG Linkers (for iEDDA)
Reaction Type Copper(I)-catalyzed azide-alkyne cycloadditionStrain-promoted azide-alkyne cycloadditionInverse-electron-demand Diels-Alder
Reaction Partner Terminal AlkyneAzideTetrazine
Catalyst Required Yes (Copper(I))NoNo
Reaction Kinetics Fast (but dependent on catalyst and ligand concentration)Moderate to FastVery Fast (up to 1000 times faster than SPAAC)[5]
Biocompatibility Lower (due to copper cytotoxicity)HighHigh
Stability of Linker Generally stableStable, though DBCO can react with thiols like GSH.[6]TCO can isomerize over time.[5]
Purity Analysis NMR, HPLC, MS, FTIRNMR, HPLC, MSNMR, HPLC, MS
Performance Comparison

Reaction Kinetics: The iEDDA reaction between a trans-cyclooctene (TCO) linker and a tetrazine is exceptionally fast, with second-order rate constants orders of magnitude higher than those for SPAAC between a dibenzocyclooctyne (DBCO) linker and an azide.[5] This rapid kinetics allows for the use of lower concentrations of reagents and can be advantageous for in vivo applications.

Stability: While both DBCO and TCO are effective for copper-free click chemistry, their stability can be a consideration. DBCO has been shown to react with thiols such as glutathione (GSH), which is abundant in the cellular environment.[6] TCO linkers can be prone to isomerization to the less reactive cis-cyclooctene form, which needs to be considered during storage and handling.[5]

Logical Relationship of Bioorthogonal Chemistries

cluster_1 Bioorthogonal Conjugation Strategies bioconjugation Bioconjugation Goal copper_catalyzed Copper-Catalyzed Click Chemistry (CuAAC) bioconjugation->copper_catalyzed copper_free Copper-Free Click Chemistry bioconjugation->copper_free boc_peg_azide This compound copper_catalyzed->boc_peg_azide spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) copper_free->spaac iedda Inverse-Electron-Demand Diels-Alder (iEDDA) copper_free->iedda dbco_peg DBCO-PEG Linkers spaac->dbco_peg tco_peg TCO-PEG Linkers iedda->tco_peg

Caption: Decision tree for selecting a bioorthogonal conjugation strategy.

Conclusion

Confirming the purity of this compound requires a suite of analytical techniques, with ¹H NMR, HPLC, Mass Spectrometry, and FTIR each providing critical information. For applications where copper toxicity is a concern, DBCO and TCO-based linkers offer excellent copper-free alternatives. The choice between these linkers will depend on the specific requirements of the application, with TCO-tetrazine chemistry offering the fastest kinetics, while the stability of the linker and its reactivity with other biological molecules should also be carefully considered. This guide provides the foundational knowledge for researchers to make informed decisions regarding the quality control of their PEG linkers and to select the most appropriate conjugation chemistry for their research needs.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length, with a conceptual focus on a 7-unit PEG such as one derived from Boc-NH-PEG7-azide, influences PROTAC efficacy, supported by experimental data and detailed methodologies.

The length of the PEG linker is not a trivial parameter; it is a key determinant of the potency and effectiveness of a PROTAC. The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length ensures the proper orientation and proximity of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation.[1] Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers can lead to non-productive complexes where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][] Therefore, the optimization of linker length is a critical step in the development of a potent PROTAC.[1][4]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[5] What proves effective for one system may be suboptimal for another, underscoring the necessity of empirical evaluation. Below is a summary of data from various studies that systematically investigated the impact of linker length on PROTAC performance.

Target ProteinE3 LigaseLinker Type & Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHLPEG, 9 atoms140,000-[5]
PEG, 16 atoms26,000-[5]
PEG, >16 atoms>200,000-[5]
TANK-binding kinase 1 (TBK1) VHLAlkyl/Ether, < 12 atomsNo degradation-[5][6]
Alkyl/Ether, 21 atoms396[5][6]
Alkyl/Ether, 29 atoms29276[5][6]
Bromodomain-containing protein 4 (BRD4) CRBNPEG, 0 units< 500-[5]
PEG, 1-2 units> 5,000-[5]
PEG, 4-5 units< 500-[5]

Note: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable with a given PROTAC.

From the data, it is evident that a "sweet spot" for linker length often exists. For ERα, a 16-atom linker was significantly more potent than a 9-atom linker, while longer linkers led to a sharp decrease in activity.[5] In the case of TBK1, linkers shorter than 12 atoms were inactive, with a 21-atom linker demonstrating the highest potency.[5][6] Interestingly, for BRD4 degradation mediated by CRBN, both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) were not, highlighting a non-linear relationship between linker length and efficacy.[5]

A PEG7 linker, such as that derived from this compound, would have a length of approximately 21 atoms (7 * 3 atoms per PEG unit). Based on the data for TBK1, a 21-atom linker was found to be optimal, suggesting that a PEG7 linker could be a favorable starting point for PROTACs targeting certain proteins. However, the BRD4 data indicates that this is not a universal rule, and the optimal length must be determined empirically for each target and E3 ligase pair.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Synthesize PROTACs with varying PEG linker lengths cell_culture Culture target cells start->cell_culture treatment Treat cells with different PROTAC concentrations cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse cells and collect protein incubation->lysis quantification Quantify protein levels (e.g., Western Blot, HTRF) lysis->quantification analysis Data Analysis: Calculate DC50 and Dmax quantification->analysis end End: Identify optimal linker length analysis->end

References

A Head-to-Head Comparison of CuAAC and SPAAC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and drug development, the ability to specifically label and track proteins within complex biological systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerging as two of the most prominent "click chemistry" reactions for creating stable covalent linkages.[1] This guide offers an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their protein labeling needs.

Both CuAAC and SPAAC are centered on the formation of a stable triazole ring from an azide and an alkyne. However, their fundamental mechanisms differ significantly, leading to distinct advantages and limitations, particularly in the context of live-cell and in vivo studies.[1]

Mechanism of Action

CuAAC (Click Chemistry): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1][2] The copper catalyst coordinates to both components, lowering the activation energy and ensuring the specific formation of the 1,4-disubstituted triazole isomer. This reaction is known for its high efficiency and rapid kinetics.[2][3]

Figure 1. Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC (Copper-Free Click Chemistry): As a catalyst-free alternative, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide.[1][4] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic copper catalyst. This makes SPAAC exceptionally well-suited for applications in living systems.[4]

Figure 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[5]
Second-Order Rate Constant Very Fast (10 to 104 M⁻¹s⁻¹)[3]Fast, but generally slower than CuAAC. Highly dependent on the cyclooctyne used (e.g., DBCO, BCN). Rates are typically in the range of 10-3 to 1 M⁻¹s⁻¹.[3][5][6]
Biocompatibility Limited for in vivo use due to the cytotoxicity of the copper catalyst.[5] Requires specialized ligands (e.g., THPTA, BTTAA) and reducing agents to mitigate toxicity and prevent oxidative damage.[7][8][9]Excellent biocompatibility due to the absence of a catalyst, making it ideal for live-cell imaging and in vivo applications.[4][5]
Specificity & Side Reactions Highly specific for azides and terminal alkynes.[2] Some non-specific protein labeling can occur in a copper(I)-dependent manner.[10]Highly specific, though some cyclooctynes can react with free thiols (e.g., cysteine residues) in a slower, azide-independent side reaction.[10][11]
Reagent Size Reagents (terminal alkynes) are small and minimally perturbative.[3]Reagents (cyclooctynes) are bulkier, which can sometimes lead to steric hindrance or increased hydrophobicity.[3]
Typical Application In vitro conjugations, fixed-cell labeling, proteomics from cell lysates, surface labeling of live cells for short durations.[11][12][13][14]Live-cell labeling, in vivo imaging, and tracking of biomolecules in living organisms.[4][15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein labeling.

General Experimental Workflow

The overall workflow for both methods involves similar steps for introducing the bioorthogonal handle, performing the click reaction, and analyzing the results.

Experimental_Workflow cluster_prep Step 1: Bioorthogonal Handle Incorporation cluster_reaction Step 2: Click Reaction cluster_analysis Step 3: Analysis a Metabolic Labeling (e.g., AHA, Ac4GlcNAz) d Add Azide or Alkyne Probe a->d b Site-Specific Incorporation (e.g., Genetic Code Expansion) b->d c Chemical Modification (e.g., NHS-Ester Azide) c->d e CuAAC: Add Cu(I) source, Ligand, & Reducing Agent SPAAC: Add Strained Cyclooctyne d->e f Purification (if applicable) e->f g SDS-PAGE / Western Blot f->g h Fluorescence Microscopy f->h i Mass Spectrometry f->i

Figure 3. General experimental workflow for protein labeling via click chemistry.

Protocol 1: CuAAC Labeling of Purified Azide-Modified Protein in vitro

This protocol is adapted for labeling a protein that has been modified to contain an azide group.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized probe (e.g., a fluorescent alkyne) in a compatible solvent like DMSO.

    • Prepare stock solutions of Copper(II) Sulfate (CuSO₄), a copper ligand (e.g., THPTA or BTTAA), and a reducing agent (e.g., sodium ascorbate). The sodium ascorbate solution should be prepared fresh.[8][17]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-10 mg/mL) in a suitable buffer (pH 7.0-8.0).[17]

    • Add the alkyne probe to the protein solution (a 10-50 molar excess is common).[17]

    • Add the copper ligand to a final concentration of 100-500 µM.[17]

    • Add CuSO₄ to a final concentration of 50-250 µM.[17]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[17]

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours.[17]

  • Purification:

    • Quench the reaction with EDTA (final concentration ~20 mM).[13]

    • Remove excess reagents and catalyst using size-exclusion chromatography, dialysis, or spin filtration.[17]

  • Analysis:

    • Analyze the labeled protein via SDS-PAGE (for fluorescent probes) or mass spectrometry to confirm labeling efficiency.[17]

Protocol 2: SPAAC Labeling of Cell-Surface Proteins in Live Cells

This protocol describes labeling a cell-surface protein of interest (POI) where a non-canonical amino acid containing a cyclooctyne has been incorporated via genetic code expansion.[15][16][18]

  • Cell Culture and Transfection:

    • Culture mammalian cells to the desired confluency.

    • Co-transfect the cells with a plasmid encoding the POI containing a specific mutation (e.g., an amber stop codon) at the desired labeling site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.[15][16]

    • Supplement the growth medium with the non-canonical amino acid bearing the strained alkyne.

  • Labeling Reaction:

    • After allowing time for protein expression (typically 24-48 hours), wash the cells gently with pre-warmed PBS or growth medium to remove unincorporated amino acids.

    • Add the azide-containing probe (e.g., a fluorescent dye-azide conjugate) directly to the cell growth medium at a final concentration typically in the low micromolar range.

    • Incubate the cells under normal growth conditions (37°C, 5% CO₂) for a period ranging from a few minutes to an hour.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells several times with fresh, pre-warmed medium or PBS to remove the unreacted probe.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

The decision between CuAAC and SPAAC depends heavily on the experimental context.[1] For in vitro applications where high reaction speed is critical and the presence of a catalyst is manageable, CuAAC remains a powerful and efficient choice.[11][12] However, for the majority of live-cell and in vivo studies, the superior biocompatibility and catalyst-free nature of SPAAC make it the undisputed method of choice, despite its generally slower kinetics.[1][4] Advances in the design of both copper ligands for CuAAC and more reactive cyclooctynes for SPAAC continue to expand the capabilities and applications of these indispensable bioorthogonal tools.[6][19]

References

A Comparative Guide to Bifunctional Linkers: Alternatives to Boc-NH-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a bifunctional linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. Boc-NH-PEG7-azide has been a widely utilized reagent, offering a protected amine for selective reaction and an azide handle for bioorthogonal "click" chemistry. However, the expanding repertoire of bioconjugation techniques has introduced a variety of alternative linkers, each with distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your research needs.

I. Overview of Bifunctional Linker Alternatives

The primary alternatives to this compound can be categorized based on the reactivity of their functional groups and the nature of the spacer arm. Key differentiating features include the amine-reactive group, the bioorthogonal handle, and the length and composition of the spacer.

Amine-Reactive Groups:

  • N-hydroxysuccinimide (NHS) esters: Offer a direct and efficient method for reacting with primary amines at physiological to slightly alkaline pH, eliminating the need for a deprotection step.[][2]

  • Tetrafluorophenyl (TFP) esters: Similar to NHS esters, TFP esters provide a highly reactive group for amine acylation.[3]

Bioorthogonal Moieties:

  • Strained Alkynes (e.g., DBCO, BCN): Enable copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is advantageous for in vivo applications due to the cytotoxicity of copper catalysts used in traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6]

  • Tetrazines: React rapidly with strained alkenes (e.g., trans-cyclooctene, TCO) via an inverse-electron-demand Diels-Alder reaction, offering another avenue for copper-free click chemistry.

Spacer Arms:

  • Polyethylene Glycol (PEG) of Varying Lengths: The length of the PEG chain significantly impacts the solubility, stability, and pharmacokinetic properties of the conjugate. Shorter PEGs (e.g., PEG2-PEG4) are suitable for applications requiring compact structures, while longer PEGs (e.g., PEG12-PEG24) can enhance solubility and prolong circulation half-life.[7][8][9][10]

  • Non-PEG Spacers (e.g., Polysarcosine, Polypeptides): These alternatives address potential concerns associated with PEG, such as immunogenicity and non-biodegradability, while offering similar benefits in terms of solubility and stability.[11][12][13][14][15]

II. Quantitative Performance Comparison

The selection of a bifunctional linker should be guided by quantitative data that compares their performance in key applications, such as antibody-drug conjugate (ADC) development. The following tables summarize critical parameters for different linker types.

Table 1: Physicochemical and Reactivity Properties of Bifunctional Linkers
Linker TypeAmine-Reactive GroupBioorthogonal GroupKey AdvantagesKey Disadvantages
Boc-NH-PEG-Azide Boc-protected AmineAzide (for CuAAC)Controlled reaction sequenceRequires deprotection step; CuAAC not ideal for in vivo
NHS-PEG-Azide NHS EsterAzide (for CuAAC)Direct amine reactivity, no deprotection needed[][2]CuAAC not ideal for in vivo
DBCO-PEG-NHS Ester NHS EsterDBCO (for SPAAC)Copper-free click chemistry, suitable for in vivo applications[4][5][6]Bulky DBCO group may affect solubility and pharmacokinetics
Polysarcosine (PSar)-based VariousVariousNon-immunogenic, biodegradable, can improve pharmacokinetics[11][12][13][14][15]Less commercially available options compared to PEG
Polypeptide-based VariousVariousBiodegradable, tunable properties[11]Potential for enzymatic degradation
Table 2: Impact of PEG Linker Length on ADC Performance
PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyPlasma Half-lifeReference
Short (e.g., PEG2-PEG4)Generally higher potency (lower IC50)May be limited by rapid clearanceShorter[7]
Medium (e.g., PEG7-PEG8)Moderate potencyBalanced performanceModerate[16]
Long (e.g., PEG12-PEG24)May have slightly lower potencyCan be improved due to better pharmacokineticsLonger[7][8]

Note: The data presented are generalized trends from multiple studies and the optimal linker length is highly dependent on the specific antibody, payload, and tumor model.

Table 3: Comparison of CuAAC and SPAAC for Bioconjugation
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Potential cytotoxicity due to copper, limiting in vivo useHighly biocompatible, suitable for live-cell and in vivo studies[4][5]
Reaction Kinetics Generally very fast (second-order rate constants ~10^4 - 10^5 M⁻¹s⁻¹)[6]Dependent on the strained alkyne, can be very rapid (second-order rate constants up to ~1 M⁻¹s⁻¹)[4][6]
Side Reactions Copper can catalyze the formation of reactive oxygen speciesSome strained alkynes may react with thiols[5]
Cost Reagents are generally less expensiveStrained alkynes can be more expensive

III. Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and logical relationships in the context of using bifunctional linkers for bioconjugation.

G General Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification & Characterization Antibody Monoclonal Antibody Modified_Ab Linker-Modified Antibody Antibody->Modified_Ab Amine Reaction Linker Bifunctional Linker (e.g., NHS-PEG-Azide) Linker->Modified_Ab ADC Antibody-Drug Conjugate Modified_Ab->ADC Click Chemistry Payload Azide-Reactive Payload (e.g., Alkyne-Drug) Payload->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization G Decision Tree for Linker Selection Start Start: Linker Selection InVivo In Vivo Application? Start->InVivo SPAAC Use SPAAC Linker (e.g., DBCO-PEG-NHS) InVivo->SPAAC Yes CuAAC CuAAC Linker is an Option (e.g., NHS-PEG-Azide) InVivo->CuAAC No Solubility Hydrophobic Payload? LongPEG Consider Long PEG or Non-PEG Linker Solubility->LongPEG Yes ShortPEG Short/Medium PEG Linker May Suffice Solubility->ShortPEG No Deprotection Sequential Reaction Needed? Boc Use Boc-Protected Linker Deprotection->Boc Yes NHS Direct Reactive Linker (e.g., NHS Ester) Deprotection->NHS No SPAAC->Solubility CuAAC->Solubility LongPEG->Deprotection ShortPEG->Deprotection

References

A Researcher's Guide to In Vitro ADC Linker Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. An ideal linker must remain steadfast in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleave to release its cytotoxic cargo within the target tumor cell. This guide provides an objective comparison of the in vitro stability of various ADC linkers, supported by experimental data and detailed methodologies, to inform rational drug design.

The choice of linker technology— broadly categorized as cleavable and non-cleavable—profoundly influences an ADC's performance, including its pharmacokinetics, efficacy, and safety profile.[1][2] Cleavable linkers are designed to be selectively broken by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or a high concentration of reducing agents.[3][4] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[4] This fundamental difference in release mechanism dictates the stability profile of the ADC.

Comparative In Vitro Stability of ADC Linkers

The following table summarizes quantitative data on the in vitro stability of various ADC linkers in plasma, a key indicator of their stability in systemic circulation. The half-life (t½) represents the time it takes for half of the ADC to be deconjugated.

Linker TypeSpecific Linker ExampleMatrixHalf-life (t½)Reference
Cleavable Linkers
pH-SensitiveSilyl ether-basedHuman Plasma> 7 days[5][6]
Phenylketone-derived hydrazoneHuman and Mouse Plasma~2 days[5]
CarbonateHuman Plasma~36 hours[5]
Enzyme-Cleavableβ-Glucuronide-MMAFRat Plasma~81 days (extrapolated)[7]
Sulfatase-cleavableMouse Plasma> 7 days[5]
Val-Cit Dipeptide (cAC10-MMAE)Cynomolgus Monkey Plasma~9.6 days (230 hours)[3]
Val-Cit DipeptideMouse PlasmaUnstable (<1 hour)[5]
Val-Ala DipeptideMouse PlasmaUnstable (<1 hour)[5]
Triglycyl peptide (CX)Mouse PlasmaHighly stable[5]
Non-Cleavable Linkers
ThioetherMaleamic acid-basedHuman SerumCompletely stable over 7 days[8]
Maleimide-basedHuman SerumSignificant degradation[8]
Phenyloxadiazole sulfoneHuman PlasmaImproved stability over maleimide[9]

Key Experimental Protocols for Assessing In Vitro Linker Stability

Accurate assessment of ADC linker stability is paramount for preclinical development. The following are detailed protocols for two of the most common in vitro assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from various species to determine the rate of premature drug deconjugation.

Protocol:

  • Preparation: Prepare stock solutions of the ADC to be tested. Obtain plasma (e.g., human, mouse, rat) and thaw at 37°C.

  • Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation, often by freezing at -80°C.

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. Two primary methods are used for quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[10][11] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[12]

In Vitro Lysosomal Stability Assay

This assay assesses the efficiency of payload release from the ADC within the lysosomal environment, simulating the intracellular trafficking fate of the ADC.

Protocol:

  • Preparation: Prepare the ADC and isolated lysosomes (e.g., from rat liver or human liver S9 fractions).[13][14][15]

  • Incubation: Incubate the ADC with the lysosomal fraction at a specific concentration (e.g., 0.05 mg/mL) at 37°C.[13][14] A catabolic buffer and cofactors like NADPH may be added to ensure metabolic activity.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction, for example, by heat inactivation (e.g., 95°C for 5 minutes).[14]

  • Sample Preparation: Remove proteins from the samples, for instance, by solvent precipitation.[14]

  • Analysis: Analyze the samples using LC-MS to identify and quantify the released payload and any metabolites.[13][14]

Visualizing ADC Stability Assessment and Linker Cleavage

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

ADC_Action_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_plasma Plasma Stability Assay cluster_lysosome Lysosomal Stability Assay P_Start Incubate ADC in Plasma (37°C) P_Time Collect Aliquots at Time Points P_Start->P_Time P_Analyze Analyze via ELISA or LC-MS P_Time->P_Analyze P_Result Quantify Intact ADC & Released Payload P_Analyze->P_Result L_Start Incubate ADC with Lysosomal Fraction (37°C) L_Time Collect Aliquots at Time Points L_Start->L_Time L_Analyze Analyze via LC-MS L_Time->L_Analyze L_Result Quantify Released Payload L_Analyze->L_Result

Caption: Experimental workflows for assessing ADC linker stability.

Linker_Cleavage cluster_cleavage Cleavage Triggers ADC Antibody Linker Payload Enzymes Enzymes (e.g., Cathepsins) ADC:linker->Enzymes pH Low pH (Endosome/Lysosome) ADC:linker->pH Redox High Glutathione (Intracellular) ADC:linker->Redox Released Antibody Free Payload Enzymes->Released pH->Released Redox->Released

Caption: Common cleavage mechanisms for cleavable ADC linkers.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry and Alternative Methods for Analyzing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring the safety and efficacy of biotherapeutics. This guide provides an objective comparison of mass spectrometry-based approaches with key alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's hydrodynamic size, prolonging its circulation half-life and reducing immunogenicity. However, the inherent polydispersity of PEG polymers and the potential for multiple PEGylation sites on a protein introduce significant heterogeneity, making comprehensive characterization a formidable analytical challenge.[1] This guide delves into the nuances of various analytical techniques, offering a comparative overview to assist researchers in selecting the most appropriate methods for their specific needs.

At a Glance: Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing PEGylated proteins depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, or the overall size and aggregation state of the molecule. The following tables summarize the key performance metrics of mass spectrometry and its alternatives.

Table 1: Quantitative Performance Comparison of Mass Spectrometry Techniques

ParameterTop-Down Mass Spectrometry (e.g., ESI-Q-TOF, Orbitrap)Bottom-Up Mass Spectrometry (e.g., LC-MS/MS)MALDI-TOF MS
Primary Information Intact mass of PEGylated protein, degree of PEGylation, major isoformsPEGylation site identification, sequence confirmationAverage molecular weight, degree of PEGylation, distribution of PEGylated species
Mass Accuracy High (< 5 ppm)High for peptides (< 5 ppm)Moderate (50-100 ppm)
Resolution High (>100,000)High for peptidesModerate
Sensitivity Low to moderate (pmol to fmol)High (fmol to amol)High (fmol)
Throughput ModerateHighHigh
Key Advantage Provides information on the entire protein conjugatePrecisely pinpoints PEG attachment sitesRapid analysis of average PEGylation and distribution
Key Limitation Challenges with very large or heterogeneous proteins, complex spectraLoss of information on the intact protein and co-occurrence of modificationsLimited fragmentation capabilities for site identification

Table 2: Quantitative Performance Comparison of Alternative Analytical Techniques

ParameterSize-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Dynamic Light Scattering (DLS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Absolute molecular weight, hydrodynamic radius (Rh), oligomeric stateHydrodynamic radius (Rh), size distribution, aggregation onsetDegree of PEGylation, structural integrity, PEG conformation
Precision High for Mw and RhModerate for RhHigh for degree of PEGylation
Accuracy High for MwModerate for Rh (intensity-weighted average)High for degree of PEGylation
Sensitivity µg rangeµg to mg rangemg range
Throughput ModerateHighLow to moderate
Key Advantage Provides absolute molecular weight without the need for column calibrationRapid, non-invasive assessment of size and aggregationProvides detailed structural information and accurate quantification of PEGylation
Key Limitation Requires careful optimization of chromatographic conditionsSensitive to contaminants and provides an intensity-weighted average sizeLower sensitivity and more complex data acquisition and analysis

Mass Spectrometry Approaches: A Deeper Dive

Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of PEGylated proteins, offering unparalleled specificity and sensitivity.[2] Two primary strategies are employed: top-down and bottom-up proteomics.

Top-Down Mass Spectrometry

In the top-down approach, intact PEGylated proteins are introduced into the mass spectrometer. This method provides a global snapshot of the molecule, allowing for the direct determination of the molecular weight of different PEGylated species and the distribution of the degree of PEGylation. High-resolution mass analyzers like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) are crucial for resolving the complex isotopic patterns of these large and heterogeneous molecules.

Top_Down_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein Sample Desalting Buffer Exchange / Desalting Sample->Desalting ESI Electrospray Ionization (ESI) Desalting->ESI MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, FT-ICR) ESI->MassAnalyzer Fragmentation Tandem MS (CID, ETD) (Optional for fragmentation) MassAnalyzer->Fragmentation Deconvolution Deconvolution of Mass Spectrum MassAnalyzer->Deconvolution Fragmentation->Deconvolution Analysis Determine Intact Mass, Degree of PEGylation, and Isoform Distribution Deconvolution->Analysis

Top-Down Mass Spectrometry Workflow
Bottom-Up Mass Spectrometry

The bottom-up approach involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis. While this method sacrifices information about the intact protein, it is exceptionally powerful for pinpointing the exact sites of PEGylation. By comparing the peptide maps of the PEGylated and non-PEGylated protein, researchers can identify the specific amino acid residues that have been modified.

Bottom_Up_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein Sample Reduction Reduction & Alkylation Sample->Reduction Digestion Enzymatic Digestion (e.g., Trypsin) Reduction->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS1 MS Scan (Precursor Ions) LC->MS1 MS2 Tandem MS (Fragment Ions) MS1->MS2 DatabaseSearch Database Search & Peptide Identification MS2->DatabaseSearch SiteLocalization PEGylation Site Localization DatabaseSearch->SiteLocalization

Bottom-Up Mass Spectrometry Workflow

Alternative Analytical Techniques

While mass spectrometry provides detailed molecular information, other techniques offer valuable insights into the bulk properties and solution behavior of PEGylated proteins.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC separates molecules based on their hydrodynamic size. When coupled with a MALS detector, it becomes a powerful tool for determining the absolute molar mass of the eluting species, independent of their elution volume.[3] This is particularly advantageous for PEGylated proteins, as their hydrodynamic properties can differ significantly from those of standard protein markers.[3] SEC-MALS can accurately measure the molecular weight of the conjugate, assess the degree of PEGylation, and quantify aggregates.

SEC_MALS_Workflow cluster_separation Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample PEGylated Protein Sample SEC Size-Exclusion Chromatography (SEC) Sample->SEC UV UV Detector SEC->UV MALS Multi-Angle Light Scattering (MALS) Detector SEC->MALS RI Refractive Index (RI) Detector SEC->RI Analysis Determine Absolute Molar Mass, Hydrodynamic Radius, and Oligomeric State UV->Analysis MALS->Analysis RI->Analysis

SEC-MALS Analytical Workflow
Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined. DLS is particularly useful for rapid screening of the overall size distribution of a PEGylated protein sample and for detecting the presence of aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the degree of PEGylation with high accuracy and precision.[4][5] By integrating the signals from the PEG methylene groups and specific, well-resolved protein resonances, a quantitative measure of the average number of PEG chains per protein molecule can be obtained.[4] NMR can also provide insights into the structural integrity of the protein upon PEGylation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the key techniques discussed.

Top-Down Mass Spectrometry Protocol
  • Sample Preparation:

    • Start with a purified PEGylated protein sample at a concentration of approximately 1 mg/mL.

    • Perform buffer exchange into a volatile buffer, such as 10 mM ammonium acetate, using a desalting column or centrifugal filter with an appropriate molecular weight cutoff.[6]

    • For direct infusion, dilute the sample to 1-10 µM in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The addition of a small amount of a charge-reducing agent like triethylamine (TEA) can simplify the resulting mass spectrum.[1]

  • Mass Spectrometry Analysis:

    • Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in the positive ion mode over an appropriate m/z range to encompass the expected charge state distribution of the PEGylated protein.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve stable ion generation and optimal signal intensity.

  • Data Analysis:

    • Process the raw data using deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum.

    • Identify the peaks corresponding to the un-PEGylated protein and the various PEGylated forms.

    • Calculate the average degree of PEGylation and the distribution of PEGylated species based on the mass differences and relative intensities of the peaks.

Bottom-Up Mass Spectrometry Protocol
  • Sample Preparation:

    • Denature the PEGylated protein (approximately 50 µg) in a buffer containing a denaturant (e.g., 8 M urea or 0.1% RapiGest SF).

    • Reduce the disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.

    • Alkylate the free cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

    • Dilute the sample to reduce the denaturant concentration and add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37 °C.

    • Quench the digestion with formic acid.

    • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most intense precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Specify the PEGylation as a variable modification on potential attachment sites (e.g., lysine, N-terminus).

    • Manually validate the identified PEGylated peptides to confirm the site of modification.

SEC-MALS Protocol
  • System Setup:

    • Equilibrate the SEC column and MALS, UV, and RI detectors with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).

    • Perform a detector calibration according to the manufacturer's instructions.

  • Sample Analysis:

    • Inject an appropriate amount of the PEGylated protein sample (typically 50-100 µg) onto the SEC column.

    • Monitor the elution profile using the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the manufacturer's software to analyze the data from the three detectors.

    • Determine the absolute molar mass, hydrodynamic radius, and polydispersity for each eluting peak.

    • Quantify the relative amounts of monomer, aggregate, and other species.

NMR Spectroscopy Protocol for Degree of PEGylation
  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove water.

    • Dissolve the lyophilized sample in a known volume of deuterium oxide (D2O).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilylpropanoic acid - TMSP).

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (1H) NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of the characteristic PEG methylene proton signal (around 3.6 ppm) and a well-resolved, non-exchangeable proton signal from the protein.

    • Calculate the molar ratio of PEG to protein using the integral values, the number of protons contributing to each signal, and the known concentration of the protein.

    • The resulting value represents the average degree of PEGylation.[4][5]

Conclusion

The comprehensive characterization of PEGylated proteins necessitates a multi-faceted analytical approach. While mass spectrometry, particularly high-resolution top-down and bottom-up methods, provides unparalleled detail on the molecular composition and modification sites, alternative techniques like SEC-MALS, DLS, and NMR offer crucial information on the bulk properties, size, and structural integrity of these complex biotherapeutics. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can gain a holistic understanding of their PEGylated protein products, ultimately ensuring their quality, safety, and efficacy.

References

A Comparative Guide to Boc-NH-PEG7-azide and Fmoc-Protected PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is paramount in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics. The choice between different protecting group strategies for polyethylene glycol (PEG) linkers can significantly impact synthesis feasibility, yield, and purity of the final conjugate. This guide provides an objective comparison between Boc-NH-PEG7-azide, a popular acid-labile linker, and the widely used base-labile Fmoc-protected PEG linkers.

Introduction to PEG Linkers and Protecting Group Strategies

Polyethylene glycol (PEG) linkers are extensively used in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2][3] These linkers often possess reactive functional groups at their termini to facilitate covalent attachment to other molecules. To prevent unwanted side reactions during synthesis, one or more of these functional groups are temporarily blocked with a protecting group.

The two most common protecting groups for amines in this context are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[][5] The fundamental difference between them lies in their cleavage chemistry:

  • Boc (tert-butoxycarbonyl): This group is acid-labile and is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).[6][7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is removed under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[8][9]

This difference in cleavage conditions is the basis for "orthogonal" protection strategies, where one type of protecting group can be selectively removed without affecting the other, allowing for complex, multi-step synthetic routes.[5][10]

Comparative Analysis: this compound vs. Fmoc-Protected PEG Linkers

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal azide group. The azide is a versatile functional group for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12] Fmoc-protected PEG linkers are a broader class of reagents that have an Fmoc-protected amine at one end and a variety of functional groups at the other, such as a carboxylic acid, NHS ester, or alkyne.[13][14]

The following table summarizes the key properties and performance characteristics of these two types of linkers.

FeatureThis compoundFmoc-Protected PEG Linkers
Protecting Group Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Acid-labile (e.g., TFA, HCl)[7][15]Base-labile (e.g., 20% piperidine in DMF)[8][9]
Cleavage Mildness Generally harsher due to strong acid requirement.Generally milder.[8]
Orthogonality Orthogonal to base-labile protecting groups (e.g., Fmoc).[10]Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).[5]
Stability Stable to basic and nucleophilic conditions.[10]Stable to acidic conditions.[8]
Primary Applications PROTAC synthesis, click chemistry conjugations.[11][16]Solid-Phase Peptide Synthesis (SPPS), general bioconjugation.[13][17]
Compatibility Compatible with base-sensitive moieties.Compatible with acid-sensitive moieties (e.g., certain side-chain protecting groups in peptides).[]
Terminal Functional Group Azide (for click chemistry)[11]Varied (e.g., -COOH, -NHS, -Alkyne, -Maleimide)[13][14]

Key Considerations for Selection

Advantages of this compound:

  • Click Chemistry Ready: The presence of the azide group makes it ideal for highly efficient and specific "click" reactions.[11][18]

  • Stability in Basic Conditions: The Boc group is robust under the basic conditions often used for Fmoc deprotection, making it suitable for sequential syntheses.[10]

  • Hydrophobic Peptides: In some cases, the Boc strategy can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[6]

Advantages of Fmoc-Protected PEG Linkers:

  • Mild Deprotection: The use of a weak base for deprotection is compatible with a wider range of sensitive biomolecules.[8]

  • Versatility: This class of linkers is available with a wide array of terminal functional groups, offering greater flexibility in conjugation chemistry.[13][14]

  • Automation-Friendly: The Fmoc strategy is the cornerstone of modern automated Solid-Phase Peptide Synthesis (SPPS) due to its mild reaction conditions.[5]

  • Orthogonality with Acid-Labile Groups: Fmoc protection is essential when working with peptides that have acid-labile side-chain protecting groups (like t-butyl ethers or esters).[]

Experimental Protocols

The following are representative protocols for the deprotection and subsequent conjugation of this compound and a generic Fmoc-protected PEG linker.

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 100 mg of linker).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected NH2-PEG7-azide.

Protocol 2: Deprotection of Fmoc-NH-PEG-Linker

Objective: To remove the Fmoc protecting group to yield the free amine.

Materials:

  • Fmoc-protected PEG linker

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Fmoc-protected PEG linker in the 20% piperidine/DMF solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with DMF twice to remove residual piperidine.

  • Precipitate the deprotected linker by adding cold diethyl ether.

  • Centrifuge or filter to collect the product, which can be further purified by chromatography if necessary.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using NH2-PEG7-azide

Objective: To conjugate the deprotected NH2-PEG7-azide to an alkyne-containing molecule.

Materials:

  • Deprotected NH2-PEG7-azide

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • Dissolve the NH2-PEG7-azide and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate.

  • In another vial, prepare a solution of CuSO4.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by LC-MS.

  • Once complete, the product can be purified using standard techniques such as HPLC or column chromatography.

Visualizing the Workflow

The choice between Boc and Fmoc strategies dictates the overall synthetic workflow. The following diagram illustrates the divergent deprotection pathways.

G cluster_0 Boc-Protected Linker Workflow cluster_1 Fmoc-Protected Linker Workflow Boc_Linker Boc-NH-PEG-X Acid Strong Acid (TFA) Boc_Linker->Acid Deprotection Boc_Deprotected H2N-PEG-X Acid->Boc_Deprotected Conjugation_Boc Molecule A-NH-PEG-X Boc_Deprotected->Conjugation_Boc Conjugation to Molecule A Fmoc_Linker Fmoc-NH-PEG-Y Base Base (Piperidine) Fmoc_Linker->Base Deprotection Fmoc_Deprotected H2N-PEG-Y Base->Fmoc_Deprotected Conjugation_Fmoc Molecule B-NH-PEG-Y Fmoc_Deprotected->Conjugation_Fmoc Conjugation to Molecule B

Caption: Comparative workflow for Boc and Fmoc deprotection.

The principle of orthogonal protection is critical in multi-step syntheses. For instance, a molecule could be constructed using both Boc and Fmoc protecting groups, allowing for selective deprotection and modification at different stages of the synthesis.

G cluster_0 Pathway 1 cluster_1 Pathway 2 Start Core Scaffold with Boc-Amine and Fmoc-Amine Base 1. Add Base (e.g., Piperidine) Start->Base Fmoc_Removed Fmoc group removed Base->Fmoc_Removed Conjugate_A 2. Conjugate Molecule A Fmoc_Removed->Conjugate_A Intermediate_1 Intermediate with Boc-Amine and Molecule A Conjugate_A->Intermediate_1 Acid 3. Add Acid (e.g., TFA) Intermediate_1->Acid Boc_Removed Boc group removed Acid->Boc_Removed Conjugate_B 4. Conjugate Molecule B Boc_Removed->Conjugate_B Final_Product Final Product with Molecule A and Molecule B Conjugate_B->Final_Product

Caption: Orthogonal deprotection and conjugation strategy.

Conclusion

The decision between using this compound and an Fmoc-protected PEG linker is dictated by the overall synthetic strategy, the chemical nature of the molecules to be conjugated, and the desired final architecture.

  • This compound is an excellent choice for its stability and direct utility in click chemistry applications, particularly when the synthetic route involves base-labile components.

  • Fmoc-protected PEG linkers offer greater versatility in terms of available terminal functional groups and are the standard for syntheses involving acid-sensitive moieties, benefiting from milder deprotection conditions.

A thorough understanding of the principles of these two orthogonal protection strategies is essential for the successful design and execution of complex bioconjugation and drug development projects.

References

The Decisive Advantage of Precision: A Comparative Guide to Discrete vs. Polydisperse PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical determinant of a therapeutic's success. While both discrete and polydisperse PEG linkers are utilized to enhance the stability, solubility, and pharmacokinetic profiles of bioconjugates, a growing body of evidence underscores the significant advantages of using precisely defined, discrete PEG linkers. This guide provides an objective comparison, supported by experimental data, to illuminate the superior control and performance offered by discrete PEG linkers.

The fundamental difference between discrete and polydisperse PEG linkers lies in their chemical composition. Discrete PEGs are single molecular entities with a precisely defined number of ethylene glycol units, resulting in a specific, uniform molecular weight.[1][2] In stark contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a distribution of chain lengths and, consequently, a range of molecular weights.[2][3] This seemingly subtle distinction has profound implications for the final bioconjugate's homogeneity, reproducibility, and clinical performance.

Key Advantages of Discrete PEG Linkers: A Qualitative Overview

The use of discrete PEG linkers offers several distinct advantages over their polydisperse counterparts, primarily stemming from the homogeneity they impart to the final bioconjugate.

  • Enhanced Homogeneity and Purity: Bioconjugates synthesized with discrete PEG linkers exhibit a uniform molecular weight, leading to a more homogeneous final product.[4] This simplifies characterization and purification processes, a significant challenge with the complex mixture of species generated using polydisperse PEGs.[3]

  • Improved Reproducibility: The defined structure of discrete PEG linkers ensures greater batch-to-batch consistency in the manufacturing of bioconjugates.[1] This is a critical factor for regulatory approval and ensuring consistent clinical outcomes. The heterogeneity of polydisperse PEGs, on the other hand, can lead to variability between production lots.[3]

  • Precise Control over Pharmacokinetics: The pharmacokinetic profile of a bioconjugate is heavily influenced by its hydrodynamic volume.[3] Discrete PEG linkers allow for the fine-tuning of this parameter, enabling precise control over circulation half-life and clearance rates.[5] With polydisperse PEGs, the mixture of different chain lengths results in a less predictable and less controllable pharmacokinetic profile.[5]

  • Reduced Immunogenicity: While PEGylation, in general, is known to reduce the immunogenicity of therapeutic proteins, the heterogeneity of polydisperse PEGs can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies.[3][6] The uniform structure of discrete PEGs is believed to mitigate this risk.[1]

  • Optimized Drug-to-Antibody Ratio (DAR) in ADCs: In the context of antibody-drug conjugates (ADCs), the use of hydrophilic discrete PEG linkers can help to solubilize hydrophobic drug payloads, allowing for a higher and more consistent DAR without inducing aggregation.[7][8] This can lead to a more potent therapeutic with a wider therapeutic window.

Structural Differences and Their Impact on ADC Homogeneity

The structural disparity between discrete and polydisperse PEG linkers directly translates to the homogeneity of the resulting ADC population.

G Structural Comparison of PEG Linkers cluster_0 Discrete PEG Linker cluster_1 Polydisperse PEG Linker d_antibody Antibody d_linker O-(CH₂CH₂)n-O d_antibody->d_linker d_drug Drug d_linker->d_drug p_antibody Antibody p_linker1 O-(CH₂CH₂)n-O p_antibody->p_linker1 p_linker2 O-(CH₂CH₂)m-O p_antibody->p_linker2 p_linker3 O-(CH₂CH₂)x-O p_antibody->p_linker3 p_drug1 Drug p_linker1->p_drug1 p_drug2 Drug p_linker2->p_drug2 p_drug3 Drug p_linker3->p_drug3 note n ≠ m ≠ x

Caption: Structural difference between discrete and polydisperse PEG linkers.

The use of discrete PEG linkers results in a homogeneous population of ADCs, each with the same molecular weight and structure. Conversely, polydisperse PEG linkers yield a heterogeneous mixture of ADCs with varying PEG chain lengths, leading to a broader molecular weight distribution and a less defined final product.

G Impact of PEG Linker Type on ADC Homogeneity cluster_0 Discrete PEG Linker cluster_1 Polydisperse PEG Linker d_adc Homogeneous ADC Population (Single Molecular Weight) p_adc Heterogeneous ADC Mixture (Range of Molecular Weights) start Conjugation Process start->d_adc Discrete PEG start->p_adc Polydisperse PEG

Caption: Consequence of linker choice on the final ADC product population.

Quantitative Data Presentation: A Comparative Analysis

While direct head-to-head comparative studies publishing quantitative data for discrete versus polydisperse PEG linkers of the same average molecular weight are limited in the public domain, we can infer the impact of PEG chain length and dispersity from studies evaluating PEGs of different molecular weights. The following tables summarize key performance parameters.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyDiscrete PEG LinkerPolydisperse PEG LinkerKey Advantages of Discrete PEG
Polydispersity Index (PDI) ~1.0[1]>1.0[3]Defined structure, batch-to-batch consistency.
Molecular Weight Precise and uniform[2]Average with a distribution[2]Predictable impact on hydrodynamic radius.
Circulation Half-life (t½) Precisely tunableVariable and less predictableOptimized dosing regimens and therapeutic efficacy.
Clearance Rate ControllableHeterogeneousReduced potential for off-target toxicity.

A study on affibody-drug conjugates demonstrated a clear correlation between the molecular weight of the PEG linker and the pharmacokinetic profile of the conjugate. While this study used polydisperse PEGs of varying average molecular weights, the data highlights the significant impact of PEG chain length on circulation half-life.

Table 2: In Vitro and In Vivo Performance of Affibody-Drug Conjugates with Different PEG Linkers

ConjugatePEG Molecular Weight (kDa)Circulation Half-life (t½)In Vitro Cytotoxicity (IC50) Reduction (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)019.6 min[9]-
ZHER2-PEG4K-MMAE (HP4KM)42.5-fold increase vs. HM[9]4.5[9]
ZHER2-PEG10K-MMAE (HP10KM)1011.2-fold increase vs. HM[9]22[9]

Data extracted from a study by Luo et al. (2021) on affibody-drug conjugates.[9] It is important to note that this study used polydisperse PEGs of different average molecular weights.

The data clearly shows that increasing the PEG chain length significantly prolongs the circulation half-life.[9] However, it also reveals a trade-off with in vitro cytotoxicity, where longer PEG chains led to a reduction in potency.[9] This underscores the critical need for precise control over the PEG linker's length, a level of control that is only achievable with discrete PEGs, to optimize the therapeutic index. The heterogeneity of polydisperse PEGs would likely lead to a mixed population of conjugates with varying degrees of efficacy and half-life, complicating the overall therapeutic outcome.

Experimental Protocols

To provide a framework for researchers to conduct their own comparative studies, detailed methodologies for key experiments are outlined below.

Characterization of PEG Linker Polydispersity

1. Size Exclusion Chromatography (SEC)

This technique separates molecules based on their hydrodynamic volume in solution.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a size exclusion column appropriate for the molecular weight range of the PEGylated protein.

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used.

  • Detection: Refractive index (RI) or multi-angle light scattering (MALS) detectors are commonly used for PEG analysis.

  • Procedure:

    • Dissolve the PEGylated protein sample in the mobile phase.

    • Inject the sample onto the SEC column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • The elution profile will show a distribution of species, with larger molecules eluting first. The peak width is indicative of the polydispersity.

  • Data Analysis: The PDI can be calculated from the weight average molecular weight (Mw) and number average molecular weight (Mn) determined from the chromatogram.

2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of polymers.[10]

  • Matrix: Sinapinic acid or a similar matrix suitable for proteins is mixed with the sample.

  • Procedure:

    • The sample-matrix mixture is spotted onto a MALDI target plate and allowed to crystallize.

    • The plate is inserted into the mass spectrometer.

    • A laser is used to desorb and ionize the sample.

    • The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to a different PEG chain length in the polydisperse sample. For a discrete PEG, a single, sharp peak is expected.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to kill 50% of a cancer cell population (IC50).

  • Cell Lines: Cancer cell lines that express the target antigen for the ADC's antibody component.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), and a cell viability reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs (with discrete and polydisperse PEG linkers) in cell culture medium.

    • Treat the cells with the different ADC concentrations and incubate for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value for each ADC.

In Vivo Efficacy Study

This study evaluates the antitumor activity of the ADCs in a preclinical animal model.

  • Animal Model: Immunocompromised mice bearing xenograft tumors derived from a relevant human cancer cell line.

  • Procedure:

    • Once the tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, ADC with discrete PEG, ADC with polydisperse PEG).

    • The ADCs are administered to the mice via an appropriate route (e.g., intravenous injection).

    • Tumor volume and body weight are measured at regular intervals.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. The time to reach a certain tumor volume or the tumor volume at the end of the study are common endpoints.

Conclusion

The choice between discrete and polydisperse PEG linkers represents a critical decision point in the development of bioconjugate therapeutics. While polydisperse PEGs have been historically used, the clear advantages of discrete PEGs in terms of product homogeneity, reproducibility, and the ability to precisely tailor pharmacokinetic properties are driving a paradigm shift in the field. The enhanced control afforded by discrete PEG linkers ultimately translates to a more consistent, well-characterized, and potentially more effective and safer therapeutic agent. As the demand for highly optimized and well-defined biotherapeutics continues to grow, the adoption of discrete PEG linkers is poised to become the industry standard, paving the way for the next generation of precision medicines.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, offer a powerful strategy to eliminate disease-causing proteins. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a critical and active contributor to a PROTAC's success. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of these novel therapeutics.

This guide provides an objective comparison of how different linker attributes impact PROTAC performance, supported by experimental data. We will delve into the nuances of linker design, offering insights to facilitate the rational development of next-generation protein degraders.

The Crucial Function of the PROTAC Linker

The linker is far more than a simple spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker geometry is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][3] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[1][4]

Key roles of the PROTAC linker include:

  • Facilitating Ternary Complex Formation: The linker's length and flexibility dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for productive ubiquitination.[3][5]

  • Influencing Selectivity: Subtle changes in linker length and composition can alter the preferred conformation of the ternary complex, leading to selectivity for degrading specific protein isoforms or family members.[6]

  • Modulating Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[2][5]

Below is a diagram illustrating the general mechanism of PROTAC action, highlighting the central role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Comparative Analysis of Linker Properties: Experimental Data

The efficacy of a PROTAC is often quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][5]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1][5]

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.

Impact of Linker Length

The length of the linker is a critical parameter that must be optimized for each target-E3 ligase pair. A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins together.[7]

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [6]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 to 29Submicromolar> 75%
Alkyl/Ether21396%
Alkyl/Ether2929276%

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [8]

Linker TypeLinker Length (atoms)% ERα Degraded (at 10 µM)
Alkyl9~50%
Alkyl12~75%
Alkyl16~95%
Alkyl19~70%
Alkyl21~60%
Impact of Linker Composition: Flexible vs. Rigid

Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are the most commonly used due to their synthetic accessibility.[9] However, there is growing interest in rigid linkers, which can pre-organize the PROTAC into a bioactive conformation and potentially enhance potency and metabolic stability.[5][9]

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [6]

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Table 4: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [6]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Key Signaling Pathways Targeted by PROTACs

Understanding the signaling pathways in which the target protein is involved is crucial for predicting the downstream consequences of its degradation. Here are examples of key pathways often targeted by PROTACs.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells.[10][11] PROTACs targeting FLT3 aim to degrade the receptor and thereby inhibit downstream pro-survival signaling.

FLT3_Signaling cluster_downstream FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Binds & Dimerizes PI3K PI3K FLT3_R->PI3K RAS RAS FLT3_R->RAS STAT5 STAT5 FLT3_R->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Simplified FLT3 Signaling Pathway
Androgen Receptor (AR) Signaling in Prostate Cancer

The Androgen Receptor (AR) is a key driver of prostate cancer progression.[1][12] PROTACs that degrade AR are a promising therapeutic strategy.

AR_Signaling Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins HSP->AR Dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription

Androgen Receptor Signaling Pathway
EGFR/HER2 Signaling in Breast Cancer

The human epidermal growth factor receptor 2 (HER2), a member of the EGFR family, is overexpressed in a significant portion of breast cancers and drives tumor growth.[3][13] Lapatinib-based PROTACs have been developed to degrade both EGFR and HER2.[6]

EGFR_HER2_Signaling cluster_downstream Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival & Migration AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Simplified EGFR/HER2 Signaling

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[14][15]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1, THP-1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[14]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[15]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.[14]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

  • Incubate with a primary antibody specific to the target protein overnight at 4°C.[14]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[14]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[14]

  • Calculate DC50 and Dmax values from the dose-response curves.[15]

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection & Analysis F->G

Western Blot Experimental Workflow
NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the detection and characterization of ternary complex formation in a physiological cellular environment.[16][17]

1. Cell Transfection:

  • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag®.[16]

2. Ligand Labeling:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[16]

3. PROTAC Treatment:

  • Add a dilution series of the PROTAC to the cells.[16]

4. Substrate Addition and Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[16]

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[16]

Logical Relationship of Linker Properties

The selection of a linker involves a trade-off between various properties that influence the final biological activity of the PROTAC.

Linker_Properties cluster_properties cluster_outcomes Linker_Choice Linker Choice Length Length Linker_Choice->Length Composition Composition (Alkyl, PEG, etc.) Linker_Choice->Composition Rigidity Rigidity Linker_Choice->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity->Ternary_Complex Rigidity->Physicochem Biological_Activity Biological Activity (DC50, Dmax) Ternary_Complex->Biological_Activity Physicochem->Biological_Activity

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG7-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Chemical waste disposal regulations vary by location and are the primary source for compliance.

Boc-NH-PEG7-azide requires careful handling and disposal due to its azide functional group. While polyethylene glycol (PEG) itself is not considered highly hazardous, the azide component presents significant risks if not managed properly. This guide provides essential safety information and a step-by-step approach to the proper disposal of this compound.

Key Safety Considerations:

  • Azide Hazard : Organic azides can be energetic materials. The primary concern with azide compounds is the potential for the formation of highly explosive heavy metal azides. Contact with metals such as lead, copper, brass, or bronze, which can be present in plumbing, can lead to the formation of shock-sensitive explosive salts.[1][2]

  • Toxicity : While the toxicological properties of this compound have not been fully investigated, sodium azide is known to be acutely toxic.[1] It is prudent to handle all azide-containing compounds with care to avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Step-by-Step Disposal Procedure:

  • Segregation of Waste :

    • All materials contaminated with this compound, including unused product, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, weigh paper), must be collected as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with acidic waste, which could generate toxic hydrazoic acid gas.[1]

  • Waste Container Selection :

    • Use a designated, properly labeled hazardous waste container.

    • The container must be made of a non-metallic material to prevent the formation of explosive metal azides.[2] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Keep the container tightly closed.

  • Disposal Request :

    • Once the waste container is full or ready for pickup, follow your institution's procedures to request a hazardous waste collection from the EHS department.

Crucially, do not dispose of this compound down the sink. [1] Even in dilute solutions, the azide can react with metals in the plumbing system to form explosive compounds.[1][2]

Spill Procedures:

  • Small Spills : If a small amount of solid is spilled, carefully sweep it up, avoiding dust formation, and place it in the designated hazardous waste container.[4] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.[3]

  • Large Spills : In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.[1]

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Handling This compound Waste is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated, non-metallic hazardous waste container. is_contaminated->collect_waste Yes no_contamination Dispose of as non-hazardous waste (if applicable). is_contaminated->no_contamination No label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_safely Store in a cool, dry, well-ventilated area. label_container->store_safely contact_ehs Arrange for pickup by Environmental Health & Safety (EHS). store_safely->contact_ehs

Figure 1. Decision workflow for the disposal of materials potentially contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG7-azide
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG7-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.